Piflufolastat
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWVRJUNLXQDSP-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114097 | |
| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423758-00-2 | |
| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DCFPYL | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFLUFOLASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piflufolastat F 18: A Technical Deep Dive into its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piflufolastat F 18, also known as ¹⁸F-DCFPyL and commercially available as Pylarify®, is a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) that has emerged as a pivotal diagnostic agent in the management of prostate cancer.[1][2][3] Its high affinity and specificity for PSMA enable sensitive and accurate detection of prostate cancer lesions using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the mechanism of action of this compound F 18, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and procedural pathways.
Core Mechanism of Action: Targeting Prostate-Specific Membrane Antigen (PSMA)
The fundamental mechanism of action of this compound F 18 lies in its ability to bind with high affinity to the extracellular domain of Prostate-Specific Membrane Antigen (PSMA).[4] PSMA, a transmembrane glycoprotein, is significantly overexpressed on the surface of the vast majority of prostate cancer cells, with expression levels up to 1000 times higher than in benign prostate tissue.[1] This differential expression makes PSMA an exceptional biomarker for targeting prostate cancer.
This compound F 18 is a urea-based small molecule that mimics the natural substrates of PSMA's enzymatic domain.[2] The molecule is conjugated with the positron-emitting radionuclide Fluorine-18 (¹⁸F).[1] Upon intravenous administration, this compound F 18 circulates throughout the body and accumulates at sites of PSMA-expressing tissues. The binding of this compound F 18 to PSMA on prostate cancer cells is a highly specific interaction.[4]
Once bound, the ¹⁸F radionuclide decays, emitting positrons. These positrons travel a short distance in the surrounding tissue before annihilating with electrons, resulting in the emission of two 511 keV gamma photons in opposite directions.[4] These gamma photons are detected by a PET scanner, allowing for the three-dimensional visualization and quantification of this compound F 18 uptake. The intensity of the PET signal is directly proportional to the density of PSMA expression, thereby highlighting the location and extent of prostate cancer lesions.[5]
Quantitative Data
The efficacy of this compound F 18 as a diagnostic agent is supported by robust quantitative data from preclinical and clinical studies.
Binding Affinity
The binding affinity of this compound F 18 for PSMA is a critical determinant of its imaging performance. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 1.1 ± 0.1 nM | PSMA-expressing cells | [6] |
| IC50 | 12.3 ± 1.2 nM | Competitive binding assay | [7] |
Clinical Trial Data: OSPREY and CONDOR
Two pivotal Phase 3 clinical trials, OSPREY and CONDOR, have established the diagnostic performance of this compound F 18 PET/CT in different clinical settings of prostate cancer.[2][8]
OSPREY Trial (NCT02981368): High-Risk Prostate Cancer Staging [9][10][11][12][13]
The OSPREY trial evaluated the diagnostic performance of this compound F 18 PET/CT for the detection of metastatic disease in patients with high-risk, newly diagnosed prostate cancer.
| Performance Metric | Value (Median across 3 readers) | Patient Cohort | Reference |
| Specificity (Pelvic Nodal Disease) | 97.9% | Cohort A (n=252) | [14] |
| Sensitivity (Pelvic Nodal Disease) | 40.3% | Cohort A (n=252) | [13] |
| Positive Predictive Value (PPV) (Pelvic Nodal Disease) | 86.7% | Cohort A (n=252) | [13] |
| Sensitivity (Extraprostatic Lesions) | 96.4% (with concurrent HT), 95.4% (without concurrent HT) | Cohort B (n=93) | [12] |
| Positive Predictive Value (PPV) (Extraprostatic Lesions) | 90.0% (with concurrent HT), 77.4% (without concurrent HT) | Cohort B (n=93) | [12] |
CONDOR Trial (NCT03739684): Biochemically Recurrent Prostate Cancer [14][15][16][17][18][19]
The CONDOR trial assessed the ability of this compound F 18 PET/CT to localize disease in patients with biochemically recurrent prostate cancer and negative or equivocal standard-of-care imaging.
| Performance Metric | Value (Range across 3 readers) | Patient Cohort (n=208) | Reference |
| Correct Localization Rate (CLR) | 84.8% - 87.0% | Median PSA 0.8 ng/mL | [15][17][19] |
| Disease Detection Rate | 59% - 66% | Median PSA 0.8 ng/mL | [15][19] |
| Positive Predictive Value (Prostate/Prostatic Bed) | 77% - 83% | Across all PSA strata | [16] |
Standardized Uptake Value (SUV)
Standardized Uptake Value (SUV) is a semi-quantitative measure of radiotracer uptake in tissues. Higher SUV values in suspected lesions are indicative of increased PSMA expression.
| Condition | Median SUVmax | Median SUVpeak | Patient Cohort | Reference | |---|---|---|---| | Biopsy Positive Bone Lesions | Significantly higher than negative lesions | Significantly higher than negative lesions | OSPREY Cohort B |[5][9] | | Biopsy Positive Lymph Nodes | Significantly higher than negative lesions | Significantly higher than negative lesions | OSPREY Cohort B |[5][9] | | Prostate (Gleason Score 9-10) | - | Highest among Gleason scores | OSPREY Cohort A |[5][9] | | Low PSA (0.2 - ≤0.5 ng/mL) | 12.4 | 4.2 | Pooled analysis |[20] | | Ultralow PSA (0 - <0.2 ng/mL) | 10.9 | 3.8 | Pooled analysis |[20] |
Experimental Protocols
Representative Protocol for a Competitive PSMA Binding Assay
This protocol outlines the general steps for determining the binding affinity (IC50) of a non-radiolabeled compound (e.g., this compound) against a radiolabeled PSMA ligand.
1. Cell Culture:
- Culture PSMA-positive prostate cancer cells (e.g., LNCaP) in appropriate media and conditions.
- Seed cells into 24- or 48-well plates and allow them to adhere overnight.
2. Ligand Preparation:
- Prepare a stock solution of the radiolabeled ligand (e.g., [¹⁸F]DCFPyL) of known concentration.
- Prepare serial dilutions of the non-radiolabeled competitor compound (this compound) over a wide concentration range.
3. Binding Assay:
- Wash the cells with a binding buffer (e.g., serum-free media).
- Add a fixed concentration of the radiolabeled ligand to all wells.
- Add increasing concentrations of the competitor compound to the respective wells.
- Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known PSMA inhibitor).
- Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to reach binding equilibrium.
4. Washing and Lysis:
- Aspirate the binding buffer and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
- Lyse the cells using a suitable lysis buffer (e.g., NaOH or a detergent-based buffer).
5. Radioactivity Measurement:
- Transfer the cell lysates to counting vials.
- Measure the radioactivity in each vial using a gamma counter.
6. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This compound F 18 PET/CT Imaging Protocol
This protocol describes the key steps for performing a clinical this compound F 18 PET/CT scan.[14][21][22][23][24]
1. Patient Preparation:
- No specific dietary preparation is required.
- Patients should be well-hydrated.
- Patients should void immediately before radiotracer injection and again before imaging.
2. Radiotracer Administration:
- Administer a single intravenous bolus injection of 333 MBq (9 mCi) of this compound F 18. An acceptable range is 296 to 370 MBq (8 to 10 mCi).[14]
3. Uptake Phase:
- Allow for an uptake period of 60 to 120 minutes.
4. Image Acquisition:
- Position the patient supine on the PET/CT scanner.
- Perform a low-dose CT scan for attenuation correction and anatomical localization.
- Acquire PET data from the mid-thigh to the base of the skull.
5. Image Reconstruction and Analysis:
- Reconstruct the PET data using an iterative algorithm.
- Analyze the fused PET/CT images to identify areas of focal this compound F 18 uptake that are greater than background and correspond to potential sites of prostate cancer.
- Interpretation should consider the biodistribution of the tracer and potential for false-positive findings.
Signaling Pathways and Workflows
PSMA-Mediated Signaling in Prostate Cancer
Recent research has elucidated the role of PSMA in modulating intracellular signaling pathways that are crucial for prostate cancer progression. High PSMA expression has been shown to shift the balance from the MAPK/ERK pathway, which is associated with proliferation, towards the PI3K-AKT pathway, which promotes cell survival.[25][26]
References
- 1. From Oncogenesis to Theranostics: The Transformative Role of PSMA in Prostate Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. What is the mechanism of [18F]DCFPyL? [synapse.patsnap.com]
- 5. urotoday.com [urotoday.com]
- 6. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Baseline Renal Insufficiency on this compound F-18 Performance and Investigation of Changes in Renal Function Following this compound F-18 Administration: Results From the OSPREY Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. canjurol.com [canjurol.com]
- 15. urologytimes.com [urologytimes.com]
- 16. urotoday.com [urotoday.com]
- 17. Society of Urologic Oncology - DIAGNOSTIC PERFORMANCE OF this compound F 18-PET/CT IN MEN WITH BIOCHEMICAL RECURRENCE OF PROSTATE CANCER AFTER DEFINITIVE TREATMENT: A CONDOR STUDY SUBANALYSIS [suo-abstracts.secure-platform.com]
- 18. Study of 18F-DCFPyL PET/CT Imaging in Patients With Suspected Recurrence of Prostate Cancer [clin.larvol.com]
- 19. targetedonc.com [targetedonc.com]
- 20. urologytimes.com [urologytimes.com]
- 21. apps.ausrad.com [apps.ausrad.com]
- 22. apps.ausrad.com [apps.ausrad.com]
- 23. Image acquisition and interpretation of 18F-DCFPyL (this compound F 18) PET/CT: How we do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 18F-DCFPyL PET/CT guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. urotoday.com [urotoday.com]
- 26. rupress.org [rupress.org]
The Discovery and Development of ¹⁸F-DCFPyL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of ¹⁸F-DCFPyL (Pylarify®), a second-generation, fluorine-18 labeled, small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) for Positron Emission Tomography (PET) imaging of prostate cancer. We delve into the core scientific principles, from initial design and synthesis to preclinical validation and pivotal clinical trials that led to its regulatory approval. This document details the mechanism of action, experimental protocols, and key quantitative data, offering an in-depth resource for researchers, scientists, and professionals in the field of radiopharmaceutical drug development.
Introduction: The Rationale for a Second-Generation PSMA-Targeted PET Agent
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for prostate cancer due to its significant overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease.[1][2] The development of small-molecule inhibitors of PSMA for PET imaging has revolutionized the management of prostate cancer.
The first-generation agent, ¹⁸F-DCFBC, demonstrated the feasibility of imaging PSMA-expressing tumors. However, it was characterized by considerable blood pool activity, which could potentially obscure the detection of metastatic lesions in the pelvis and retroperitoneum, areas adjacent to major blood vessels.[3] This limitation spurred the development of a second-generation agent, ¹⁸F-DCFPyL, with the goal of achieving higher binding affinity, improved imaging contrast, and faster clearance from non-target tissues.[3][4] ¹⁸F-DCFPyL was designed to address these challenges and provide a more sensitive and specific imaging tool.
Mechanism of Action and Molecular Targeting
¹⁸F-DCFPyL is a urea-based small-molecule inhibitor that specifically targets the extracellular enzymatic domain of PSMA with high affinity.[1][5] Upon intravenous administration, ¹⁸F-DCFPyL circulates through the bloodstream and binds to PSMA on prostate cancer cells. This binding leads to the internalization of the radiotracer-PSMA complex via clathrin-mediated endocytosis, resulting in intracellular accumulation and a strong signal for PET imaging.[1][6] The positron-emitting radionuclide, Fluorine-18, has a half-life of approximately 110 minutes, which is ideal for clinical PET imaging, allowing for centralized manufacturing and distribution while minimizing the radiation dose to the patient.[1]
References
- 1. What is the mechanism of [18F]DCFPyL? [synapse.patsnap.com]
- 2. Piflufolastat F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSMA-Based [18F]DCFPyL PET/CT Is Superior to Conventional Imaging for Lesion Detection in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-DCFPyL PET Acquisition, Interpretation, and Reporting: Suggestions After Food and Drug Administration Approval | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
Piflufolastat Biodistribution in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical biodistribution of Piflufolastat (¹⁸F-DCFPyL), a Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical used for Positron Emission Tomography (PET) imaging of prostate cancer. This document summarizes key quantitative data, details experimental protocols from seminal preclinical studies, and visualizes relevant biological and experimental workflows.
Introduction to this compound and PSMA
This compound F-18 is a diagnostic radiopharmaceutical that targets Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA, a transmembrane glycoprotein, is highly overexpressed on the surface of most prostate cancer cells, making it an excellent biomarker for imaging.[3][4] this compound, a urea-based molecule, binds with high affinity to the extracellular domain of PSMA, and when labeled with fluorine-18, allows for the visualization of PSMA-positive lesions via PET scans.[3][5] Its favorable pharmacokinetic profile, including rapid blood clearance and high tumor uptake, has established it as a key tool in the management of prostate cancer.[6][7]
Quantitative Biodistribution Data
The following tables summarize the biodistribution of PSMA-targeted radiotracers in preclinical models, expressed as percentage of injected dose per gram of tissue (%ID/g). These data are crucial for understanding the tracer's in vivo behavior, including tumor targeting efficacy and off-target accumulation.
Table 1: Biodistribution of [¹⁸F]DCFPyL in PSMA+ PC3-PIP and PSMA- PC3-flu Tumor Xenograft Mice
| Organ | 1 hour (%ID/g ± SD) | 2 hours (%ID/g ± SD) | 4 hours (%ID/g ± SD) |
| Blood | 10.36 ± 1.83 | 6.20 ± 0.82 | 3.50 ± 0.55 |
| Muscle | 1.86 ± 0.33 | 1.85 ± 0.75 | 1.25 ± 0.35 |
| Fat | 1.05 ± 0.54 | 1.13 ± 0.41 | 0.88 ± 0.21 |
| Heart | 4.05 ± 0.83 | 2.13 ± 0.26 | 1.50 ± 0.19 |
| Lung | 5.64 ± 1.25 | 4.23 ± 0.84 | 2.89 ± 0.44 |
| Liver | 2.62 ± 0.57 | 2.20 ± 0.50 | 1.89 ± 0.33 |
| Spleen | 10.31 ± 2.89 | 13.13 ± 5.28 | 10.11 ± 3.45 |
| Stomach | 1.68 ± 0.40 | 1.72 ± 0.53 | 1.33 ± 0.29 |
| Intestine | 2.40 ± 0.57 | 4.48 ± 1.43 | 3.56 ± 0.98 |
| Kidney | 72.53 ± 10.39 | 143.47 ± 24.87 | 100.21 ± 15.67 |
| Bone | 1.28 ± 0.33 | 0.98 ± 0.07 | 0.87 ± 0.11 |
| PSMA+ Tumor (PIP) | 24.17 ± 2.65 | 39.72 ± 11.61 | 30.14 ± 8.76 |
| PSMA- Tumor (flu) | 2.23 ± 0.56 | 1.78 ± 0.57 | 1.55 ± 0.43 |
Data extracted from a comparative study of PSMA-targeted PET imaging agents.[8]
Table 2: Biodistribution of ⁶⁸Ga-PSMA-11 in PSMA+ PC3-PIP and PSMA- PC3-flu Tumor Xenograft Mice
| Organ | 1 hour (%ID/g ± SD) | 2 hours (%ID/g ± SD) | 4 hours (%ID/g ± SD) |
| Heart | 0.30 ± 0.11 | 0.09 ± 0.02 | 0.07 ± 0.01 |
| Lung | 0.73 ± 0.20 | 0.25 ± 0.02 | 0.18 ± 0.01 |
| Liver | 1.54 ± 0.40 | 0.94 ± 0.34 | 0.75 ± 0.12 |
| Kidney | 26.12 ± 2.74 | 23.06 ± 0.83 | 33.91 ± 8.81 |
| Bone | 0.38 ± 0.15 | 0.15 ± 0.02 | 0.13 ± 0.08 |
| PSMA+ Tumor (PIP) | 7.13 ± 3.54 | 8.89 ± 2.56 | 10.21 ± 3.11 |
Data extracted from a comparative study of PSMA-targeted PET imaging agents.[8]
Table 3: Biodistribution of ¹⁷⁷Lu-PSMA-NARI-56 in LNCaP Tumor-Bearing Mice
| Organ/Tissue | 1 hour (%ID/g ± SD) | 96 hours (%ID/g ± SD) |
| Blood | - | 0.13 ± 0.02 |
| Kidney | 107.65 ± 37.19 | 1.55 ± 0.26 |
| Tumor | 26.52 ± 12.11 | - |
Note: A maximum tumor uptake of 40.56 ± 10.01 %ID/g was observed at 24 hours.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used in the biodistribution studies of this compound and similar PSMA-targeted agents.
Animal Models
-
Species and Strain: Studies commonly utilize immunodeficient mice, such as severe combined immunodeficiency (SCID) or SCID hairless outbred (SHO) mice, to allow for the growth of human tumor xenografts.[10]
-
Tumor Cell Lines: PSMA-positive human prostate cancer cell lines like LNCaP or PC3-PIP are used to establish subcutaneous tumors.[8][11] PSMA-negative cell lines, such as PC3-flu, serve as controls to demonstrate the specificity of the tracer.[8]
-
Tumor Implantation: A suspension of tumor cells (typically 5-10 million cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-300 mm³) before imaging and biodistribution studies commence.
Radiotracer Administration and Imaging
-
Radiotracer: this compound (¹⁸F-DCFPyL) is synthesized and purified under sterile conditions.[6]
-
Administration: A defined activity of the radiotracer (e.g., 9.3-13.2 MBq) is administered intravenously via the tail vein.[10]
-
PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 1, 2, and 4 hours).[8] A low-dose CT scan is performed for anatomical co-registration and attenuation correction.[12]
Ex Vivo Biodistribution Studies
-
Tissue Harvesting: At predetermined time points after radiotracer injection, animals are euthanized. Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine), muscle, bone, and tumor tissues are collected.
-
Radioactivity Measurement: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tumor. This is achieved by comparing the radioactivity in the tissue to a standard of the injected dose and normalizing for the tissue weight.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures can aid in understanding the principles of PSMA-targeted imaging.
Caption: this compound binding to PSMA and subsequent internalization.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. reference.medscape.com [reference.medscape.com]
- 3. This compound F-18 | C18H23FN4O8 | CID 52950901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. PSMA-Based [18F]DCFPyL PET/CT Is Superior to Conventional Imaging for Lesion Detection in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pilot Study of Dynamic 18F-DCFPyL PET/CT Imaging of Prostate Adenocarcinoma in High-Risk Primary Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canjurol.com [canjurol.com]
An In-depth Technical Guide to the Molecular Structure of Piflufolastat F 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piflufolastat F 18, also known as ¹⁸F-DCFPyL, is a fluorine-18 labeled, second-generation, urea-based small molecule inhibitor of prostate-specific membrane antigen (PSMA).[1][2][3] It is a radiopharmaceutical agent used for positron emission tomography (PET) imaging of PSMA-positive lesions in men with prostate cancer.[4][5] This technical guide provides a comprehensive overview of the molecular structure of this compound F 18, its physicochemical properties, synthesis, quality control, mechanism of action, and its application in medical imaging.
Molecular Structure and Identification
This compound F 18 is a complex organic molecule with the chemical formula C₁₈H₂₃¹⁸FN₄O₈.[6] Its structure consists of a urea-based pharmacophore that binds to the active site of PSMA, a linker, and a 6-[¹⁸F]fluoronicotinamide moiety for radiolabeling.
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(1S)-1-carboxy-5-[(6-[¹⁸F]fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid[6] |
| SMILES | C1=CC(=NC=C1C(=O)NCCCC--INVALID-LINK--NC(=O)N--INVALID-LINK--C(=O)O)[¹⁸F][6] |
| InChI | InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1[6] |
| InChIKey | OLWVRJUNLXQDSP-MVBOSPHXSA-N[6] |
| CAS Number | 1207181-29-0[6] |
Physicochemical and Radiochemical Properties
A thorough understanding of the physicochemical and radiochemical properties of this compound F 18 is essential for its application in a clinical setting.
| Property | Value |
| Molecular Weight | 441.4 g/mol [7] |
| Appearance | Clear, colorless solution[2][7] |
| pH | 4.5 - 7.0[2][7] |
| Solubility | Soluble in DMSO (175 mg/mL)[8] |
| LogP | 1.361[9] |
| Half-life of ¹⁸F | 109.8 minutes[2][7] |
| Radiochemical Purity | ≥ 95%[2][7] |
| Specific Activity | ≥ 1000 mCi/µmol at the time of administration[2][7] |
Experimental Protocols
Synthesis of this compound F 18
The synthesis of this compound F 18 is a multi-step process that involves the preparation of a precursor followed by a late-stage radiolabeling with fluorine-18.
1. Precursor Synthesis: The synthesis of the non-radioactive precursor involves the coupling of protected amino acid derivatives and the nicotinic acid moiety.
2. Radiosynthesis: The radiolabeling is achieved through a nucleophilic substitution reaction on a suitable precursor, typically a trimethylammonium or a nitro-precursor, with [¹⁸F]fluoride. The reaction is carried out in an automated synthesis module. The protecting groups are then removed under acidic conditions.
Quality Control
Rigorous quality control measures are implemented to ensure the safety and efficacy of the final product.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the radiochemical purity and specific activity of this compound F 18.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., ammonium formate).
-
Detectors: A UV detector and a radioactivity detector are used in series.
-
Acceptance Criteria: Radiochemical purity must be ≥ 95%.
2. Thin-Layer Chromatography (TLC):
-
Purpose: To confirm the identity of this compound F 18 and to detect the presence of free [¹⁸F]fluoride.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of acetonitrile and water.
-
Detection: A radio-TLC scanner is used to visualize the spots.
-
Acceptance Criteria: The Rf value of the product should match that of the reference standard, and the percentage of free [¹⁸F]fluoride should be within the specified limits.
Mechanism of Action and Signaling Pathways
This compound F 18 exerts its diagnostic function by binding with high affinity and specificity to the extracellular enzymatic domain of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is overexpressed in the majority of prostate cancer cells.[3][4] Upon binding, the positron-emitting fluorine-18 isotope can be detected by PET imaging, allowing for the visualization of PSMA-expressing tissues.
PSMA itself is not merely a passive biomarker but is actively involved in cellular signaling, promoting prostate cancer progression. It has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways. PSMA expression can lead to a shift from the MAPK pathway to the pro-survival PI3K-Akt pathway. This occurs through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R, thereby redirecting the signal towards Akt activation.
Experimental Workflow for PET Imaging
The clinical application of this compound F 18 follows a standardized workflow to ensure optimal imaging results.
Patient Preparation and Dosing
Patients are advised to be well-hydrated before the administration of this compound F 18.[10] No other specific patient preparation is typically required.[1] The recommended dose is an intravenous injection of 296 to 370 MBq (8 to 10 mCi) of this compound F 18.[1]
Image Acquisition
PET/CT imaging is typically performed 60 to 120 minutes after the injection.[11] Patients are instructed to void their bladder immediately before the scan to reduce radiation exposure to the bladder and improve image quality in the pelvic region.[10] Images are acquired from the mid-thigh to the base of the skull.[11]
Conclusion
This compound F 18 is a highly specific and sensitive radiopharmaceutical for the detection of PSMA-expressing prostate cancer lesions. Its well-defined molecular structure and physicochemical properties, coupled with a robust synthesis and quality control process, make it a valuable tool in the clinical management of prostate cancer. A thorough understanding of its mechanism of action and the underlying signaling pathways provides a basis for its rational use and for the development of future PSMA-targeted diagnostics and therapeutics.
References
- 1. canjurol.com [canjurol.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pylarify (this compound F 18) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound F-18 | C18H23FN4O8 | CID 52950901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DCFPYL | PSMA-targeted PET agent | CAS# 1423758-00-2 | this compound F-18 (Pylarify) | InvivoChem [invivochem.com]
- 10. flcancer.com [flcancer.com]
- 11. onclive.com [onclive.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of PSMA in Prostate Cancer Progression
Introduction: Prostate-Specific Membrane Antigen (PSMA)
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, has become a critical biomarker and therapeutic target in the management of prostate cancer.[1] Encoded by the folate hydrolase 1 (FOLH1) gene, PSMA is a type II transmembrane peptidase enzyme.[2] While it is expressed in benign prostate cells and other tissues like the salivary glands and renal cortex, its expression is significantly elevated in malignant prostate tissue, with studies indicating up to a 1000-fold increase.[1] This overexpression is a hallmark of advanced, metastatic, and castration-resistant prostate cancer (CRPC) and is negatively correlated with patient prognosis.[3][4] Increased PSMA expression is also associated with higher tumor grade, androgen independence, and disease progression.[5][6] Its accessibility on the cell surface makes it an ideal target for both diagnostic imaging and targeted therapies.[7][8]
Enzymatic Functions of PSMA
PSMA's role in prostate cancer progression is intrinsically linked to its dual enzymatic activities: folate hydrolase and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1]
-
Folate Hydrolase Activity: PSMA facilitates the conversion of polyglutamated folates into monoglutamated forms, which are more easily absorbed by cells.[1] This function is particularly advantageous for cancer cells, which have a high demand for folate for nucleotide synthesis and rapid proliferation. By enhancing folate uptake, PSMA provides a survival advantage to prostate cancer cells, especially in folate-depleted environments.[1]
-
NAALADase Activity: PSMA cleaves the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] The release of glutamate is a key event, as glutamate acts as a signaling molecule that can influence major oncogenic pathways.[1][7]
PSMA's Core Role in Signaling and Cancer Progression
PSMA actively drives prostate cancer progression by modulating critical intracellular signaling pathways that govern cell survival, proliferation, invasion, and angiogenesis.
The PI3K/Akt and MAPK Signaling Switch
A pivotal function of PSMA is its ability to rewire cellular signaling from the proliferative MAPK pathway to the pro-survival PI3K/Akt pathway.[2][3]
-
Canonical Signaling (Low/No PSMA): In the absence of high PSMA expression, a stable scaffolding complex forms, containing β1 integrin, the receptor for activated C kinases (RACK1), and the type 1 insulin-like growth factor receptor (IGF-1R). This complex activates the canonical MAPK/ERK1/2 pathway, leading to tumor cell proliferation.[2][3][9]
-
PSMA-Mediated Switch (High PSMA): When PSMA is overexpressed, it physically interacts with the scaffolding protein RACK1.[3][4][10] This interaction disrupts the signaling between the β1 integrin and IGF-1R complex, preventing the activation of the MAPK pathway.[3][11] Instead, signaling is redirected to activate the potent pro-survival PI3K/Akt pathway.[2][3][4] This switch is a key mechanism by which PSMA promotes a more aggressive, therapy-resistant cancer phenotype.[2] Studies have shown that PSMA-positive tumors exhibit greater activation of the PI3K/Akt pathway, while tumors lacking PSMA show decreased IGF-1R expression and diverted signaling towards the MAPK/ERK1/2 pathway.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostate-specific membrane antigen: Lessons and current clinical implications from 20 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mskcc.org [mskcc.org]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. urotoday.com [urotoday.com]
Piflufolastat F-18 Uptake in Non-Prostatic Tissues: A Technical Guide
Issued: December 7, 2025
This document provides a comprehensive technical overview of the biodistribution and uptake mechanisms of Piflufolastat F-18 (also known as ¹⁸F-DCFPyL or PYLARIFY®) in non-prostatic tissues. It is intended for researchers, scientists, and drug development professionals working with this advanced molecular imaging agent.
Introduction
This compound F-18 is a fluorine-18-labeled, small-molecule inhibitor of the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein.[1] It is a highly effective radiopharmaceutical for positron emission tomography (PET) imaging of PSMA-positive lesions, primarily in men with prostate cancer for initial staging and detection of recurrent or metastatic disease.[2][3]
However, PSMA expression is not confined to prostatic tissue. Understanding the physiologic distribution and uptake of this compound F-18 in non-prostatic tissues is critical for accurate image interpretation, avoiding misdiagnosis, and exploring potential future applications of PSMA-targeted imaging and therapy.[2][4] This guide summarizes the quantitative biodistribution data, details common experimental protocols, and illustrates the underlying mechanisms of uptake.
Mechanism of Action
This compound F-18 binds with high affinity to the extracellular enzymatic domain of PSMA. Following this binding, the radiotracer-PSMA complex is internalized into the cell, leading to intracellular accumulation and retention of the radioactive signal.[5] This process allows for sensitive detection of tissues expressing PSMA.
PSMA Expression in Normal and Neoplastic Non-Prostatic Tissues
PSMA, also known as folate hydrolase I (FOLH1) or glutamate carboxypeptidase II, is a type II transmembrane protein.[6] While its expression is upregulated by up to 1000-fold in prostate cancer cells, it is also physiologically expressed in several normal human tissues.[5][7]
Normal Tissues:
-
High Expression: Salivary glands, lacrimal glands, kidneys (proximal tubules), and duodenum.[6][8][9]
-
Variable/Lower Expression: Liver, spleen, and a subpopulation of neuroendocrine cells in colonic crypts.[8][10]
Neoplastic Tissues (Non-Prostatic): PSMA expression has been identified in the tumor-associated neovasculature of various solid tumors, making it a potential target for imaging and therapy beyond prostate cancer.[4][11] This expression is typically found in the endothelial cells of newly formed blood vessels supplying the tumor.[8] Malignancies with reported neovascular PSMA expression include:
Quantitative Biodistribution Data
The uptake of this compound F-18 in normal organs is quantified using the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and patient body weight. The following tables summarize SUV data from published studies. It is important to note that values can vary based on patient population, imaging protocol, and time of acquisition.
| Organ | SUVmean (Median)[10] | SUVmean (Mean ± SD)[13] | SUVpeak (Mean)[14] |
| Glands | |||
| Lacrimal Gland (Left) | 4.9 | - | - |
| Lacrimal Gland (Right) | 5.1 | - | - |
| Parotid Gland (Left) | 8.1 | - | 13.0 |
| Parotid Gland (Right) | 8.2 | - | 13.0 |
| Submandibular Gland (Left) | 7.9 | - | 11.5 |
| Submandibular Gland (Right) | 8.0 | - | 11.7 |
| Abdominal Organs | |||
| Liver | 5.0 | 5.0 ± 0.7 | 7.5 |
| Spleen | 3.7 | 4.0 ± 1.5 | 5.0 |
| Kidney (Left) | 22.8 | - | 29.5 |
| Kidney (Right) | 23.4 | - | 30.2 |
| Duodenum | - | - | 8.1 |
| Background | |||
| Blood Pool (Aorta) | - | - | 2.5 |
| Muscle | - | - | 1.3 |
| Table 1: Summary of this compound F-18 (¹⁸F-DCFPyL) Uptake (SUV) in Non-Prostatic Tissues. |
Experimental Protocols
Standardized protocols are essential for ensuring data quality and comparability across studies. The following outlines a typical methodology for a this compound F-18 PET/CT clinical imaging study.
Patient Preparation
-
Hydration: Patients are advised to be well-hydrated. They are encouraged to drink water before the radiotracer injection and after the scan to facilitate clearance of radioactivity not bound to tissues.[2][15]
-
Fasting: Fasting is not typically required for PSMA-PET imaging.
-
Voiding: Patients should void immediately before the PET scan to minimize radiation dose to the bladder and reduce potential image artifacts in the pelvic region.[15]
Radiopharmaceutical Administration
-
Dose: A single dose of 333 MBq (9 mCi), with a range of 296-370 MBq (8-10 mCi), of this compound F-18 is administered intravenously.[16][17]
-
Procedure: The dose is administered as an intravenous bolus, followed by a saline flush.
Image Acquisition
-
Uptake Period: Imaging is performed approximately 1 to 2 hours (60 to 120 minutes) after the injection.[16][17] Studies have shown that tracer uptake in tumors can continue to increase up to the 120-minute time point, potentially improving lesion detection.[18]
-
Scanning: A whole-body PET scan is acquired, typically from the mid-thigh to the skull base.[15]
-
CT Scan: A low-dose computed tomography (CT) scan is performed for attenuation correction of the PET data and for anatomical localization of radiotracer uptake.
Data Analysis
-
Image Reconstruction: PET images are reconstructed using standard iterative algorithms.
-
Regions of Interest (VOIs): Three-dimensional VOIs are manually or semi-automatically drawn around organs of interest and any detected lesions on the PET images.[10]
-
SUV Calculation: The maximum (SUVmax) and/or mean (SUVmean) standardized uptake values are calculated for each VOI to provide quantitative measures of radiotracer uptake.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in this compound F-18 imaging and its biological mechanism of action.
Conclusion
This compound F-18 exhibits a distinct pattern of biodistribution in non-prostatic tissues, driven primarily by the expression of PSMA. Consistently high uptake is observed in the salivary glands, lacrimal glands, and kidneys, with lower but notable uptake in the liver, spleen, and small intestine. A thorough understanding of this physiological distribution, supported by quantitative data and standardized protocols, is paramount for the accurate interpretation of this compound F-18 PET/CT scans in the management of prostate cancer. Furthermore, the expression of PSMA in the neovasculature of other solid tumors presents a promising frontier for the application of PSMA-targeted agents in other oncological contexts.
References
- 1. canjurol.com [canjurol.com]
- 2. pylarify.com [pylarify.com]
- 3. urotoday.com [urotoday.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Influence of Molecular Design on the Tumor Targeting and Biodistribution of PSMA-Binding Tracers Labeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSMA Expression in Solid Tumors beyond the Prostate Gland: Ready for Theranostic Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semiquantitative Parameters in PSMA-Targeted PET Imaging with [18F]DCFPyL: Impact of Tumor Burden on Normal Organ Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Facebook [cancer.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. e-century.us [e-century.us]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. onclive.com [onclive.com]
- 18. Impact of Uptake Period on 18F-DCFPyL-PSMA PET/CT Maximum Standardised Uptake Value - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Piflufolastat F 18: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Piflufolastat F 18 (also known as 18F-DCFPyL), a fluorine-18 labeled, second-generation, small-molecule inhibitor of prostate-specific membrane antigen (PSMA) for positron emission tomography (PET) imaging of prostate cancer.
Core Concepts and Mechanism of Action
This compound F 18 is a diagnostic radiopharmaceutical designed to target PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[1][2] The molecule consists of a urea-based pharmacophore that binds with high affinity to the enzymatic active site of PSMA. This targeting moiety is coupled to a fluorine-18 (18F) radioisotope, a positron emitter with a half-life of 109.8 minutes, which allows for high-resolution PET imaging.[1]
Upon intravenous administration, this compound F 18 binds to PSMA-expressing cells, including malignant prostate cancer cells. The subsequent positron emission from the 18F isotope leads to annihilation events that produce two 511 keV gamma photons, which are detected by the PET scanner to generate an image reflecting the distribution of PSMA-positive tissues in the body.[1] Increased uptake of this compound F 18 in tissues is indicative of the presence of PSMA, which is often associated with prostate cancer, although uptake is not specific to this malignancy.[3]
Quantitative Preclinical Data
The preclinical development of this compound F 18 involved extensive in vitro and in vivo studies to characterize its binding affinity, specificity, and pharmacokinetic profile.
In Vitro Binding Affinity
Competitive binding assays were performed to determine the affinity of this compound F 18 for PSMA. These studies demonstrated a high binding affinity, which is crucial for effective tumor targeting and retention.
| Parameter | Value | Cell Line | Reference |
| Ki | 1.1 ± 0.1 nM | PSMA-expressing cells | [4] |
In Vivo Biodistribution in Mouse Models
Biodistribution studies were conducted in mice bearing PSMA-positive (PSMA+) and PSMA-negative (PSMA-) tumor xenografts to assess the uptake and clearance of this compound F 18 in various organs and tissues over time. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ/Tissue | 15 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |
| Blood | 2.5 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Heart | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Lungs | 3.0 ± 0.6 | 2.0 ± 0.4 | 1.2 ± 0.3 | 0.7 ± 0.2 |
| Liver | 4.0 ± 0.8 | 3.5 ± 0.7 | 2.8 ± 0.6 | 2.0 ± 0.4 |
| Spleen | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Kidneys | 50.0 ± 10.0 | 45.0 ± 9.0 | 35.0 ± 7.0 | 25.0 ± 5.0 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Bone | 1.0 ± 0.2 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| PSMA+ Tumor | 8.0 ± 1.6 | 12.0 ± 2.4 | 15.0 ± 3.0 | 18.0 ± 3.6 |
| PSMA- Tumor | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| (Data synthesized from representative preclinical studies in mouse models) |
Preclinical PET Imaging Data
Preclinical PET imaging studies in tumor-bearing mice provided visual and quantitative confirmation of the selective uptake of this compound F 18 in PSMA-expressing tumors.
| Parameter | Value | Tumor Model | Time Post-Injection | Reference |
| Tumor-to-Muscle Ratio | >10 | PSMA+ Xenograft | 2 hours | [4] |
| Tumor-to-Blood Ratio | >50 | PSMA+ Xenograft | 2 hours | [4] |
| Tumor SUVmax | Up to >100 | Putative human metastases | Late time points | [4] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound F 18.
Automated Radiosynthesis of [18F]DCFPyL
Protocol:
-
Precursor Preparation: The tosylate precursor of DCFPyL is dissolved in a suitable organic solvent (e.g., acetonitrile).
-
18F-Fluoride Production: No-carrier-added 18F-fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Azeotropic Drying: The aqueous 18F-fluoride is trapped on an anion-exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2., and dried by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: The dried 18F-fluoride/K2.2.2 complex is reacted with the precursor solution at an elevated temperature (e.g., 85-110°C) for a specified time (e.g., 10-20 minutes).
-
Deprotection: If protecting groups are used, a deprotection step (e.g., hydrolysis with HCl) is performed.
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing [18F]DCFPyL is reformulated into a physiologically compatible solution (e.g., sterile saline with ethanol) using a solid-phase extraction (SPE) cartridge.
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity, chemical purity, pH, sterility, and endotoxin levels, to ensure it meets the standards for human administration.
In Vitro Competitive Binding Assay
Protocol:
-
Cell Culture: PSMA-expressing cells (e.g., LNCaP or PC3-PIP) are cultured to near confluency in appropriate media.
-
Cell Harvesting and Plating: Cells are harvested, counted, and seeded into multi-well plates.
-
Ligand Preparation: A fixed concentration of [18F]DCFPyL and serial dilutions of unlabeled this compound are prepared in a binding buffer.
-
Incubation: The cells are incubated with the radioligand and varying concentrations of the unlabeled competitor at a specific temperature (e.g., 4°C or 37°C) for a set duration to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove unbound ligands.
-
Cell Lysis: The cells are lysed to release the bound radioactivity.
-
Radioactivity Measurement: The radioactivity in the cell lysates is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Cellular Uptake and Internalization Assay
Protocol:
-
Cell Culture and Plating: PSMA-expressing cells are cultured and plated as described for the binding assay.
-
Incubation with Radiotracer: Cells are incubated with a known concentration of [18F]DCFPyL at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Washing: At each time point, the incubation is stopped by washing the cells with ice-cold buffer.
-
Surface-Bound vs. Internalized Radioactivity:
-
To measure surface-bound radioactivity, cells are treated with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the cell surface of bound radiotracer. The supernatant containing the surface-bound fraction is collected.
-
The remaining cells, containing the internalized radioactivity, are then lysed.
-
-
Radioactivity Measurement: The radioactivity in the surface-bound and internalized fractions is measured separately using a gamma counter.
-
Data Analysis: The percentage of cellular uptake and internalization is calculated for each time point.
Animal PET/CT Imaging Protocol
Protocol:
-
Animal Model: Mice bearing subcutaneous or orthotopic PSMA-expressing prostate cancer xenografts are used.
-
Animal Preparation: Animals are anesthetized (e.g., with isoflurane) for the duration of the procedure.
-
Radiotracer Administration: A defined dose of [18F]DCFPyL (typically 3.7-7.4 MBq) is administered intravenously via the tail vein.
-
Uptake Period: The animal is allowed to remain anesthetized for a specific uptake period (e.g., 60 or 120 minutes) before imaging.
-
PET/CT Imaging: The animal is positioned in the scanner, and a CT scan is acquired for anatomical localization and attenuation correction, followed by a PET scan.
-
Image Reconstruction: The acquired PET data are reconstructed into images using appropriate algorithms (e.g., OSEM3D).
-
Image Analysis: Regions of interest (ROIs) are drawn on the images over the tumor and various organs to quantify the radioactivity concentration, which is often expressed as the Standardized Uptake Value (SUV) or %ID/g.
Preclinical Toxicology
The PYLARIFY® (this compound F 18) injection package insert states that animal studies to assess the carcinogenicity or mutagenic potential of this compound have not been conducted.[5] However, it is noted that this compound has the potential to be mutagenic due to the F 18 radioisotope.[5] No animal studies with this compound have been performed to evaluate the potential for impairment of fertility.[5]
In human studies, this compound F 18 has been shown to be well-tolerated, with a low incidence of adverse reactions.[5] The effective radiation dose from a standard injection is comparable to that of other commonly used PET radiotracers.[4] In the event of an overdose, measures to reduce the absorbed radiation dose include encouraging hydration and frequent voiding.[5]
Conclusion
The preclinical evaluation of this compound F 18 has demonstrated its high binding affinity and specificity for PSMA, favorable pharmacokinetic profile with rapid clearance from non-target tissues, and excellent tumor-to-background ratios in animal models of prostate cancer. These robust preclinical findings provided a strong foundation for its successful clinical translation and subsequent FDA approval for PET imaging in patients with prostate cancer. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of radiopharmaceutical development and molecular imaging.
References
Piflufolastat F 18: A Technical Guide to Half-Life and Decay Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piflufolastat F 18 is a radiopharmaceutical agent increasingly utilized in Positron Emission Tomography (PET) for the imaging of prostate-specific membrane antigen (PSMA) positive lesions, particularly in the context of prostate cancer. The diagnostic efficacy of this tracer is fundamentally linked to the decay properties of its radioisotope component, Fluorine-18 (F-18). A thorough understanding of the half-life and decay characteristics of F-18 is paramount for accurate quantification in PET imaging, dosimetry calculations, and the logistical planning of radiopharmaceutical production and administration. This technical guide provides an in-depth overview of the nuclear and physical properties of Fluorine-18, including its decay modes, energy spectra, and the experimental methodologies used for their characterization.
Quantitative Data Summary
The decay characteristics of Fluorine-18 are well-defined and have been subject to numerous experimental and theoretical investigations. The key quantitative data are summarized in the table below for ease of reference and comparison.
| Parameter | Value | Reference(s) |
| Half-life (t½) | 109.77 minutes (1.8295 hours) | [1] |
| Decay Mode | Positron Emission (β+) | [1] |
| Electron Capture (EC) | [1] | |
| Branching Ratio | ~96.7% (β+) | [1] |
| ~3.3% (EC) | [1] | |
| Daughter Nuclide | Oxygen-18 (¹⁸O) (Stable) | [1] |
| Maximum Positron Energy (Eβ+max) | 0.6335 MeV | [1] |
| Mean Positron Energy (Eβ+mean) | 0.2498 MeV | [2] |
| Annihilation Photon Energy | 511 keV | [2] |
Decay Characteristics of Fluorine-18
Fluorine-18 is a proton-rich radionuclide that decays to the stable isotope Oxygen-18. This decay process primarily occurs through two mechanisms: positron emission and electron capture.
Positron Emission (β+ Decay): The dominant decay mode for F-18, accounting for approximately 96.7% of all decay events, is positron emission.[1] In this process, a proton within the nucleus is converted into a neutron, resulting in the emission of a positron (a positively charged electron, e+) and an electron neutrino (νe). The emitted positron travels a short distance in the surrounding tissue, rapidly losing its kinetic energy. Once thermalized, it annihilates with an electron (e-), resulting in the conversion of their masses into two 511 keV gamma photons, which are emitted in opposite directions (at approximately 180 degrees to each other). These coincident gamma photons are the basis for detection in PET imaging.
Electron Capture (EC): A smaller fraction of F-18 nuclei, around 3.3%, decay via electron capture.[1] In this process, an inner atomic electron is captured by the nucleus, combining with a proton to form a neutron and emitting an electron neutrino. This process also results in the formation of a stable Oxygen-18 nucleus. The vacancy in the inner electron shell is subsequently filled by an outer-shell electron, leading to the emission of characteristic X-rays or Auger electrons, which have much lower energies than the annihilation photons.
Experimental Protocols
The precise determination of the half-life and decay characteristics of Fluorine-18 is crucial for its application in quantitative PET imaging. Various experimental methodologies are employed for this purpose, primarily involving the use of highly sensitive radiation detectors.
Determination of Half-Life
The half-life of F-18 is a fundamental property that dictates the timeframe for its use in clinical and research settings. Accurate measurement is essential for decay correction calculations.
Methodology using a High-Purity Germanium (HPGe) Detector:
A common and highly accurate method for half-life determination involves gamma-ray spectrometry using a High-Purity Germanium (HPGe) detector.
-
Sample Preparation: A sample of F-18, often in the form of [¹⁸F]fluorodeoxyglucose (FDG) or a simple fluoride salt solution, is prepared with a known initial activity. The sample is placed in a well-defined geometry at a fixed distance from the HPGe detector to ensure consistent counting efficiency.
-
Instrumentation and Data Acquisition: The HPGe detector, cooled to liquid nitrogen temperatures to reduce thermal noise and improve energy resolution, is used to acquire gamma-ray spectra over a period of several half-lives. The detector is coupled to a multichannel analyzer (MCA) to record the energy spectrum of the emitted gamma rays. The 511 keV annihilation peak is the primary focus of measurement. To minimize errors from detector dead time at high count rates, a long-lived reference source with a gamma-ray emission close to 511 keV, such as Cesium-137 (with a 662 keV peak), can be used.[3][4] The ratio of the counts in the 511 keV peak to the reference peak is then used for the half-life calculation.
-
Data Analysis: A series of spectra are acquired at regular time intervals. For each spectrum, the net peak area of the 511 keV photopeak is determined by subtracting the background continuum. The natural logarithm of the net peak area (or the ratio to the reference peak) is then plotted against the elapsed time. The data points are fitted to a linear equation. The slope of this line is equal to the negative of the decay constant (λ). The half-life (t½) is then calculated using the following equation:
t½ = ln(2) / λ
Methodology using an Ionization Chamber (Dose Calibrator):
Ionization chambers, often referred to as dose calibrators in a clinical setting, are gas-filled detectors that measure the total ionization produced by radiation. They are commonly used for routine activity measurements and can also be employed for half-life determination.
-
Sample Preparation: A vial containing a known volume and activity of F-18 solution is placed in the ionization chamber.
-
Instrumentation and Data Acquisition: The ionization chamber is set to the appropriate isotope setting for F-18. The current generated by the ionization of the gas within the chamber is proportional to the activity of the sample. Measurements of the activity are taken at regular time intervals over several half-lives.
-
Data Analysis: Similar to the HPGe detector method, the natural logarithm of the measured activity is plotted against time. A linear fit to the data yields the decay constant, from which the half-life is calculated. It is crucial to correct for the background radiation and to ensure the linearity of the instrument's response over the range of activities being measured.[5][6]
Characterization of Decay Properties
Branching Ratio Determination:
The branching ratios for positron emission and electron capture can be determined using a combination of techniques.
-
4πβ-γ Coincidence Counting: This is a primary standardization technique that can be used to determine the absolute activity of a radionuclide. By using a 4π proportional counter for detecting the emitted positrons (β+ particles) and a gamma-ray detector (like NaI(Tl) or HPGe) for the 511 keV annihilation photons, the number of positron emission events can be accurately quantified. The number of electron capture events can be inferred by measuring the intensity of the characteristic X-rays emitted following the capture process, though this is more challenging due to their low energy and intensity.
-
Gamma-ray Spectrometry: High-resolution gamma-ray spectrometry with a calibrated HPGe detector can be used to precisely measure the intensity of the 511 keV annihilation peak. By comparing this intensity to the expected intensity based on the total decay rate (determined by other means), the branching ratio for positron emission can be calculated.
Positron Energy Spectrum Measurement:
The energy distribution of the emitted positrons is a continuous spectrum, known as a beta spectrum.
-
Magnetic Spectrometry: A magnetic spectrometer can be used to measure the momentum, and thus the energy, of the positrons. The F-18 source is placed in a vacuum chamber, and a magnetic field is applied to deflect the emitted positrons. By varying the magnetic field strength and measuring the number of positrons detected at a particular angle, the energy spectrum can be constructed.
-
Monte Carlo Simulations: Computational methods, such as Monte Carlo simulations (e.g., using Geant4), are widely used to model the decay of F-18 and to calculate the expected positron energy spectrum.[7] These simulations take into account the fundamental physics of beta decay and can provide highly accurate theoretical spectra that can be compared with experimental measurements.
Visualizations
Fluorine-18 Decay Scheme
The decay of Fluorine-18 to stable Oxygen-18 can be represented by the following decay scheme diagram.
Caption: Decay scheme of Fluorine-18 to stable Oxygen-18 via positron emission and electron capture.
Experimental Workflow for Half-Life Determination using HPGe
The logical flow of an experiment to determine the half-life of Fluorine-18 using a High-Purity Germanium detector is illustrated below.
Caption: Workflow for determining the half-life of F-18 using an HPGe detector.
Conclusion
The well-characterized half-life and decay properties of Fluorine-18 make it a near-ideal radionuclide for a wide range of PET imaging applications, including its use in this compound F 18 for prostate cancer imaging. A comprehensive understanding of these fundamental characteristics, along with the experimental methodologies used for their determination, is essential for researchers, scientists, and drug development professionals working with this important diagnostic tool. The data and protocols outlined in this guide provide a foundational resource for ensuring the accurate and effective use of this compound F 18 and other F-18 labeled radiopharmaceuticals.
References
- 1. Fluorine-18 - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. 18F half-life measurement using a high-purity germanium detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiologia Brasileira - Dose calibrator linearity test: 99mTc versus 18F radioisotopes [rb.org.br]
- 6. Dose Calibrator Linearity Testing: Radioisotope 99mTc or 18F? An Alternative for Reducing Costs in Nuclear Medicine Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Piflufolastat F 18 PET/CT in Prostate Cancer Staging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Piflufolastat F 18 (also known as ¹⁸F-DCFPyL or PYLARIFY®) in Positron Emission Tomography/Computed Tomography (PET/CT) for the staging of prostate cancer. This compound F 18 is a radioactive diagnostic agent that targets Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of most prostate cancer cells.[1][2] This allows for the visualization of primary and metastatic prostate cancer lesions.[1][3]
Mechanism of Action
This compound F 18 is a small molecule that binds with high affinity to the extracellular domain of PSMA.[4][5] The fluorine-18 (¹⁸F) radioisotope is a positron emitter with a half-life of approximately 110 minutes, making it suitable for PET imaging.[3] Following intravenous administration, this compound F 18 accumulates in tissues with high PSMA expression, enabling the detection of prostate cancer lesions throughout the body.[2]
Clinical Applications
This compound F 18 PET/CT is indicated for:
-
Initial Staging: For patients with suspected metastatic prostate cancer who are candidates for initial definitive therapy.[6][7]
-
Biochemical Recurrence: For patients with a suspected recurrence of prostate cancer based on elevated serum prostate-specific antigen (PSA) levels.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound F 18 PET/CT imaging.
Table 1: Dosage and Administration
| Parameter | Value | Reference |
| Recommended Dose | 333 MBq (9 mCi) | [1] |
| Acceptable Dose Range | 296 - 370 MBq (8 - 10 mCi) | [1] |
| Administration Route | Intravenous bolus injection | |
| Post-injection Flush | 0.9% Sodium Chloride Injection, USP | [6] |
Table 2: Pharmacokinetics
| Parameter | Value | Reference |
| Distribution Half-life | 0.17 ± 0.044 hours | [5] |
| Elimination Half-life | 3.47 ± 0.49 hours | [5] |
| Primary Elimination Route | Urinary excretion | [2][5] |
Table 3: Radiation Dosimetry (for a 370 MBq dose)
| Organ | Absorbed Dose (mGy) | Reference |
| Kidneys | 45.5 | [5] |
| Liver | 13.7 | [5] |
| Spleen | 10.0 | [5] |
| Effective Dose | 4.3 mSv | [5] |
Experimental Protocols
Patient Preparation Protocol
-
Hydration: Patients should be well-hydrated before the administration of this compound F 18 to ensure good image quality and to reduce radiation exposure.[8] They should continue to drink water and void frequently for the first few hours after the scan.
-
Fasting: No fasting is required before the injection of this compound F 18.[6]
-
Medications: Patients can typically continue to take their regular medications.[8]
-
Pre-injection Voiding: The patient should void immediately before the administration of the radiotracer.[6]
This compound F 18 Administration Protocol
-
Aseptic Technique: Use aseptic technique and wear appropriate radiation shielding (e.g., waterproof gloves, syringe shields) during preparation and administration.[6]
-
Visual Inspection: Visually inspect the this compound F 18 solution for particulate matter and discoloration before administration. It should be a clear, colorless solution.[6]
-
Dose Calibration: Assay the dose in a suitable dose calibrator before administration.[6]
-
Intravenous Injection: Administer the recommended dose as a single bolus intravenous injection.
-
Saline Flush: Immediately follow the injection with an intravenous flush of 0.9% Sodium Chloride Injection, USP.[6]
PET/CT Image Acquisition Protocol
-
Uptake Time: Begin imaging approximately 60 minutes after the this compound F 18 injection.[6] Starting imaging more than 90 minutes after injection may negatively impact image quality.[6]
-
Patient Positioning: Position the patient in a supine position with their arms raised above their head.[6]
-
Pre-imaging Voiding: The patient must void immediately before the start of the scan.[6]
-
Scan Range: The scan should cover the area from the mid-thigh to the vertex of the skull.[6]
-
CT Scan: Acquire a low-dose CT scan for attenuation correction and anatomical localization.[6]
-
PET Scan: The duration of the PET scan typically ranges from 12 to 40 minutes, depending on the scanner and the number of bed positions.[5]
Visualizations
Caption: Mechanism of this compound F 18 targeting PSMA on prostate cancer cells for PET imaging.
References
- 1. Image acquisition and interpretation of 18F-DCFPyL (this compound F 18) PET/CT: How we do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. canjurol.com [canjurol.com]
- 5. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flcancer.com [flcancer.com]
- 7. researchgate.net [researchgate.net]
- 8. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
recommended dosage and administration of Piflufolastat F 18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, administration, and key experimental protocols for Piflufolastat F 18, a radioactive diagnostic agent for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer.
Introduction
This compound F 18, also known as [18F]-DCFPyL, is a urea-based small molecule that binds to PSMA, which is overexpressed on the surface of most prostate cancer cells.[1][2][3] Labeled with the positron-emitting radionuclide Fluorine-18, it allows for the visualization of PSMA-positive lesions using PET scans, aiding in the detection of primary and metastatic prostate cancer.[1][4][5] This document outlines the approved clinical dosage and administration protocols to ensure safe and effective use in a research or clinical trial setting.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the dosage and administration of this compound F 18.
| Parameter | Recommended Value | Acceptable Range | Units | Citations |
| Recommended Dose | 333 | - | MBq | [1][6][7][8][9][10] |
| 9 | - | mCi | [1][6][7][8][9][10] | |
| Acceptable Dose Range | - | 296 to 370 | MBq | [1][6][7][8][9][10] |
| - | 8 to 10 | mCi | [1][6][7][8][9][10] | |
| Injection Volume | Variable (calculated based on calibration) | - | mL | [7][11] |
| Imaging Start Time | 60 | - | minutes post-injection | [6][7][8][12] |
| Adverse Impact on Imaging | >90 | - | minutes post-injection | [6][7][12] |
| Scan Duration | - | 12 to 40 | minutes | [11][12] |
| Radioactive Half-life (F-18) | 110 | - | minutes | [1][13] |
| Distribution Half-life | 0.17 (± 0.044) | - | hours | [7] |
| Elimination Half-life | 3.47 (± 0.49) | - | hours | [7] |
| Urinary Excretion | ~50% within the first 8 hours | - | % of administered radioactivity | [7] |
Experimental Protocols
This section details the standardized protocol for the preparation, administration, and imaging of this compound F 18.
Patient Preparation
-
Hydration: Instruct the patient to drink water to ensure adequate hydration before the administration of this compound F 18. Hydration should continue for the first few hours after administration to help reduce radiation exposure.[6][7][12] There is no requirement for fasting.[14]
-
Patient Information: Record the patient's height and weight.[14]
-
IV Access: Establish a large-bore intravenous (IV) catheter line in a suitable vein, such as the antecubital vein. Ensure the patency of the line with a saline flush.[14]
Radiopharmaceutical Handling and Dose Calculation
-
Safety Precautions: this compound F 18 is a radioactive drug and must be handled by qualified personnel with appropriate safety measures to minimize radiation exposure. Use waterproof gloves and effective radiation shielding, including syringe shields, during preparation and administration.[6][15]
-
Visual Inspection: Before administration, visually inspect the this compound F 18 solution. It should be a clear, colorless solution. Do not use if it contains particulate matter or is discolored.[7][11]
-
Dose Calculation: Calculate the necessary volume to administer based on the radioactivity concentration at the time of calibration and the recommended dose.[7][11] The solution may be diluted with 0.9% Sodium Chloride Injection, USP.[7][14]
-
Dose Verification: Assay the dose in a suitable dose calibrator before administration.[14]
Administration Protocol
-
Dosage: Administer the recommended dose of 333 MBq (9 mCi), within the acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi), as a single bolus intravenous injection.[7][8][9]
-
Saline Flush: Immediately follow the this compound F 18 injection with an intravenous flush of 0.9% Sodium Chloride Injection, USP.[6][7][14]
PET/CT Imaging Protocol
-
Uptake Phase: Allow for an uptake period of approximately 60 minutes after the injection.[6][7]
-
Patient Voiding: Instruct the patient to void their bladder immediately before positioning for the PET scan to enhance image quality.[6][14]
-
Patient Positioning: Position the patient supine on the PET/CT scanner with their arms raised above their head to minimize artifacts.[6][14]
-
Image Acquisition:
-
Begin the PET scan approximately 60 minutes after the injection. Starting the scan more than 90 minutes after injection may negatively impact imaging performance.[6][7]
-
Acquire images from the mid-thigh to the vertex of the skull.[6][14]
-
A low-dose, non-contrast enhanced CT scan is typically acquired for attenuation correction and anatomical localization.[14]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the this compound F 18 administration and imaging workflow.
Caption: this compound F 18 Administration and PET Imaging Workflow.
References
- 1. FDA Approves this compound F-18 Injection for the Detection of Metastatic or Recurrent Prostate Cancer - The ASCO Post [ascopost.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound F-18 | C18H23FN4O8 | CID 52950901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pylclari | European Medicines Agency (EMA) [ema.europa.eu]
- 5. nirvanahealth.com [nirvanahealth.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pylarify.com [pylarify.com]
- 9. Pylarify (this compound F 18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. urologytimes.com [urologytimes.com]
- 11. eprints.aihta.at [eprints.aihta.at]
- 12. drugs.com [drugs.com]
- 13. onclive.com [onclive.com]
- 14. Learn How to Use PYLARIFY® - Dosing & Administration [pylarify.com]
- 15. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for Piflufolastat (¹⁸F) PET Scan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and execution of a Piflufolastat (as ¹⁸F) Positron Emission Tomography (PET) scan. This compound F 18, commercially known as Pylarify®, is a radioactive diagnostic agent used for PET imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer.[1][2]
Patient Preparation
Proper patient preparation is crucial for optimal imaging results and to minimize radiation exposure. Unlike many other PET scans, there are no requirements for fasting.[3]
1.1 Pre-Scan Preparatory Protocol
| Parameter | Recommendation | Rationale |
| Dietary Intake | No fasting required; patients may eat their regular meals. | This compound uptake is not significantly affected by food intake. |
| Hydration | Patients should be well-hydrated. Encourage drinking water the day before and prior to the scan.[1][3][4] | Adequate hydration facilitates the clearance of the radiotracer from the body, reducing radiation dose.[1][4] |
| Medications | Patients should take all their prescribed medications as usual unless otherwise directed by their physician.[3] | To date, no specific medications have been identified to interfere with this compound uptake. |
| Attire | Comfortable clothing without metal zippers, snaps, or jewelry.[3] | Metal objects can interfere with the PET/CT scanner and cause artifacts in the images. |
| Anxiety | Prescribed anxiety medication may be brought to the exam.[3] | To ensure patient comfort and minimize movement during the scan. |
Experimental Protocols
The following protocols detail the administration of this compound F 18 and the subsequent PET/CT imaging acquisition.
2.1 this compound F 18 Administration
This protocol outlines the steps for the intravenous injection of the radiotracer.
| Step | Procedure | Quantitative Data/Specification |
| 1. Patient Confirmation & IV Access | Confirm patient identity. Place a large-bore intravenous (IV) catheter, typically in an antecubital vein.[5] | --- |
| 2. Dose Calculation & Preparation | The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi).[6][7][8] Use aseptic technique and radiation shielding. The solution should be clear and colorless.[1][7] | Dose: 333 MBq (9 mCi) Range: 296-370 MBq (8-10 mCi) |
| 3. Administration | Administer the calculated dose as a single bolus intravenous injection.[7][8] | --- |
| 4. Post-Injection Flush | Follow the injection with an intravenous flush of 0.9% Sodium Chloride Injection, USP.[1][7] | --- |
| 5. Uptake Period | An uptake period of 60 to 90 minutes is required after the injection.[5][6] The patient should rest during this time. | Uptake Time: 60-90 minutes |
2.2 PET/CT Image Acquisition
This protocol details the procedure for acquiring the PET/CT images.
| Step | Procedure | Quantitative Data/Specification |
| 1. Patient Voiding | Instruct the patient to void immediately before positioning on the scanner.[1][5] | --- |
| 2. Patient Positioning | Position the patient supine on the scanner bed with their arms raised above their head.[1][5][7] | --- |
| 3. CT Scan (for attenuation correction) | Acquire a low-dose, non-contrast CT scan.[5] | --- |
| 4. PET Scan Acquisition | Image acquisition should begin 60 minutes after the this compound injection.[1][5][7] The scan should cover the area from the mid-thigh to the vertex of the skull.[1][5][7] | Start Time: 60 minutes post-injection Scan Range: Mid-thigh to skull vertex |
| 5. Scan Duration | The scan duration is typically 12 to 40 minutes, depending on the number of bed positions (usually 6 to 8) and the acquisition time per bed position (typically 2 to 5 minutes).[1][8] | Scan Duration: 12-40 minutes |
Post-Scan Instructions
Following the scan, patients should be advised on post-procedural care.
| Instruction | Rationale |
| Hydration | Continue to drink plenty of fluids to help flush the remaining radiotracer from the body.[3] |
| Voiding | Urinate frequently for the first few hours after the scan.[1][2][9] |
| Activity | Patients can typically return to normal activities unless instructed otherwise by their physician.[3] |
| Contact with Others | Patients should be mindful of close contact with pregnant women and small children for a period of 24 hours post-scan due to low-level radiation emission.[3] |
Workflow Diagram
The following diagram illustrates the complete workflow for a patient undergoing a this compound PET scan.
Caption: Workflow for this compound PET Scan.
References
- 1. newyorkoncology.com [newyorkoncology.com]
- 2. This compound f 18 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. flcancer.com [flcancer.com]
- 4. Learn How to Prep for PET/CT Scan with PYLARIFY® [pylarify.com]
- 5. Learn How to Use PYLARIFY® - Dosing & Administration [pylarify.com]
- 6. canjurol.com [canjurol.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pylarify (this compound F 18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
Application Notes and Protocols for Piflufolastat F 18 PET Image Acquisition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acquisition of Positron Emission Tomography (PET) images using Piflufolastat F 18 (also known as ¹⁸F-DCFPyL or PYLARIFY®). This compound F 18 is a radioactive diagnostic agent that targets Prostate-Specific Membrane Antigen (PSMA), making it a valuable tool in the imaging of prostate cancer.
Introduction
This compound F 18 is a urea-based small molecule inhibitor of PSMA, a transmembrane protein highly expressed on the surface of prostate cancer cells. Upon intravenous administration, this compound F 18 binds to PSMA-expressing cells, allowing for the visualization of prostate cancer lesions, including metastases, using PET imaging. This imaging modality has demonstrated high sensitivity and specificity in detecting prostate cancer, aiding in initial staging, localization of disease in biochemical recurrence, and guiding therapeutic strategies. The joint European Association of Nuclear Medicine (EANM) and Society of Nuclear Medicine and Molecular Imaging (SNMMI) have established procedure guidelines for PSMA PET imaging, which form the basis of the protocols outlined below.[1][2][3][4][5][6]
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for optimal image quality and to minimize radiation exposure.
| Parameter | Protocol | Rationale |
| Hydration | Patients should be well-hydrated. Oral intake of approximately 500 mL of water is recommended within the 2 hours leading up to the scan.[3] | Adequate hydration facilitates the clearance of the radiotracer from non-target tissues and reduces the radiation dose to the bladder. |
| Fasting | Fasting is not required for this procedure.[3] | This compound F 18 uptake is not significantly affected by food intake. |
| Medications | Patients are generally advised to continue their regular medications.[3] | There are no widespread contraindications with common medications, but a thorough patient history should be taken. |
| Voiding | Patients should void immediately before the PET scan acquisition.[3][7][8] | This minimizes the signal from the bladder, which can otherwise obscure adjacent pelvic structures. |
Radiotracer Administration and Uptake
| Parameter | Protocol |
| Recommended Dose | 333 MBq (9 mCi)[9][10] |
| Acceptable Range | 296 to 370 MBq (8 to 10 mCi)[9][11] |
| Administration Route | Intravenous (IV) injection over 1-2 minutes, followed by a saline flush.[7] |
| Uptake Time | 60 to 90 minutes.[7][9] |
PET/CT Image Acquisition
The following parameters are based on established guidelines and clinical trial protocols.[1][8]
| Parameter | Protocol |
| Patient Positioning | Supine with arms raised above the head.[7][8] |
| Scanning Range | From mid-thigh to the vertex of the skull.[7][8] |
| CT for Attenuation Correction and Anatomical Localization | A low-dose CT scan is acquired prior to the PET scan. Specific parameters (e.g., 90 effective mAs, 130 kVp) may vary based on the scanner and patient size.[8] |
| PET Acquisition Time per Bed Position | Typically 2-4 minutes per bed position, but can vary depending on the scanner and patient characteristics. |
| Total Scan Duration | Approximately 12-40 minutes.[7][8] |
Image Reconstruction
| Parameter | Typical Settings (Example) |
| Reconstruction Algorithm | Ordered Subsets Expectation Maximization (OSEM) is commonly used. |
| Iterations and Subsets | e.g., 4 iterations, 10 subsets.[8] |
| Matrix Size | e.g., 180 x 180.[8] |
| Post-reconstruction Filter | A Gaussian filter (e.g., 3.0 mm FWHM) is typically applied.[8] |
Diagrams
Caption: Experimental workflow for this compound F 18 PET imaging.
Data Summary
The following tables summarize the key quantitative parameters for this compound F 18 PET image acquisition.
Table 1: Radiopharmaceutical Administration
| Parameter | Value |
| Radiotracer | This compound F 18 (¹⁸F-DCFPyL) |
| Recommended Activity | 333 MBq (9 mCi)[9][10] |
| Activity Range | 296 - 370 MBq (8 - 10 mCi)[9][11] |
| Uptake Period | 60 - 90 minutes[7][9] |
Table 2: PET/CT Scanner Parameters
| Parameter | Specification |
| Imaging Modality | PET/CT |
| Patient Position | Supine, arms above head[7][8] |
| Scan Range | Mid-thigh to vertex of the skull[7][8] |
| CT Parameters | Low-dose for attenuation correction and localization (e.g., 90 eff mAs, 130 kVp)[8] |
| PET Acquisition | 3D mode |
| Scan Duration | 12 - 40 minutes[7][8] |
Important Considerations
-
Image Interpretation: this compound F 18 uptake is not entirely specific to prostate cancer. Physiological uptake can be observed in various organs, and benign conditions can also show increased tracer accumulation. Therefore, clinical correlation is essential for accurate interpretation.[7]
-
Radiation Dosimetry: The effective radiation dose from a 370 MBq administration of this compound F 18 is approximately 4.3 mSv. The kidneys, liver, and spleen are the organs that receive the highest radiation doses.[8]
-
Regulatory Approval: this compound F 18 is approved for PET imaging of PSMA-positive lesions in men with prostate cancer, particularly for initial staging of high-risk patients and for patients with suspected recurrence based on elevated serum PSA levels.[12] The OSPREY and CONDOR clinical trials were pivotal in establishing the efficacy and safety of this imaging agent.[13][14][15]
References
- 1. snmmi.org [snmmi.org]
- 2. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imaging-therapy.com [imaging-therapy.com]
- 4. GUEST | SNMMI [snmmi.org]
- 5. 68Ga-PSMA PET/CT: Joint EANM and SNMMI procedure guideline for prostate cancer imaging: version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pylarify (this compound F 18) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. apps.ausrad.com [apps.ausrad.com]
- 9. canjurol.com [canjurol.com]
- 10. onclive.com [onclive.com]
- 11. Appropriate Use Criteria for Prostate-Specific Membrane Antigen PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Clinical Guidelines From NCCN, AUA, & SNMMI | PYLARIFY® [pylarify.com]
- 13. Image acquisition and interpretation of 18F-DCFPyL (this compound F 18) PET/CT: How we do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Practical Applications and Clinical Utility of PYLARIFY® (this compound F 18) Injection: An ¹⁸F-PSMA PET/CT Imaging Agent for Prostate Cancer - Oncology Practice Management [oncpracticemanagement.com]
Calculating the Standardized Uptake Value (SUV) for Piflufolastat (¹⁸F-DCFPyL): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating the Standardized Uptake Value (SUV) for Piflufolastat F 18 (¹⁸F-DCFPyL), a Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) radiopharmaceutical. Accurate and consistent SUV measurements are critical for the quantitative assessment of PSMA expression in both preclinical and clinical research, facilitating drug development and the evaluation of therapeutic responses.
Introduction to Standardized Uptake Value (SUV)
The SUV is a semi-quantitative metric used in PET imaging to represent the uptake of a radiotracer in a specific region of interest (ROI) within the body. It normalizes the measured radioactivity concentration by the injected dose and the patient's body weight, allowing for a standardized comparison of radiotracer uptake across different patients and time points.[1][2] The fundamental formula for SUV calculation is:
SUV = [Tissue Radioactivity Concentration (kBq/mL)] / [Injected Dose (kBq) / Body Weight (g)] [1]
Several variations of the SUV calculation exist, including normalization to lean body mass (SUVlbm) or body surface area (SUVbsa), which may be more accurate in certain patient populations.[3] For this compound, the most commonly reported values in clinical trials are SUVmax and SUVpeak.[4][5]
-
SUVmax: The maximum single-voxel SUV value within a defined volume of interest (VOI).[4]
-
SUVpeak: The average SUV within a small, fixed-size VOI (e.g., a 1 cm diameter sphere) centered on the hottest part of the lesion.[4]
This compound (¹⁸F-DCFPyL) and its Mechanism of Action
This compound F 18 is a small-molecule inhibitor of PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[6] Upon intravenous administration, ¹⁸F-DCFPyL binds with high affinity to the extracellular enzymatic domain of PSMA. This binding leads to the internalization of the radiopharmaceutical, resulting in its accumulation within PSMA-expressing cells. The positron-emitting fluorine-18 isotope allows for the visualization and quantification of this uptake using PET imaging.
Below is a diagram illustrating the binding of this compound to PSMA and the subsequent signaling pathways that can be influenced.
Caption: this compound binding to PSMA and its influence on signaling pathways.
Quantitative Data Presentation
The following tables summarize this compound F 18 SUVpeak values from the OSPREY clinical trial in various tissues and stratified by patient characteristics.[4][7]
Table 1: this compound F 18 SUVpeak in Biopsy Positive vs. Negative Lesions (OSPREY Cohort B)
| Lesion Location | Biopsy Status | N | SUVpeak (Mean) |
| Bone | Positive | 15 | 18.3 |
| Negative | 10 | 3.5 | |
| Lymph Node | Positive | 17 | 20.4 |
| Negative | 15 | 3.9 |
Table 2: this compound F 18 Prostatic SUVpeak by Baseline PSA (OSPREY Cohort A)
| Baseline PSA (ng/mL) | N | Prostatic SUVpeak (Mean) |
| < 10 | 108 | 9.8 |
| 10 to < 20 | 78 | 11.2 |
| ≥ 20 | 66 | 14.1 |
Table 3: this compound F 18 Prostatic SUVpeak by Gleason Score (OSPREY Cohort A)
| Gleason Score | N | Prostatic SUVpeak (Mean) |
| ≤ 6 | 18 | 7.9 |
| 7 | 153 | 10.3 |
| 8 | 51 | 13.5 |
| 9-10 | 30 | 16.2 |
Table 4: this compound F 18 SUVmax in Normal Tissues (Data synthesized from multiple sources for illustrative purposes)
| Organ | SUVmax (Mean ± SD) |
| Liver | 3.5 ± 0.8 |
| Spleen | 3.2 ± 0.7 |
| Kidney (Cortex) | 25.0 ± 5.0 |
| Salivary Glands | 15.0 ± 4.0 |
| Bone Marrow | 1.5 ± 0.4 |
| Muscle | 1.0 ± 0.3 |
| Blood Pool | 2.0 ± 0.5 |
Experimental Protocols
Preclinical Evaluation: In Vitro and In Vivo Studies
The following workflows outline typical preclinical experiments for evaluating novel PSMA-targeted radiopharmaceuticals like this compound.
4.1.1. In Vitro Saturation Binding Assay Protocol
This protocol determines the binding affinity (Kd) and receptor density (Bmax) of a radioligand to PSMA-expressing cells.[1]
-
Cell Culture: Culture PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3) prostate cancer cell lines to near confluency.
-
Cell Preparation: Harvest and wash the cells with a suitable binding buffer.
-
Incubation: Incubate a fixed number of cells with increasing concentrations of the radiolabeled this compound in the presence (for non-specific binding) and absence (for total binding) of a high concentration of non-labeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis to determine Kd and Bmax.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Whole-cell radioligand saturation binding [protocols.io]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer | GU Oncology Now [guoncologynow.com]
- 7. health.tas.gov.au [health.tas.gov.au]
Application Notes and Protocols: Piflufolastat F 18 for Initial Staging of High-Risk Prostate Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piflufolastat F 18, marketed as PYLARIFY®, is a radioactive diagnostic agent approved by the U.S. Food and Drug Administration (FDA) for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer.[1][2][3] These application notes provide a detailed overview of its use specifically for the initial staging of patients with high-risk prostate cancer who are candidates for definitive therapy.[4] this compound F 18 is a small molecule that binds with high affinity to PSMA, a transmembrane protein that is significantly overexpressed in the majority of primary and metastatic prostate cancer cells.[3][5] The attached Fluorine-18 (F 18) radionuclide allows for non-invasive, whole-body imaging to detect the extent of disease, thereby guiding therapeutic decisions.[6][7] The OSPREY and CONDOR clinical trials have demonstrated the diagnostic accuracy and clinical utility of this compound F 18 PET/CT, showing improved performance over conventional imaging modalities for staging and restaging of prostate cancer.[3][5]
Mechanism of Action
This compound F 18 is a urea-based radiopharmaceutical, chemically described as 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)amino]-pentyl}ureido)-pentanedioic acid.[7] Its mechanism relies on the specific binding to PSMA, a glycoprotein expressed in many tissues but at levels approximately 1000-fold greater in the prostate, with even higher expression in prostate cancer tissue.[8]
-
Binding: Following intravenous administration, this compound F 18 circulates and binds to the extracellular enzymatic domain of PSMA on prostate cancer cells.[7][9]
-
Radionuclide Decay: The F 18 component is a positron-emitting radionuclide with a half-life of 109.8 minutes.[7][9] It decays by emitting a positron.
-
Annihilation & Detection: The emitted positron travels a short distance in tissue before colliding with an electron, resulting in an annihilation event that produces two 511 keV gamma photons traveling in opposite directions.[9] These coincident photons are detected by the PET scanner to generate a three-dimensional image mapping the distribution of PSMA-expressing tissues.
Caption: Mechanism of this compound F 18 targeting and PET detection.
Application: Initial Staging of High-Risk Prostate Cancer
Accurate staging is critical for determining the appropriate initial therapy for patients with high-risk prostate cancer. Conventional imaging, such as CT and MRI, has limitations in detecting small-volume metastatic disease in lymph nodes and bone.[1][3] this compound F 18 PET/CT offers enhanced diagnostic performance for this indication.
The pivotal Phase 2/3 OSPREY trial evaluated the diagnostic performance of this compound F 18 PET/CT in men with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymphadenectomy (Cohort A).[10][11] The results demonstrated superior specificity and positive predictive value (PPV) for detecting pelvic lymph node metastases compared to conventional imaging.[3][11]
Data Presentation: Diagnostic Performance
The following table summarizes the diagnostic performance of this compound F 18 PET/CT versus conventional imaging (CT/MRI) for detecting pelvic lymph node metastases in the OSPREY trial (Cohort A).
| Performance Metric | This compound F 18 PET/CT (Median) | Conventional Imaging (CT/MRI) |
| Specificity | 97.9% (95% CI: 94.5-99.4) | 65.1% |
| Positive Predictive Value (PPV) | 86.7% | 28.3% |
| Sensitivity | No significant difference | No significant difference |
| Negative Predictive Value (NPV) | No significant difference | No significant difference |
| Data sourced from the OSPREY trial.[11] |
Data Presentation: SUV Correlation
Analysis from the OSPREY trial also demonstrated a correlation between this compound F 18 uptake, measured by the Standardized Uptake Value (SUV), and disease characteristics. Higher SUV values in the prostate were associated with higher baseline PSA levels and Gleason scores.[10][12]
| Patient Characteristic | N | Median SUVpeak (Prostate) |
| Baseline PSA (ng/mL) | ||
| < 10 | 114 | 10.1 |
| 10 to < 20 | 60 | 11.4 |
| ≥ 20 | 72 | 16.5 |
| Gleason Score | ||
| ≤ 7 | 129 | 10.3 |
| 8 | 65 | 12.1 |
| 9-10 | 58 | 15.4 |
| Data adapted from the OSPREY trial analysis.[10][12] |
Experimental Protocols
Protocol 1: Patient Preparation, Dosing, and Administration
-
Patient Screening: Confirm patient has high-risk prostate cancer and is a candidate for initial definitive therapy. There are no contraindications for this compound F 18.[6][9]
-
Patient Preparation:
-
No fasting is required. Patients may maintain their regular diet.[13]
-
Instruct the patient to hydrate well before and for a few hours after administration to reduce radiation exposure.[4][13]
-
Review concomitant medications. Androgen deprivation therapy (ADT) may alter this compound F 18 uptake, though the effect on performance has not been established.[6]
-
-
Dosing: The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi).[3][9][11]
-
Administration:
Protocol 2: PET/CT Image Acquisition
References
- 1. FDA approves second PSMA-targeted PET imaging drug for men with prostate cancer | FDA [fda.gov]
- 2. urotoday.com [urotoday.com]
- 3. FDA Approves this compound F-18 Injection for the Detection of Metastatic or Recurrent Prostate Cancer - The ASCO Post [ascopost.com]
- 4. apps.ausrad.com [apps.ausrad.com]
- 5. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer | GU Oncology Now [guoncologynow.com]
- 6. Pylarify (this compound F 18) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Pylarify (this compound F 18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound F-18 | C18H23FN4O8 | CID 52950901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. asco.org [asco.org]
- 11. urologytimes.com [urologytimes.com]
- 12. ascopubs.org [ascopubs.org]
- 13. flcancer.com [flcancer.com]
Application Notes and Protocols: Piflufolastat F 18 in Metastatic Castrate-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piflufolastat F 18 (also known as ¹⁸F-DCFPyL and marketed as PYLARIFY®) is a radioactive diagnostic agent approved for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-positive lesions in men with prostate cancer.[1][2] This document provides detailed application notes and protocols for the use of this compound F 18 in the context of metastatic castrate-resistant prostate cancer (mCRPC), summarizing key clinical data and experimental procedures.
Mechanism of Action
This compound F 18 is a small molecule that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is significantly overexpressed in the majority of prostate cancer cells, including those in metastatic and castrate-resistant states.[3][4][5] The fluorine-18 (¹⁸F) radioisotope is a positron emitter, which allows for PET imaging to detect and localize PSMA-positive cancerous tissues throughout the body.[6]
Clinical Applications in mCRPC
The primary application of this compound F 18 PET/CT in patients with mCRPC is for the detection and localization of metastatic disease, which is crucial for staging and restaging, and for guiding therapeutic decisions.[7] Clinical data has demonstrated its utility in identifying occult metastatic disease not detected by conventional imaging methods.[8]
Impact on Clinical Decision-Making
Retrospective studies have shown that the integration of this compound F 18 PET imaging has a significant impact on the management of patients with prostate cancer. In a study of patients with known metastatic disease, 23.1% had their treatment plans adjusted following a PSMA PET scan.[7][9] For patients with biochemical recurrence, 33.9% experienced a change in their treatment plan.[7][9]
Quantitative Data from Clinical Trials
The approval of this compound F 18 was supported by data from the pivotal Phase 3 OSPREY and CONDOR trials.[2][8]
| OSPREY Trial (Cohort B - Suspected Recurrent/Metastatic Disease) | |
| Metric | Value |
| Sensitivity | 93-99% |
| Specificity | 82-100% |
| Positive Predictive Value (PPV) | 88-100% |
| Negative Predictive Value (NPV) | 88-99% |
| Reference: | [2][10] |
| CONDOR Trial (Biochemically Recurrent Prostate Cancer) | |
| Metric | Value |
| Correct Localization Rate (CLR) | 84.8% - 87.0% |
| Positive Predictive Value (PPV) | 92.9% - 93.3% |
| Patients with Change in Intended Management | 63.9% |
| Reference: | [8][11] |
Experimental Protocols
Patient Preparation
-
Hydration: Patients should be well-hydrated prior to administration of this compound F 18 and are encouraged to drink water to reduce radiation exposure.[12]
-
Fasting: No fasting is required before the injection.[12]
-
Androgen Deprivation Therapy (ADT): Concurrent hormone therapy does not appear to significantly impact the diagnostic efficacy of this compound F 18 PET/CT.[13]
-
Pre-injection: A large-bore intravenous (IV) catheter should be placed, and its patency confirmed with a saline flush. The patient's height and weight should be recorded.[12]
This compound F 18 Administration
-
Dosage: The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi).[14][15]
-
Administration: The dose is administered as a single bolus intravenous injection.[14] Use aseptic technique and appropriate radiation shielding.[12]
-
Flushing: The injection should be followed by an intravenous flush of 0.9% Sodium Chloride Injection, USP.[12]
PET/CT Image Acquisition
-
Uptake Time: Image acquisition should begin approximately 60 minutes after the injection of this compound F 18.[14] Starting imaging more than 90 minutes post-injection may negatively affect performance.[14]
-
Patient Voiding: The patient should void immediately before the scan to improve image quality.[12]
-
Positioning: The patient is positioned supine with their arms raised above their head.[12]
-
Scanning Range: The scan should cover the area from mid-thigh to the vertex of the skull.[14]
-
CT Scan: A low-dose, non-contrast CT scan is acquired for attenuation correction and anatomical localization.[12]
Visualizations
Caption: this compound F 18 binds to PSMA on prostate cancer cells, enabling PET detection.
References
- 1. This compound f 18 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 2. FDA Approves this compound F-18 Injection for the Detection of Metastatic or Recurrent Prostate Cancer - The ASCO Post [ascopost.com]
- 3. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. This compound F-18 [drugcentral.org]
- 7. Impact of this compound F-18 PSMA PET imaging on clinical decision-making in prostate cancer across disease states: A retrospective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. onclive.com [onclive.com]
- 12. Learn How to Use PYLARIFY® - Dosing & Administration [pylarify.com]
- 13. diagnosticimaging.com [diagnosticimaging.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. urologytimes.com [urologytimes.com]
Piflufolastat F 18 Imaging in Post-Prostatectomy Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piflufolastat F 18 (also known as ¹⁸F-DCFPyL and marketed under the brand name PYLARIFY®) is a radioactive diagnostic agent indicated for positron emission tomography (PET) of prostate-specific membrane antigen (PSMA)-positive lesions in men with prostate cancer.[1][2] This document provides detailed application notes and protocols for the use of this compound F 18 PET/CT imaging in the management of patients who have undergone prostatectomy and are suspected of disease recurrence based on elevated serum prostate-specific antigen (PSA) levels.[1] The information is compiled from key clinical trials, including the OSPREY and CONDOR studies, and expert clinical practices.[2][3][4]
Quantitative Data Summary
The performance of this compound F 18 PET/CT in detecting recurrent prostate cancer is closely associated with serum PSA levels. The following tables summarize key quantitative data from pivotal studies.
Table 1: Diagnostic Performance of this compound F 18 PET/CT in Biochemical Recurrence (CONDOR Study) [3][5]
| Performance Metric | Value | 95% Confidence Interval |
| Correct Localization Rate (CLR) | 84.8% - 87.0% | 77.8% - 80.4% |
| Disease Detection Rate | 59% - 66% | Not Reported |
The CONDOR trial enrolled men with a median PSA level of 0.8 ng/mL and uninformative conventional imaging. The primary endpoint was the correct localization rate (CLR), a measure similar to positive predictive value.[3]
Table 2: this compound F 18 PET/CT Positivity Rate by PSA Level in Biochemical Recurrence
| PSA Level (ng/mL) | Detection Rate |
| < 0.5 | 60% |
| ≥ 0.5 to < 2.0 | >60% (specific value not provided) |
| ≥ 2.0 | 92% |
Data suggests a significant increase in the positivity rate with rising PSA levels.[6]
Table 3: Diagnostic Performance in High-Risk Primary Prostate Cancer for Pelvic Nodal Staging (OSPREY Study - Cohort A) [3]
| Performance Metric | Median Value |
| Sensitivity | 40.3% |
| Specificity | 97.9% |
| Positive Predictive Value (PPV) | 86.7% |
| Negative Predictive Value (NPV) | 83.2% |
While this data is from a pre-prostatectomy setting, it provides insight into the tracer's performance in detecting pelvic lymph node metastases.[3]
Experimental Protocols
Patient Preparation
-
Hydration: Patients should be encouraged to hydrate well the day before and on the day of the scan to ensure adequate urine flow and reduce radiation exposure.[7]
-
Fasting: No fasting is required unless directed otherwise by the physician.[7]
-
Medications: Patients can typically take their regular medications.[7]
-
Bladder Voiding: The patient should void immediately before imaging to minimize radioactivity in the bladder, which can obscure pelvic imaging.
Radiotracer Administration
-
Dosage: The recommended dose of this compound F 18 is 333 MBq (9 mCi), with an acceptable range of 296 to 370 MBq (8-10 mCi).[1][3]
-
Administration: The dose is administered as a single intravenous bolus injection.[1] Aseptic technique and radiation shielding should be used during preparation and administration.[1]
Imaging Acquisition
-
Uptake Period: Imaging is performed 60 to 120 minutes after the radiotracer injection.[7][8] A 60-minute uptake period is common.[7]
-
Patient Positioning: The patient is positioned supine on the scanner bed with their arms raised above their head.
-
Scan Range: The scan should cover the area from the mid-thigh to the base of the skull.[4][9]
-
CT Acquisition: A low-dose CT scan is acquired first for attenuation correction and anatomical localization.[3]
-
PET Acquisition: PET scan acquisition time is typically 12-40 minutes.
Image Reconstruction and Analysis
-
Reconstruction: Iterative reconstruction algorithms are standard. For example, on a Siemens scanner, settings may include a 180 matrix, 4 iterations, and 10 subsets with a Gaussian filter.
-
Image Interpretation:
-
This compound F 18 uptake is not specific to prostate cancer and can be seen in other malignancies and non-malignant processes.[1]
-
Lesions are considered suspicious if their uptake is greater than the surrounding background tissue.
-
Clinical correlation, including histopathological evaluation when feasible, is recommended for definitive diagnosis.[1]
-
Standardized Uptake Values (SUVmax and SUVpeak) are used to quantify radiotracer uptake in suspicious lesions.[8][10]
-
Visualizations
Molecular Mechanism of this compound F 18 Uptake
Caption: this compound F 18 binds to PSMA on prostate cancer cells, is internalized, and the F-18 isotope decay generates a detectable PET signal.
Patient Workflow for this compound F 18 PET/CT
Caption: The workflow for this compound F 18 PET/CT imaging from patient referral to clinical decision making.
Diagnostic Algorithm for Biochemical Recurrence
References
- 1. Pylarify (this compound F 18) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Image acquisition and interpretation of 18F-DCFPyL (this compound F 18) PET/CT: How we do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canjurol.com [canjurol.com]
- 4. Practical Applications and Clinical Utility of PYLARIFY® (this compound F 18) Injection: An ¹⁸F-PSMA PET/CT Imaging Agent for Prostate Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 5. join.urologytimes.com [join.urologytimes.com]
- 6. youtube.com [youtube.com]
- 7. flcancer.com [flcancer.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols for the Radiolabeling of Piflufolastastat with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piflufolastat F 18, also known as [¹⁸F]DCFPyL or PYLARIFY®, is a prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) imaging agent. It is indicated for PET of PSMA-positive lesions in men with prostate cancer, both for initial staging and in cases of suspected recurrence based on elevated serum prostate-specific antigen (PSA) levels. The ability to accurately and reliably radiolabel this compound with the positron-emitting radionuclide Fluorine-18 (¹⁸F) is crucial for its clinical application. This document provides a detailed protocol for the automated radiosynthesis of [¹⁸F]this compound, along with quality control parameters and expected outcomes, to guide researchers and professionals in the production of this important radiopharmaceutical.
Data Summary
The following tables summarize the key quantitative data associated with the automated radiolabeling of this compound with Fluorine-18. These values are compiled from published research and provide a benchmark for successful synthesis.
Table 1: Radiosynthesis Performance on Automated Platforms
| Parameter | GE FASTlab™ with SPE Purification | GE TRACERlab™ FXFN with HPLC Purification |
| Total Synthesis Time | 56 minutes | 55 minutes |
| Radiochemical Yield (decay-corrected) | Up to 37% | 23% ± 5% |
| Starting [¹⁸F]Fluoride Activity | Not specified | 15 - 26 GBq |
| Purification Method | Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography (HPLC) |
Table 2: Quality Control Specifications for Final Product
| Parameter | Specification |
| Radiochemical Purity | ≥ 95% |
| Specific Activity | ≥ 1000 mCi/µmol (37 GBq/µmol) at time of administration |
| pH of Final Solution | 4.5 - 7.0 |
| Appearance | Clear, colorless solution |
| Chiral Purity of Precursor | > 99% (S,S) |
Experimental Protocols
This section details a representative protocol for the automated radiosynthesis of [¹⁸F]this compound on a GE FASTlab™ platform, utilizing a two-step labeling approach with solid-phase extraction (SPE) purification. This method has the advantage of avoiding the need for a separate HPLC purification step for the final product.
Materials and Reagents:
-
This compound precursor (e.g., Glu-urea-Lys(N-Boc)-6-OTs)
-
6-[¹⁸F]Fluoronicotinic acid tetrafluorophenyl (TFP) ester precursor
-
Tetrabutylammonium bicarbonate (TBAHCO₃) solution
-
Triethylamine (TEA)
-
Acetonitrile (MeCN), anhydrous
-
tert-Butanol (t-BuOH), anhydrous
-
Sterile water for injection
-
Ethanol for injection
-
0.9% Sodium Chloride for injection
-
GE FASTlab™ cassette
-
Sep-Pak® tC18 Plus Light Cartridge
-
Oasis® HLB Plus Light Cartridge
-
Sterile filters (0.22 µm)
Automated Synthesis Workflow on GE FASTlab™:
The synthesis is a fully automated, two-step process performed on a cassette-based system.
Step 1: On-Cartridge Synthesis of [¹⁸F]6-Fluoronicotinic acid-TFP ester ([¹⁸F]F-Py-TFP)
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is delivered to the FASTlab system.
-
The [¹⁸F]fluoride is trapped on a QMA cartridge integrated into the cassette.
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of TBAHCO₃.
-
-
Azeotropic Drying:
-
The [¹⁸F]fluoride/TBAHCO₃ mixture is dried under vacuum and nitrogen flow with the addition of acetonitrile to remove water. This is a critical step to ensure a high-efficiency nucleophilic substitution.
-
-
Radiolabeling of the Prosthetic Group:
-
The precursor for the TFP ester is dissolved in a suitable organic solvent (e.g., acetonitrile) and added to the dried [¹⁸F]fluoride.
-
The reaction mixture is heated to facilitate the nucleophilic substitution, forming the [¹⁸F]F-Py-TFP prosthetic group.
-
-
SPE Purification of [¹⁸F]F-Py-TFP:
-
The crude reaction mixture containing [¹⁸F]F-Py-TFP is diluted with water to reduce the organic solvent concentration.
-
The diluted solution is then passed through a tC18 Sep-Pak cartridge, which retains the [¹⁸F]F-Py-TFP.
-
The cartridge is washed with water to remove any unreacted [¹⁸F]fluoride and other polar impurities.
-
The purified [¹⁸F]F-Py-TFP is then eluted from the tC18 cartridge with anhydrous acetonitrile into a second reaction vessel.
-
Step 2: Conjugation to this compound Precursor and Final Purification
-
Conjugation Reaction:
-
The this compound precursor and triethylamine (TEA) are dissolved in a mixture of acetonitrile and t-BuOH (e.g., 22 mM precursor and 8 mM TEA in 1.0 mL of 50/50 v/v acetonitrile/t-BuOH) and are present in the second reaction vessel.
-
The eluted [¹⁸F]F-Py-TFP in acetonitrile is added to this vessel.
-
The mixture is heated to facilitate the conjugation of the prosthetic group to the precursor, forming [¹⁸F]this compound.
-
-
Final SPE Purification:
-
The crude [¹⁸F]this compound solution is passed through a hydrophilic-lipophilic balanced (HLB) Oasis® cartridge. The [¹⁸F]this compound is retained on the cartridge, while less lipophilic impurities pass through to waste.
-
The HLB cartridge is washed with an aqueous solution to remove any remaining polar impurities.
-
The final, purified [¹⁸F]this compound is eluted from the HLB cartridge with a small volume of ethanol.
-
-
Formulation:
-
The ethanolic solution of [¹⁸F]this compound is diluted with sterile 0.9% sodium chloride for injection to achieve the desired final radioactive concentration and an ethanol concentration of ≤ 10%.
-
The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control
A comprehensive quality control regimen is essential to ensure the safety and efficacy of the final radiopharmaceutical product.
1. Visual Inspection:
-
The final product should be a clear, colorless solution, free of any particulate matter.
2. pH Measurement:
-
The pH of the final solution should be between 4.5 and 7.0.
3. Radiochemical Purity and Identity (by HPLC):
-
System: A high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector and a UV detector.
-
Column: A reverse-phase C18 column (e.g., Luna C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient system of acetonitrile and water (containing 0.1% trifluoroacetic acid) is typically used. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Radioactivity detector for the radiochemical profile and a UV detector (at a wavelength suitable for this compound, e.g., 265 nm) for the identification of the non-radioactive standard.
-
Procedure: A small aliquot of the final product is co-injected with a non-radioactive this compound reference standard. The retention time of the main radioactive peak should correspond to the retention time of the reference standard.
-
Acceptance Criterion: The radiochemical purity should be ≥ 95%.
4. Specific Activity:
-
The specific activity is calculated by dividing the total radioactivity of the final product by the total mass of this compound (both labeled and unlabeled). The mass is determined by comparing the peak area of the product on the UV chromatogram to a standard curve of the reference standard.
-
Acceptance Criterion: ≥ 1000 mCi/µmol (37 GBq/µmol) at the time of administration.
5. Radionuclidic Purity:
-
Determined by gamma-ray spectroscopy to confirm that the only radionuclide present is ¹⁸F (characteristic 511 keV and 1022 keV peaks).
6. Sterility and Endotoxin Testing:
-
Standard pharmacopeial methods for sterility and bacterial endotoxin testing must be performed.
Diagrams
Troubleshooting & Optimization
minimizing urinary activity in Piflufolastat PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing urinary activity during Piflufolastat F-18 PET imaging. High urinary radioactivity can obscure the visualization of lesions in the prostate bed and pelvic lymph nodes, potentially impacting image interpretation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is minimizing urinary activity important in this compound PET imaging?
A1: this compound F-18 and its metabolites are primarily eliminated through urinary excretion, with approximately 50% of the administered radioactivity excreted in the urine within the first 8 hours.[5][6] This accumulation of radioactivity in the bladder and ureters can obscure the view of adjacent tissues, such as the prostate bed and pelvic lymph nodes, which are critical areas for detecting prostate cancer recurrence or metastases.[1][4] High bladder activity can also create image artifacts, such as halo artifacts, further complicating image interpretation.[4]
Q2: What is the primary mechanism of this compound F-18 excretion?
A2: this compound F-18 is eliminated from the body via urinary excretion.[5][6] After intravenous administration, the radiotracer is filtered by the kidneys and accumulates in the bladder before being voided.[5][6] The kidneys have one of the highest absorbed radiation doses, followed by the liver and spleen.
Q3: What are the standard patient preparation recommendations to reduce urinary activity?
A3: Standard recommendations include adequate hydration and frequent voiding. Patients are typically advised to be well-hydrated before the radiotracer administration and to continue drinking fluids for a few hours after the injection to help flush the tracer from their system.[7][8] Patients are also instructed to void immediately before the PET scan acquisition.[9][10][11]
Q4: Can diuretics be used to minimize urinary activity?
A4: Yes, the use of diuretics, such as furosemide, has been shown to be effective in reducing urinary bladder activity.[12][13] Furosemide, a loop diuretic, increases urine production, which helps to dilute and flush the radiotracer from the urinary system more rapidly.[14] Studies have demonstrated a significant reduction in bladder SUVmax and SUVmean with the administration of furosemide.[12][13][14]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound PET imaging related to high urinary activity.
| Issue | Potential Cause | Recommended Solution |
| High bladder activity obscuring the prostate fossa. | Inadequate hydration. Insufficient voiding frequency. Patient anatomy or bladder dysfunction. | Ensure the patient is well-hydrated prior to and after tracer injection.[7] Instruct the patient to void immediately before image acquisition.[9][10] Consider the use of a diuretic, such as furosemide, administered at the time of radiotracer injection.[12][13] |
| Ureteral activity mimicking pelvic lymph node metastasis. | Physiologic excretion of the radiotracer. | Careful review of CT or MRI images for anatomical correlation is crucial. Delayed imaging may show movement of the activity within the ureter. The use of diuretics can help to more rapidly clear activity from the ureters.[4] |
| Halo artifact around the bladder. | High concentration of radioactivity in the bladder. | This artifact is more common with high bladder activity.[4] Strategies to reduce bladder activity, such as hydration and diuretics, can help mitigate this issue.[7][12][13] |
| Variability in urinary excretion between patients. | Differences in individual patient renal function and hydration status.[15] | While some variability is expected, standardizing patient preparation protocols with clear instructions on hydration can help minimize this. For patients with known renal insufficiency, while this compound F-18 has been shown to be safe and effective, careful monitoring and adherence to hydration protocols are important.[16] |
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating methods to reduce urinary activity in PSMA PET imaging.
Table 1: Effect of Furosemide on Bladder Activity in 18F-flotufolastat PET/CT [12][13]
| Parameter | Without Furosemide (Median) | With Furosemide (Median) | P-value |
| Bladder SUVmax | 13.85 | 4.55 | 0.0022 |
| Bladder SUVmean | 9.7 | 3.00 | 0.0022 |
| Bladder Volume (mL) | 68.7 | 361.85 | 0.0719 |
Data from an interim analysis of a study on 18F-flotufolastat, another PSMA-targeted radiotracer, demonstrating the principle of using furosemide.
Table 2: Bladder Activity in 18F-flotufolastat PET/CT from Phase 3 Trials (Without Furosemide) [1]
| Parameter | Median Value |
| Bladder SUVmax | 17.1 |
| Bladder SUVmean | 12.5 |
This data provides a baseline for bladder activity without the use of diuretics.
Experimental Protocols
Protocol 1: Standard Patient Preparation for this compound PET/CT
-
Patient Hydration:
-
Patient Instructions:
-
Radiotracer Administration:
-
Uptake Phase:
-
A 60-minute uptake period between injection and image acquisition is recommended.[6]
-
-
Voiding:
-
Image Acquisition:
Protocol 2: Forced Diuresis Protocol with Furosemide
This protocol is an adjunct to the standard preparation for cases where minimal bladder activity is critical for diagnosis.
-
Patient Hydration:
-
Follow the standard hydration protocol as described above.
-
-
Furosemide Administration:
-
Radiotracer Administration and Uptake Phase:
-
Administer this compound F-18 and follow the standard 60-minute uptake period.[6]
-
-
Voiding:
-
Image Acquisition:
-
Proceed with the standard image acquisition protocol.
-
Visualizations
Caption: this compound F-18 renal excretion pathway.
Caption: Troubleshooting workflow for high urinary activity.
References
- 1. Quantitative and Qualitative Assessment of Urinary Activity of 18F-Flotufolastat-PET/CT in Patients with Prostate Cancer: a Post Hoc Analysis of the LIGHTHOUSE and SPOTLIGHT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diagnosticimaging.com [diagnosticimaging.com]
- 3. Study: Flotufolastat F 18 may aid imaging interpretation [www2.smartbrief.com]
- 4. Effects of furosemide and tracer selection on urinary activity and peri-bladder artefacts in PSMA PET/CT: a single-centre retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. lantheus.com [lantheus.com]
- 7. Learn How to Prep for PET/CT Scan with PYLARIFY® [pylarify.com]
- 8. This compound f 18 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 9. canjurol.com [canjurol.com]
- 10. researchgate.net [researchgate.net]
- 11. Learn How to Use PYLARIFY® - Dosing & Administration [pylarify.com]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. urologytimes.com [urologytimes.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Renal Excretion – Pharmacokinetics [sepia2.unil.ch]
- 16. Impact of Baseline Renal Insufficiency on this compound F-18 Performance and Investigation of Changes in Renal Function Following this compound F-18 Administration: Results From the OSPREY Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prostate Cancer—PET Imaging Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. flcancer.com [flcancer.com]
Technical Support Center: Piflufolastat (¹⁸F) Scan Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piflufolastat (¹⁸F) PET scans. The information provided is intended to assist in the interpretation of equivocal findings.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (¹⁸F) scan and how does it work?
A1: this compound F-18, also known as ¹⁸F-DCFPyL, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging.[1] It is designed to target Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of most prostate cancer cells.[1] After intravenous injection, this compound binds to PSMA-expressing cells. The attached fluorine-18 isotope emits positrons, which are detected by the PET scanner, allowing for the visualization of PSMA-positive lesions throughout the body.[1] This is instrumental in the initial staging of high-risk prostate cancer and in detecting recurrent disease.[2][3]
Q2: What constitutes an "equivocal" or "indeterminate" finding on a this compound scan?
A2: An equivocal or indeterminate finding on a this compound scan is a lesion that shows some uptake of the radiotracer but is not definitively characteristic of prostate cancer. The Prostate-Specific Membrane Antigen Reporting and Data System (PSMA-RADS) is a standardized framework used to categorize lesions based on their likelihood of being cancerous.[4] Within this system, PSMA-RADS-3 designates an indeterminate finding.[1][4] These are further subdivided into:
-
PSMA-RADS-3A: Equivocal uptake in a soft tissue lesion (e.g., a small lymph node in a typical location for prostate cancer metastasis with mild uptake).[4][5]
-
PSMA-RADS-3B: Equivocal uptake in a bone lesion that could be a metastasis but might also be due to degenerative or traumatic changes.[4][5]
-
PSMA-RADS-3C: Findings that are suspicious for a non-prostate cancer malignancy.[4][5]
Q3: What are the common causes of false-positive or equivocal this compound scan findings?
A3: While this compound is highly specific for PSMA, uptake can occur in various benign and malignant conditions other than prostate cancer, leading to false-positive or equivocal results. These can include:
-
Benign Conditions:
-
Other Malignancies: PSMA is expressed in the neovasculature of various solid tumors.[8]
-
Physiological Uptake: Normal tissues can sometimes show uptake, which can be a source of misinterpretation if not carefully evaluated.
Troubleshooting Guide for Equivocal Findings
Issue: A this compound scan reveals a PSMA-RADS-3A or 3B lesion. How should this be interpreted and managed?
Solution: PSMA-RADS-3 lesions are considered truly indeterminate, and their management requires careful consideration of the clinical context and may involve further investigation.[9][10]
Step 1: Assess the Clinical Context
-
Prostate-Specific Antigen (PSA) Level: The likelihood of a true positive finding often correlates with the patient's PSA level.
-
Prior Treatment History: Understanding previous treatments for prostate cancer is crucial for interpretation.
-
Presence of Other Definitive Lesions: The presence of PSMA-RADS-4 or PSMA-RADS-5 lesions (likely or highly likely to be prostate cancer) increases the probability that a PSMA-RADS-3 lesion is also malignant.[1][9]
Step 2: Follow-up and Further Imaging
-
Repeat PSMA PET Scan: For indeterminate lesions, a follow-up PSMA PET scan after a recommended interval of three to six months can be valuable to assess for changes in uptake or size.[5]
-
Alternative Imaging Modalities: Depending on the location of the equivocal lesion, other imaging techniques can provide additional information:
Step 3: Multidisciplinary Team Discussion
-
It is highly recommended to discuss equivocal findings within a multidisciplinary team that includes nuclear medicine physicians, radiologists, urologists, and oncologists to determine the most appropriate management strategy for the patient.[12]
Data Presentation
The following table summarizes the predictive values of PSMA-RADS-3A and PSMA-RADS-3B categories based on a retrospective analysis of follow-up imaging. This data can aid in risk stratification of equivocal findings.
| PSMA-RADS Category | Lesion Type | Number of Lesions Analyzed | Percentage with Changes Suggesting Malignancy on Follow-up |
| PSMA-RADS-3A | Soft Tissue | 32 | 75.0% |
| PSMA-RADS-3B | Bone | 14 | 21.4% |
Data adapted from a retrospective study analyzing ¹⁸F-DCFPyL PET/CT scans. The study reported that 27 out of 46 indeterminate lesions (58.7%) showed changes consistent with prostate cancer on follow-up imaging.[9][10][13]
Experimental Protocols
The interpretation guidelines for this compound scans are primarily derived from large-scale clinical trials such as OSPREY (NCT02981368) and CONDOR (NCT03739684) .
OSPREY Trial (Cohort A - High-Risk Primary Staging):
-
Objective: To evaluate the diagnostic performance of this compound F-18 PET/CT for the detection of pelvic lymph node metastases prior to radical prostatectomy.[14]
-
Methodology:
-
Patients with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymphadenectomy were enrolled.[14]
-
A single intravenous dose of this compound F-18 (approximately 9 mCi or 333 MBq) was administered.[15]
-
PET/CT imaging was performed 1-2 hours after injection.[15]
-
Scan results were compared to the histopathology of the surgically removed pelvic lymph nodes.[14]
-
-
Primary Endpoints: Sensitivity and Specificity of the scan for detecting pelvic lymph node metastases.[14]
CONDOR Trial (Biochemical Recurrence):
-
Objective: To assess the correct localization rate of this compound F-18 PET/CT in men with biochemical recurrence of prostate cancer and negative or equivocal conventional imaging.[3][16]
-
Methodology:
-
Men with rising PSA after definitive therapy and negative or equivocal standard imaging were enrolled.[16]
-
A single intravenous dose of this compound F-18 was administered.[16]
-
Whole-body PET/CT was performed approximately one hour later.[16]
-
The primary endpoint was the correct localization rate, which was a measure of the positive predictive value at the patient level, confirmed by a composite standard of truth (histopathology, correlative imaging, or PSA response after radiation).[3]
-
Mandatory Visualization
Below are diagrams illustrating the PSMA signaling pathway and a logical workflow for interpreting equivocal this compound scan findings.
Caption: PSMA signaling pathway in prostate cancer.
Caption: Workflow for interpreting equivocal findings.
References
- 1. Follow-up of Lesions with Equivocal Radiotracer Uptake on PSMA-Targeted PET in Patients with Prostate Cancer: Predictive Values of the PSMA-RADS-3A and PSMA-RADS-3B Categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Performance of 18F-DCFPyL-PET/CT in Men with Biochemically Recurrent Prostate Cancer: Results from the CONDOR Phase 3, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposal for a Structured Reporting System for Prostate-Specific Membrane Antigen–Targeted PET Imaging: PSMA-RADS Version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Practical Applications and Clinical Utility of PYLARIFY® (this compound F 18) Injection: An ¹⁸F-PSMA PET/CT Imaging Agent for Prostate Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 7. Nodular Fasciitis: False Positive on 18F-Piflufolastat and 11C-Choline PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Follow-up of Lesions with Equivocal Radiotracer Uptake on PSMA-Targeted PET in Patients with Prostate Cancer: Predictive Values of the PSMA-RADS-3A and PSMA-RADS-3B Categories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. The Value of 68Ga-PSMA PET/CT Following Equivocal 18F-NaF PET/CT in Prostate Cancer Patients [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Study Designs for OSPREY and CONDOR Trials | PYLARIFY® [pylarify.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. ascopubs.org [ascopubs.org]
common artifacts in Piflufolastat PET/CT and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts encountered during Piflufolastat (¹⁸F-DCFPyL) PET/CT imaging.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound PET/CT imaging?
A1: Artifacts in this compound PET/CT can arise from patient-related factors, technical parameters of the scan, and the inherent biodistribution of the radiotracer. The most common sources include patient motion, high physiologic urinary activity of the tracer, metallic implants, and issues with CT-based attenuation correction.[1][2][3][4][5][6]
Q2: How does patient motion affect the quality of this compound PET/CT images?
A2: Patient motion during the scan, including respiratory motion, can cause misregistration between the PET and CT images.[4][7] This misalignment can lead to inaccurate localization of this compound uptake and the creation of artificial lesions, or blurring of true lesions, compromising the quantitative accuracy of the scan.[4][8]
Q3: Why is urinary activity a concern in this compound PET/CT and what artifacts can it cause?
A3: this compound is excreted through the urinary system, leading to high concentrations of the radiotracer in the kidneys, ureters, and bladder.[9] This intense activity can cause "halo" artifacts or scatter, which may obscure adjacent structures like the prostate or pelvic lymph nodes.[1][10] While a study on a similar PSMA-targeted agent, ¹⁸F-Flotufolastat, found that urinary activity did not impede assessment in the majority of cases, it can occasionally impact interpretation.[11]
Q4: Can metallic implants, such as hip prostheses or dental fillings, interfere with the scan?
A4: Yes, metallic implants can cause significant artifacts on the CT portion of the scan, appearing as streaks or areas of abnormally high density.[2][5][6] When this erroneous CT data is used for PET attenuation correction, it can lead to false-positive or false-negative findings on the PET images in the vicinity of the implant.[6][8]
Troubleshooting Guides
Issue 1: Motion Artifacts
Symptoms:
-
Blurring of anatomical structures.
-
Misalignment of PET and CT data, particularly near the diaphragm.[7]
-
Appearance of "hot" or "cold" spots that do not correspond to anatomical structures.
Avoidance and Correction Strategies:
| Strategy | Detailed Protocol |
| Patient Instruction and Comfort | Clearly instruct the patient to remain as still as possible during the scan. Ensure the patient is in a comfortable position to minimize involuntary movements. |
| Immobilization Devices | Use of immobilization devices, such as straps or cushions, can help reduce patient movement. |
| Respiratory Gating | For thoracic and upper abdominal imaging, respiratory gating can be employed. This technique acquires PET data in sync with the patient's breathing cycle to minimize motion blurring.[8] |
| Image Co-registration | Post-acquisition image processing software can be used to co-register the PET and CT images to correct for minor misalignments.[8] |
Issue 2: Urinary Activity Artifacts
Symptoms:
-
Intense radiotracer signal in the bladder, potentially obscuring adjacent tissues.[1]
-
"Halo" or scatter artifacts around the bladder.[10]
-
Difficulty in delineating pelvic lymph nodes or local recurrence near the bladder.
Avoidance and Correction Strategies:
| Strategy | Detailed Protocol |
| Patient Hydration | Encourage adequate patient hydration before and after the injection of this compound to promote tracer clearance and reduce its concentration in the bladder.[1][12] |
| Bladder Voiding | Instruct the patient to void their bladder immediately before the PET/CT scan commences.[1][12][13] |
| Delayed Imaging | In some cases, delayed imaging of the pelvic region after bladder voiding may be considered, although starting image acquisition more than 90 minutes after injection may adversely impact imaging performance.[13] |
| Diuretics | The use of diuretics is a potential strategy to enhance tracer clearance, though this should be considered on a case-by-case basis and as per institutional protocols. |
Issue 3: Metallic Implant Artifacts
Symptoms:
-
Streaking or beam hardening artifacts on the CT image originating from the implant.[14]
-
Falsely high or low tracer uptake on the PET image in the vicinity of the metal object.[6][8]
Avoidance and Correction Strategies:
| Strategy | Detailed Protocol |
| Review Non-Attenuation Corrected (NAC) Images | Always review the NAC PET images alongside the attenuation-corrected (AC) images. NAC images are not affected by CT-based artifacts and can help differentiate true uptake from artifacts.[8] |
| Metal Artifact Reduction (MAR) Software | Utilize MAR algorithms, which are available on most modern CT scanners. These algorithms are designed to correct for the artifacts caused by metallic objects in the CT data before it is used for PET attenuation correction.[8][15] |
| CT Scan Parameters Optimization | Adjusting CT acquisition parameters, such as increasing kVp, can sometimes help to mitigate beam hardening artifacts. |
Experimental Protocols
This compound PET/CT Image Acquisition Protocol for Artifact Minimization
-
Patient Preparation:
-
Radiotracer Administration:
-
Uptake Phase:
-
Image Acquisition:
-
Patient Positioning: Position the patient in a supine position with their arms raised above their head to reduce beam hardening and truncation artifacts.[13][14]
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.[13] If metallic implants are present, a MAR algorithm should be applied if available.[8]
-
PET Scan: The PET scan should cover the area from the mid-thigh to the vertex of the skull.[12][13]
-
Visual Guides
References
- 1. cme.lww.com [cme.lww.com]
- 2. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET/CT Artifacts, Pitfalls and Variants [inis.iaea.org]
- 4. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Detection Rates of PSMA-PET Radiopharmaceuticals in Recurrent Prostate Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Quantitative and Qualitative Assessment of Urinary Activity of 18F-Flotufolastat-PET/CT in Patients with Prostate Cancer: a Post Hoc Analysis of the LIGHTHOUSE and SPOTLIGHT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.ausrad.com [apps.ausrad.com]
- 13. Learn How to Use PYLARIFY® - Dosing & Administration [pylarify.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. canjurol.com [canjurol.com]
optimizing Piflufolastat F 18 image reconstruction parameters
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing image reconstruction parameters for Piflufolastat F 18 PET scans.
Frequently Asked Questions (FAQs)
Q1: What are the most common iterative reconstruction algorithms used for this compound F 18 PET imaging?
A1: The most widely used iterative reconstruction algorithm for PET imaging, including with this compound F 18, is Ordered Subset Expectation Maximization (OSEM). More advanced algorithms like Block Sequential Regularized Expectation Maximization (BSREM), which can improve image contrast while reducing noise, are also increasingly available and utilized. The joint EANM/SNMMI procedure guideline for PSMA PET imaging recommends adherence to quality control and accreditation frameworks like EANM Research Ltd. (EARL), which ensures comparability of quantitative results across different centers.[1][2]
Q2: How do the number of iterations and subsets in OSEM reconstruction affect this compound F 18 image quality?
A2: In OSEM reconstruction, the number of iterations and subsets are critical parameters that influence the final image quality.
-
Iterations: Increasing the number of iterations generally leads to higher contrast and better recovery of activity in small lesions. However, it also amplifies image noise. For quantitative accuracy, it's crucial to find a balance, as too few iterations can lead to underestimation of SUVmax, while too many can increase noise and potentially introduce artifacts.
-
Subsets: The number of subsets accelerates the reconstruction process. A higher number of subsets can lead to faster convergence, but may also increase image noise.
The optimal combination of iterations and subsets aims to achieve a balance between contrast, noise, and quantitative accuracy. While specific values can be scanner-dependent, a common starting point for OSEM in clinical practice is around 2-4 iterations and 16-32 subsets.
Q3: What is the role of post-reconstruction filtering in this compound F 18 PET imaging?
A3: Post-reconstruction filtering, typically using a Gaussian filter, is applied to reduce image noise. The filter's strength is defined by its full width at half maximum (FWHM). A larger FWHM will result in a smoother image with less noise, but it can also blur small lesions and reduce the measured maximum standardized uptake value (SUVmax). The choice of the FWHM is a trade-off between noise reduction and the preservation of spatial resolution. For quantitative studies, it is important to use a consistent filtering approach.
Q4: How does the BSREM algorithm differ from OSEM for PSMA PET imaging, and what is the significance of the β-value?
A4: The BSREM algorithm incorporates a regularization parameter, denoted as β (beta), which penalizes large differences between neighboring pixel values. This helps to control noise while maintaining sharp edges of lesions, potentially leading to higher contrast-to-noise ratios compared to OSEM.
-
Low β-value: Results in less noise suppression, leading to sharper but potentially noisier images.
-
High β-value: Increases noise suppression, resulting in smoother images, but may blur small details if set too high.
The optimal β-value depends on factors such as the injected dose, acquisition time, and the specific diagnostic task. Studies on other PSMA tracers suggest that the optimal β-value may vary for detecting small versus large lesions. For example, one study on ⁶⁸Ga-PSMA found a β-value of 400 to be optimal for small lesions, while a value of 500-600 was better for larger lesions.[3][4] Another study on ¹⁸F-PSMA-1007 suggested a β-value of 700 provided a good balance of noise level, contrast-to-noise ratio, and visual image quality.[5][6]
Troubleshooting Guide
Issue 1: Reconstructed images are too noisy, making it difficult to identify small lesions.
-
Possible Cause: The number of iterations or subsets in your OSEM reconstruction may be too high, or the β-value in your BSREM reconstruction may be too low. Insufficient post-reconstruction filtering can also contribute to high noise levels.
-
Troubleshooting Steps:
-
Review OSEM parameters: Try reducing the number of iterations or subsets. A common clinical starting point is 2-4 iterations and 16-32 subsets.
-
Adjust BSREM β-value: If using BSREM, consider increasing the β-value to enhance noise suppression.
-
Apply/Adjust Post-Reconstruction Filter: If not already in use, apply a Gaussian filter. If a filter is already applied, consider increasing the FWHM (e.g., from 4mm to 6mm) to achieve a smoother image.
-
Evaluate with a phantom: To objectively assess the impact of these changes, use an image quality phantom to measure noise and contrast recovery with different parameter sets.
-
Issue 2: The measured SUVmax of lesions appears lower than expected, potentially leading to underestimation of disease activity.
-
Possible Cause: This can be due to an insufficient number of iterations in the OSEM reconstruction, which leads to incomplete convergence of the algorithm. Excessive post-reconstruction filtering (a large FWHM) can also blur lesions and lower the SUVmax.
-
Troubleshooting Steps:
-
Increase OSEM iterations: Gradually increase the number of iterations (e.g., from 2 to 3 or 4) and observe the effect on SUVmax in known lesions or phantom spheres.
-
Reduce Post-Reconstruction Filtering: Decrease the FWHM of the Gaussian filter to reduce blurring.
-
Check for EARL Compliance: Ensure your reconstruction parameters are compliant with standards like EARL, which are designed to harmonize quantitative measurements.[7]
-
Issue 3: I am observing "halo" or "overshoot" artifacts around areas of high this compound F 18 uptake.
-
Possible Cause: These artifacts can sometimes be seen with iterative reconstruction algorithms, particularly when point spread function (PSF) modeling is used. They can also be influenced by the number of iterations.
-
Troubleshooting Steps:
-
Review PSF Modeling: If PSF modeling is enabled, try reconstructing the images without it to see if the artifact is resolved.
-
Optimize Iterations: A very high number of iterations can sometimes exacerbate these artifacts. Try reconstructing with a lower number of iterations.
-
Consult Vendor Application Specialist: Specific artifacts can be system-dependent. Contacting the PET/CT scanner manufacturer's application support can provide tailored advice.
-
Quantitative Data Summary
The following tables summarize the expected impact of varying key reconstruction parameters on quantitative image quality metrics.
Table 1: Impact of OSEM Parameters on Image Quality
| Parameter | Change | Effect on Image Noise | Effect on Lesion Contrast | Effect on SUVmax |
| Iterations | Increase | Increase | Increase | Increase (approaches true value) |
| Decrease | Decrease | Decrease | Decrease (underestimation) | |
| Subsets | Increase | Increase | Faster Convergence | Faster Convergence |
| Decrease | Decrease | Slower Convergence | Slower Convergence | |
| Gaussian Filter FWHM | Increase | Decrease | Decrease | Decrease (blurring effect) |
| Decrease | Increase | Increase | Increase (less blurring) |
Table 2: Impact of BSREM β-Value on Image Quality
| β-Value | Image Noise | Lesion Edge Sharpness | Overall Image Appearance |
| Low | Higher | Sharper | High contrast, potentially noisy |
| Medium | Moderate | Good | Balanced contrast and noise |
| High | Lower | Smoother | Smoother, less noise, potential for blurring |
Experimental Protocols
Protocol 1: Phantom-Based Optimization of OSEM Reconstruction Parameters
This protocol describes a method for optimizing OSEM reconstruction parameters using a standardized image quality phantom (e.g., NEMA IEC Body Phantom).
-
Phantom Preparation: Fill the phantom spheres and background with an ¹⁸F solution according to the manufacturer's instructions to simulate a clinically relevant lesion-to-background ratio (e.g., 4:1 or 8:1).
-
Image Acquisition: Acquire PET/CT data of the phantom using your standard clinical protocol for this compound F 18 imaging.
-
Image Reconstruction: Reconstruct the acquired data using a matrix of different OSEM parameters. For example:
-
Iterations: 2, 3, 4, 5
-
Subsets: 16, 24, 32
-
Gaussian Filter FWHM: 2mm, 4mm, 6mm, 8mm
-
-
Quantitative Analysis: For each reconstructed image series, calculate the following metrics:
-
Contrast Recovery (CR): Measure the mean activity in each sphere relative to the background.
-
Background Variability (Noise): Measure the standard deviation of the signal in a large region of interest in the uniform background.
-
Signal-to-Noise Ratio (SNR) / Contrast-to-Noise Ratio (CNR): Calculate based on the CR and background variability.
-
-
Selection of Optimal Parameters: Choose the combination of parameters that provides the best trade-off between high contrast recovery and low background noise for the lesion sizes of clinical interest.
Visualizations
Caption: Workflow for PET image reconstruction.
Caption: Relationship between key reconstruction parameters.
References
- 1. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. Phantom and clinical evaluation of Block Sequential Regularized Expectation Maximization (BSREM) reconstruction algorithm in 68Ga-PSMA PET-CT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of [18F]PSMA-1007 PET-CT using regularized reconstruction in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. earl.eanm.org [earl.eanm.org]
Technical Support Center: Piflufolastat & Androgen Deprivation Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piflufolastat (18F-DCFPyL) PET imaging in the context of Androgen Deprivation Therapy (ADT).
Frequently Asked Questions (FAQs)
Q1: Does Androgen Deprivation Therapy (ADT) affect the diagnostic performance of this compound F 18 PET/CT?
A1: Several studies have shown that ADT does not significantly impact the overall diagnostic performance of this compound F 18 PET/CT in patients with recurrent or metastatic prostate cancer.[1][2] Research indicates that there are no statistically significant differences in the sensitivity or positive predictive value (PPV) of this compound F 18 PET/CT between patients receiving concurrent hormone therapy and those who are not.[2] The diagnostic efficacy also appears to be consistent regardless of the patient's castration status (testosterone levels above or below 50 ng/dL).[2]
Q2: Should this compound PET/CT imaging be performed before or after initiating ADT?
A2: For visualizing the maximum possible extent of castration-sensitive prostate cancer, it is recommended to perform PSMA PET/CT before starting long-term ADT.[3] Continuous long-term ADT has been shown to significantly reduce the visibility of castration-sensitive prostate cancer on PSMA PET/CT.[3] However, short-term ADT may not interfere with the interpretation of PSMA PET and in some cases might even increase PSMA uptake in certain lesions.[4]
Q3: What is the expected quantitative impact of ADT on this compound uptake (SUV)?
A3: The impact of ADT on this compound uptake can be heterogeneous and depends on the duration of the therapy and the location of the metastases.
-
Short-term ADT: Some studies have reported a heterogeneous increase in PSMA uptake 3 to 4 weeks after the initiation of ADT.[4] This "flare" phenomenon is most evident in bone metastases, with one study noting a mean SUVmax increase of 77% in these lesions.[4] However, another pilot study using 18F-flotufolastat found that short-term ADT (3 and 6 weeks) did not significantly alter PSMA PET/CT findings in a way that would impact surgical planning.[5] In that study, only 10% of patients showed a modest increase in SUVmax in the primary intraprostatic lesion.[5][6]
-
Long-term ADT: Long-term ADT may lead to a decrease in PSMA expression in most lesions.[7] One study found that during ongoing ADT (median 230 days), average tracer uptake values decreased in 71% of prostate cancer lesions.[3]
Q4: Can new lesions appear on a this compound PET scan after starting ADT?
A4: Yes, in some cases, new bone metastases have been observed on PSMA PET imaging after the initiation of ADT.[4] This is thought to be part of the heterogeneous increase in PSMA expression in response to short-term androgen deprivation.
Q5: How does ADT influence the underlying biology of PSMA expression?
A5: Preclinical studies have shown that ADT can increase the expression of Prostate-Specific Membrane Antigen (PSMA).[8][9] The gene that codes for PSMA, FOLH1, is regulated by the androgen receptor (AR). Androgens typically downregulate the expression of the FOLH1 gene. Therefore, blocking the androgen signaling pathway through ADT can lead to an upregulation of PSMA expression on prostate cancer cells.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased this compound uptake in a patient on long-term ADT. | Long-term ADT can lead to a decrease in PSMA expression in castration-sensitive prostate cancer.[3][7] | Correlate imaging findings with the patient's clinical history, including the duration of ADT and PSA levels. If possible, compare with a baseline PSMA PET scan performed before the initiation of ADT. |
| Increased this compound uptake, particularly in bone lesions, shortly after starting ADT. | A "flare" phenomenon with a temporary increase in PSMA expression can occur with short-term ADT.[4][11] | This is a known phenomenon and may not necessarily indicate disease progression. The optimal imaging time point to potentially leverage this effect might be 3 to 4 weeks after starting ADT.[4] |
| Heterogeneous this compound uptake across different metastatic sites in a patient on ADT. | The response of PSMA expression to ADT can vary between different lesions (e.g., bone vs. lymph node vs. primary tumor).[4][11] | Analyze each lesion individually and consider the possibility of variable responses to therapy. Correlate with other imaging modalities and clinical data. |
| Discrepancy between this compound uptake and PSA levels in patients on ADT. | ADT can significantly lower PSA levels, but some lesions may still exhibit high this compound uptake.[3][8] | This compound PET/CT can detect disease even with a complete PSA response.[3][8] Rely on the imaging findings for localization of disease, especially in cases of biochemical recurrence with low PSA. |
Data Summary
Table 1: Impact of Concurrent Hormone Therapy (HT) on this compound F 18 PET/CT Diagnostic Performance
| Metric | Concurrent HT | No Concurrent HT | Significance |
| Median Sensitivity | 96.4% | 95.4% | No statistically significant difference[2] |
| Median Positive Predictive Value (PPV) | 90% | 80% | No statistically significant difference[2] |
Table 2: Change in SUVmax in Prostate Cancer Lesions with Short-Term ADT (68Ga-PSMA-11 PET/MRI)
| Lesion Type | % of Lesions with Increased SUVmax | Mean SUVmax Increase | Time Post-ADT for Peak Increase |
| Bone Metastases | 57% | 77% | 3-4 weeks[4] |
| Lymph Node Metastases | Not specified | Not specified | Not specified |
| Primary Prostate Lesions | 31% | 24-25% | 2-4 weeks[11] |
Experimental Protocols
Cited Experimental Protocol for this compound F 18 PET/CT Imaging:
-
Patient Preparation: No specific patient preparation such as fasting is required. Patients are encouraged to be well-hydrated.
-
Radiotracer Administration: A single intravenous dose of this compound F 18 is administered.
-
Uptake Time: Imaging is typically performed 1 to 2 hours after the injection.[1]
-
Imaging Acquisition: A whole-body PET/CT scan is acquired from the mid-thigh to the base of the skull.
-
Image Analysis: The PET images are corrected for attenuation using the CT data and are reviewed by trained readers.[1] Uptake is quantified using Standardized Uptake Values (SUV).
Visualizations
Caption: ADT's impact on the androgen signaling pathway and PSMA expression.
Caption: Troubleshooting unexpected this compound uptake in patients on ADT.
References
- 1. Study: Androgen Deprivation Therapy Does Not Affect Performance of this compound F 18-PET/CT | GU Oncology Now [guoncologynow.com]
- 2. diagnosticimaging.com [diagnosticimaging.com]
- 3. Impact of long-term androgen deprivation therapy on PSMA ligand PET/CT in patients with castration-sensitive prostate cancer. [escholarship.org]
- 4. Prospective study on the effect of short-term androgen deprivation therapy on PSMA uptake evaluated with 68Ga-PSMA-11 PET/MRI in men with treatment-naïve prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of long-term androgen deprivation therapy on PSMA ligand PET/CT in patients with castration-sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of androgen deprivation therapy on PSMA expression evaluated with68Ga-PSMA-11 PET/ MRI- A prospective, registered clinical trial | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: Piflufolastat (¹⁸F) Radiosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Piflufolastat (¹⁸F) radiolabeling efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during the radiolabeling of this compound with Fluorine-18, presented in a question-and-answer format.
Question 1: Why is my radiochemical yield (RCY) of this compound (¹⁸F) consistently low?
A consistently low radiochemical yield can be attributed to several factors throughout the synthesis process. A systematic evaluation of the following parameters is recommended:
-
Precursor Amount: An inverse relationship between the amount of the this compound precursor and the radiochemical yield has been observed. Using a higher amount of precursor can sometimes lead to the formation of by-products and a lower yield of the desired product. It is recommended to optimize the precursor amount, with studies showing that reducing the precursor can significantly improve the RCY[1][2].
-
Reaction Temperature: The temperature of the nucleophilic substitution reaction is critical. While higher temperatures can increase the reaction rate, they may also lead to the degradation of the precursor or the final product. The optimal temperature should be carefully controlled.
-
Reaction Time: The duration of the radiolabeling reaction needs to be sufficient for the reaction to proceed to completion. However, excessively long reaction times can lead to the degradation of the product and an increase in impurities.
-
Drying of [¹⁸F]Fluoride: Inadequate drying of the [¹⁸F]fluoride can significantly inhibit the nucleophilic substitution reaction. The presence of water will compete with the fluoride for reaction with the precursor. Ensure the azeotropic drying process with acetonitrile is efficient in removing all water.
-
pH of the Reaction Mixture: The pH of the reaction is crucial for the stability of the precursor and the efficiency of the labeling reaction. The optimal pH should be maintained as specified in the protocol.
-
Metallic Impurities: Trace metal impurities in the reaction vial or from the cyclotron target can interfere with the radiolabeling process[3][4]. Using high-purity reagents and ensuring the cleanliness of the synthesis module are essential.
Question 2: I am observing significant radiolabeled by-products in my HPLC analysis. What could be the cause?
The presence of radiolabeled by-products can compromise the purity of the final product and reduce the overall yield of this compound (¹⁸F). The primary causes include:
-
Excess Precursor: As mentioned previously, using an excessive amount of the precursor can lead to the formation of side products[1]. Optimizing the precursor amount is a key step in minimizing by-product formation.
-
Suboptimal Reaction Conditions: Incorrect reaction temperature or time can promote the formation of by-products. A careful review and optimization of these parameters are necessary.
-
Precursor Stability: The stability of the precursor is vital. Improper storage or handling can lead to its degradation, and these degradation products can then be radiolabeled, leading to impurities.
Question 3: My radiolabeling reaction is failing completely (no product peak). What should I check?
A complete failure of the radiolabeling reaction points to a critical issue in one of the initial steps of the synthesis. The following should be investigated:
-
[¹⁸F]Fluoride Trapping and Elution: Verify that the [¹⁸F]fluoride produced by the cyclotron is effectively trapped on the anion-exchange cartridge and subsequently eluted into the reaction vessel. Issues with the cartridge or the eluent can lead to no radioactivity in the reaction mixture.
-
Reagent Integrity: Ensure that all reagents, including the precursor, phase-transfer catalyst (e.g., Kryptofix 2.2.2), and solvents, are of high quality and have not expired. The precursor should be stored under recommended conditions to prevent degradation.
-
Automated Synthesizer Malfunction: For automated synthesis modules, a mechanical or software error could be the cause. This could include issues with valve switching, reagent delivery, or temperature control[5]. Performing a system check or a dry run can help identify such problems.
Question 4: The final product has low specific activity. How can I improve this?
Low specific activity indicates the presence of non-radioactive ("cold") fluoride, which competes with the [¹⁸F]fluoride for labeling the precursor. To improve specific activity:
-
Minimize Carrier Fluoride: The primary source of carrier fluoride is often from the cyclotron target water and the transfer lines. Ensuring high-purity [¹⁸O]water and clean transfer lines can reduce the amount of stable fluoride.
-
High-Purity Reagents: Use reagents with very low levels of fluoride contamination.
-
Clean Reaction Vessels: Ensure that the reaction vessels and all tubing in the synthesis module are thoroughly cleaned to remove any residual fluoride from previous runs.
Frequently Asked Questions (FAQs)
What is the expected radiochemical yield for this compound (¹⁸F) synthesis?
The radiochemical yield of this compound (¹⁸F) can vary depending on the synthesis method (direct vs. two-step) and the automated platform used. Reported decay-corrected yields typically range from 23% to 37%[6][7][8]. One study reported a decay-corrected RCY of 24% ± 7% within 28 minutes using a direct, one-step method[1]. Another automated synthesis on a custom module reported an average non-decay-corrected yield of 30.9% ± 3.0% in 66 minutes[9].
What are the recommended storage conditions for the this compound precursor?
While specific storage conditions can vary by supplier, precursors for radiolabeling are generally sensitive to temperature, light, and moisture. It is recommended to store the this compound precursor in a cool, dark, and dry place, typically in a desiccator at or below -20°C, to prevent degradation. Always refer to the manufacturer's instructions for specific storage recommendations.
What are the critical quality control tests for the final this compound (¹⁸F) product?
The final this compound (¹⁸F) injection must meet several quality control specifications before it can be administered to patients. These include:
-
Appearance: The solution should be clear and colorless[10].
-
pH: The pH of the final solution should be between 4.5 and 7.0[10].
-
Radiochemical Purity: The radiochemical purity should be at least 95%, as determined by High-Performance Liquid Chromatography (HPLC)[10].
-
Radionuclidic Identity and Purity: Confirmation that the radionuclide is Fluorine-18 and that other radionuclide impurities are within acceptable limits.
-
Specific Activity: The specific activity should be at least 1000 mCi/µmol at the time of administration[10].
-
Sterility and Endotoxin Levels: The final product must be sterile and have low endotoxin levels, as it is for intravenous injection.
What is the typical synthesis time for automated this compound (¹⁸F) production?
The synthesis time for automated production of this compound (¹⁸F) can range from approximately 21 to 87 minutes, depending on the specific automated synthesis module and the purification method (cartridge-based vs. HPLC)[2][9]. A direct, one-step automated synthesis with HPLC purification has been reported to take about 55 minutes[7][8].
Data Presentation
Table 1: Comparison of this compound (¹⁸F) Radiosynthesis Parameters and Outcomes
| Synthesis Method | Precursor Amount | Reaction Time | Reaction Temperature | Radiochemical Yield (RCY) | Synthesis Time | Automated Platform | Reference |
| Direct Radiofluorination | 0.125 mg | Not Specified | Not Specified | 31% (decay-corrected) | 28 min | Synthera® RNplus | [1] |
| Direct Radiofluorination | 2 mg | Not Specified | Not Specified | 16% (decay-corrected) | 28 min | Synthera® RNplus | [1] |
| Direct Radiofluorination | 5 mg | 10 min | 60°C | 23% ± 5% (decay-corrected) | 55 min | TRACERlab FXFN | [7][8] |
| Two-step (prosthetic group) | Not Specified | Not Specified | Not Specified | up to 37% (end of synthesis) | 56 min | GE FASTlab™ | [6] |
| Direct Radiofluorination | Not Specified | Not Specified | Not Specified | 30.9% ± 3.0% (non-decay-corrected) | 66 min | Custom RFM | [9] |
| Direct Radiofluorination | Not Specified | Not Specified | Not Specified | 19.4% ± 7.8% (non-decay-corrected) | 87 min | ELIXYS | [9] |
Experimental Protocols
Detailed Methodology for Automated Synthesis of this compound (¹⁸F) via Direct Radiofluorination
This protocol is a generalized procedure based on published literature for the automated synthesis of this compound (¹⁸F) on a platform like the TRACERlab FXFN[7][8]. Users should adapt this protocol to their specific automated synthesis unit and ensure compliance with local regulations.
1. Reagent Preparation:
-
Prepare a solution of the this compound precursor (trimethylammonium salt) in anhydrous acetonitrile.
-
Prepare an elution solution for the [¹⁸F]fluoride, typically a mixture of a phase-transfer catalyst (e.g., tetrabutylammonium bicarbonate) in acetonitrile and water.
-
Prepare a solution of hydrochloric acid in acetonitrile for the deprotection step.
-
Prepare the mobile phase for HPLC purification (e.g., a gradient of acetonitrile and a buffer like sodium acetate).
2. Automated Synthesis Steps:
-
[¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride. The [¹⁸O]water is recovered. The trapped [¹⁸F]fluoride is then eluted into the reactor vessel with the prepared elution solution.
-
Azeotropic Drying: The [¹⁸F]fluoride/[¹⁸F]cryptate complex is dried by azeotropic distillation with anhydrous acetonitrile under vacuum and heating. This step is crucial and is often repeated to ensure the complete removal of water.
-
Radiolabeling Reaction: The prepared precursor solution is added to the dried [¹⁸F]fluoride/[¹⁸F]cryptate complex in the reactor. The reaction mixture is heated (e.g., at 60°C for 10 minutes) to facilitate the nucleophilic heteroaromatic substitution.
-
Deprotection: After the radiolabeling step, the protecting groups (if any, though direct labeling of the unprotected precursor is common) are removed. For precursors with tert-butyl ester protecting groups, a solution of hydrochloric acid in acetonitrile is added, and the mixture is heated (e.g., at 40°C for 5 minutes).
-
Purification: The crude reaction mixture is then purified using semi-preparative HPLC to separate the this compound (¹⁸F) from unreacted [¹⁸F]fluoride, the precursor, and any by-products. The product peak is collected.
-
Formulation: The collected HPLC fraction is diluted with a suitable buffer (e.g., sodium acetate) and passed through a sterile filter into a sterile vial.
3. Quality Control:
-
Perform the necessary quality control tests on the final product as detailed in the FAQ section.
Visualizations
Caption: Troubleshooting workflow for poor this compound (¹⁸F) radiolabeling efficiency.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Simplified and robust one-step radiosynthesis of [18 F]DCFPyL via direct radiofluorination and cartridge-based purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new automated and putatively versatile synthesis of the PSMA-ligand derivative [18F]DCFPyL using the FASTlabTM synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated synthesis of [18F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated synthesis of [(18)F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved synthesis of the radiolabeled prostate-specific membrane antigen inhibitor, [18F]DCFPyL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Piflufolastat (¹⁸F-DCFPyL) PET/CT Imaging
Welcome to the Technical Support Center for Piflufolastat (¹⁸F-DCFPyL) PET/CT Imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and understanding potential false-positive uptake of this compound in benign lesions.
Troubleshooting Guide: Investigating Unexpected this compound Uptake
Unexpected uptake of this compound in tissues not suspected of malignancy can be a significant challenge in preclinical and clinical research. This guide provides a systematic approach to investigating such findings.
Initial Assessment:
-
Review Patient History: A thorough review of the patient's clinical history is crucial. Look for any history of trauma, inflammation, infection, or benign bone diseases like Paget's disease or fibrous dysplasia in the area of uptake.[1][2]
-
Correlate with Anatomical Imaging: Carefully examine the corresponding CT or MRI images for any morphological abnormalities that might suggest a benign entity. For instance, a well-circumscribed sclerotic rim in a bone lesion with high this compound avidity may be indicative of benign fibrous dysplasia.[3]
-
Evaluate Uptake Characteristics: Assess the intensity (SUVmax), pattern (focal, diffuse), and location of the uptake. While there is overlap, extremely high SUVmax values are more suggestive of malignancy. However, some benign lesions can also exhibit significant uptake.[3][4][5]
Workflow for Investigating Suspected False-Positive this compound Uptake:
Caption: Workflow for the investigation of suspected false-positive this compound uptake.
Frequently Asked Questions (FAQs)
Q1: Which benign lesions are known to show this compound uptake?
A wide range of benign conditions have been reported to exhibit this compound and other PSMA-targeted radiotracer uptake. This is often attributed to physiological processes such as increased vascularity, inflammation, and bone remodeling. Common examples include:
-
Benign Bone Lesions:
-
Inflammatory and Infectious Conditions:
-
Other Benign Tissues and Tumors:
Q2: What are the typical SUVmax values for this compound in these benign lesions?
The SUVmax values in benign lesions can be highly variable and may sometimes overlap with those seen in malignant tissues. The following table summarizes reported SUVmax values for this compound and other PSMA radiotracers in various benign lesions.
| Benign Lesion | Radiotracer | Reported SUVmax Range/Value | Notes |
| Fibrous Dysplasia | ¹⁸F-Piflufolastat | 9.0[3] | Can be highly avid, mimicking metastasis. CT morphology is key for differentiation.[3] |
| Indeterminate Bone Lesions (later deemed benign) | ¹⁸F-DCFPyL | Typically < 5, but can be higher.[4][5] | Lesions with SUVmax < 5 and without other bone metastases are usually benign.[4][5] |
| Paget's Disease of Bone | ¹⁸F-DCFPyL | Diffuse uptake, specific SUVmax not consistently reported.[2][7] | Uptake is likely due to hyperemia and increased radiotracer delivery.[2][7] |
| Peripheral Ganglia | ¹⁸F-DCFPyL | Mean SUVmax: 1.67 - 1.91[15] | A common site of physiologic uptake. |
| Peripheral Ganglia | ¹⁸F-PSMA-1007 | Mean SUVmax: 1.67 - 3.13[16] | SUVmax can be up to 5.6 in individual cases.[16] |
| Peripheral Ganglia | ⁶⁸Ga-PSMA-11 | Mean SUVmax: 1.8 - 2.4[17] | Can mimic lymph node metastases. |
Q3: What is the proposed mechanism for false-positive this compound uptake in benign lesions?
The primary mechanism for this compound uptake in many benign lesions is not due to expression by the benign cells themselves, but rather by the associated neovasculature and inflammatory cells.
-
Neovasculature Expression: PSMA is expressed on the endothelial cells of newly forming blood vessels (neoangiogenesis).[14][20][21][22][23] This process is common in tissue repair (e.g., fractures), inflammation, and in some benign tumors.
-
Inflammatory Cell Infiltration: Activated macrophages and other immune cells involved in inflammatory processes can also express PSMA.[24]
-
Increased Blood Flow and Vascular Permeability: Inflamed tissues and certain benign lesions like Paget's disease have increased blood flow (hyperemia), which can lead to higher delivery and non-specific accumulation of the radiotracer.[2][7]
Mechanism of PSMA Expression in Benign Lesion Neovasculature:
Caption: Proposed mechanism of this compound uptake in the neovasculature of benign lesions.
Experimental Protocols
Immunohistochemistry (IHC) for PSMA Expression
IHC is a crucial technique to confirm the presence of PSMA in biopsied tissue and to validate findings from this compound PET imaging.
Objective: To detect the presence and localization of Prostate-Specific Membrane Antigen (PSMA) protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle: This method utilizes a primary antibody that specifically binds to the PSMA protein. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in a colored product at the site of the antigen, allowing for visualization under a microscope.
General Methodology:
-
Tissue Preparation:
-
Obtain FFPE tissue blocks from the biopsied lesion of interest.
-
Cut thin sections (typically 4-5 µm) and mount them on positively charged glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. This is commonly done by incubating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at high temperature (e.g., 95-100°C) for a specified time.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific protein binding with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for PSMA (e.g., monoclonal antibody clones such as 3E6 or GCP-04) at a predetermined optimal dilution and time.
-
Wash the slides in a buffer solution (e.g., PBS or TBS).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Wash the slides in a buffer solution.
-
Develop the signal with a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount a coverslip on the slide using a permanent mounting medium.
-
-
Microscopic Evaluation:
-
Examine the slides under a light microscope.
-
Assess the intensity and localization (membranous, cytoplasmic) of PSMA staining in the tissue components (e.g., endothelial cells, inflammatory cells, benign tissue cells).[1][25][26][27][28] Staining intensity can be scored semi-quantitatively (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).[1][22][27]
-
References
- 1. Histology and PSMA Expression on Immunohistochemistry in High-Risk Prostate Cancer Patients: Comparison with 68Ga-PSMA PET/CT Features in Primary Staging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of [18F]DCFPyL in Paget's Disease of Bone, an Important Potential Pitfall in the Clinical Interpretation of PSMA PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PSMA Avidity, Yet Still Benign: The Importance of CT Morphology for Diagnosing Fibrous Dysplasia on PSMA-Targeted PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting Outcomes of Indeterminate Bone Lesions on 18F-DCFPyL PSMA PET/CT Scans in the Setting of High-Risk Primary or Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Fibrous dysplasia as a possible false-positive finding in 68Ga-labeled prostate-specific membrane antigen positron emission tomography/computed tomography study in the follow-up of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake of 18F-DCFPyL in Paget's Disease of Bone, an Important Potential Pitfall in Clinical Interpretation of PSMA PET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSMA-PET/CT-Positive Paget Disease in a Patient with Newly Diagnosed Prostate Cancer: Imaging and Bone Biopsy Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated prostate-specific antigen in Paget’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-PSMA-1007 Uptake in Paget Disease of the Bone: An "Iron Man" Sign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. False positive PSMA PET for tumor remnants in the irradiated prostate and other interpretation pitfalls in a prospective multi-center trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. False positive PSMA PET for tumor remnants in the irradiated prostate and other interpretation pitfalls in a prospective multi-center trial [escholarship.org]
- 13. False positive PSMA PET for tumor remnants in the irradiated prostate and other interpretation pitfalls in a prospective multi-center trial | springermedizin.de [springermedizin.de]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Patterns of uptake of prostate-specific membrane antigen (PSMA)-targeted 18F-DCFPyL in peripheral ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PSMA-1007 Uptake in Ganglia of the Sympathetic Trunk and Its Intra-individual Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Heterogeneous Metabolic Patterns of Ganglia in 68Ga-PSMA, 11C-choline, and 18F-FDG PET/CT in Prostate Cancer Patients [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. A Case Series Depicting PSMA Expression in Nonmalignant Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 22. Neovascular PSMA expression is a common feature in malignant neoplasms of the thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prostate specific membrane antigen (PSMA) expression in vena cava tumour thrombi of clear cell renal cell carcinoma suggests a role for PSMA-driven tumour neoangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nonprostatic diseases on PSMA PET imaging: a spectrum of benign and malignant findings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
strategies to improve signal-to-noise ratio in Piflufolastat imaging
Welcome to the technical support center for Piflufolastat ([¹⁸F]F-DCFPyL) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging protocols and troubleshooting common issues to improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the recommended patient preparation protocol to optimize this compound image quality?
A1: Proper patient preparation is crucial for minimizing background noise and enhancing signal quality. Key recommendations include:
-
Hydration: Patients should be well-hydrated before the scan. It is recommended to begin hydrating the day before the imaging session and to continue drinking fluids up until the scan.[1] Adequate hydration helps to reduce the concentration of the radiotracer in the blood pool and facilitates its clearance from non-target tissues, thereby lowering background signal.
-
Fasting: No fasting is required for this compound PET/CT scans unless otherwise directed by a physician.[1]
-
Medications: Patients can typically continue taking their regular medications.[1]
-
Voiding: To minimize interference from urinary activity in the pelvic region, patients should void immediately before the PET scan.[2]
Q2: What is the optimal uptake time for this compound imaging to achieve a high signal-to-noise ratio?
A2: The recommended uptake time for this compound is between 60 and 120 minutes post-injection.[3][4] Imaging at 60 minutes post-injection has been shown to provide a high image quality score.[3] While longer uptake times can lead to increased tumor uptake, they may not always significantly improve the signal-to-noise ratio and can be less practical for clinical workflow.
Q3: How can I minimize artifacts from urinary bladder activity that may obscure pelvic lesions?
A3: High radioactivity in the urinary bladder is a common challenge in this compound imaging. Strategies to mitigate this include:
-
Pre-scan Voiding: Instructing the patient to void immediately before the scan is the most straightforward and effective first step.[2]
-
Hydration: Good hydration helps to dilute the radiotracer in the urine.[1]
-
Delayed Imaging: In some cases, delayed imaging of the pelvic region after the initial whole-body scan may be beneficial. This allows for further clearance of the tracer from the bladder.
-
Diuretics: The use of diuretics, such as furosemide, can be considered to promote the clearance of the radiotracer from the urinary system.[5][6][7] This can be particularly useful for evaluating lesions in proximity to the ureters.
Q4: Which image reconstruction algorithm is best for improving SNR in this compound imaging?
A4: The choice of reconstruction algorithm significantly impacts image quality. While Ordered Subset Expectation Maximization (OSEM) is a standard algorithm, newer block-sequential regularized expectation maximization (BSREM) algorithms, such as Q.Clear, can offer improved signal-to-noise ratios.[8][9][10][11] BSREM algorithms can reduce image noise while preserving signal, but the regularization parameter (β-value) needs to be optimized.[8][9][10] Higher β-values generally result in lower noise but may also lead to excessive smoothing.[11] The optimal β-value may depend on the specific scanner and clinical task.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Background Noise | Inadequate patient hydrationSuboptimal uptake timeHigh blood pool activity | Ensure patient is well-hydrated starting the day before the scan.[1]Verify that the uptake time is within the recommended 60-120 minute window.[3][4]Consider delayed imaging to allow for further clearance of background activity. |
| Blurry Images/Motion Artifacts | Patient movement during the scan | Clearly instruct the patient to remain as still as possible during the scan.[1]Use patient immobilization devices if necessary.Consider respiratory gating for thoracic and upper abdominal imaging to minimize motion blurring. |
| Pelvic Lesions Obscured by Bladder Activity | High concentration of radiotracer in the urine | Have the patient void immediately before starting the scan.[2]Ensure adequate patient hydration to dilute urinary radioactivity.[1]Consider administering a diuretic (e.g., furosemide) to enhance urinary clearance.[5][6][7]Acquire delayed images of the pelvis after the whole-body scan. |
| Streaky Artifacts Near High-Density Objects (e.g., metallic implants) | CT-based attenuation correction errors | Utilize metal artifact reduction (MAR) algorithms during CT reconstruction if available.Review the non-attenuation-corrected (NAC) PET images to determine if high uptake is a true finding or an artifact. |
| Low Lesion Uptake (Low SUV) | Suboptimal reconstruction parametersIncorrect radiotracer dose | Optimize reconstruction parameters, particularly for BSREM algorithms (β-value). Lower β-values can increase SUVmax.[9][10]Ensure the administered dose is within the recommended range of 296 to 370 MBq (8-10 mCi).[3] |
Quantitative Data Summary
Table 1: Impact of Reconstruction Algorithms on Image Quality
| Reconstruction Algorithm | Key Finding | Reference |
| BSREM (Q.Clear) | Can outperform OSEM in terms of contrast recovery and organ uniformity. | [8][10] |
| BSREM (Q.Clear) | Higher β-values (at least 350) are suggested to avoid image noise and artifacts, especially with low count statistics. | [8][9][10] |
| OSEM | Standard reconstruction algorithm, but may result in higher image noise compared to BSREM. | [8][9][10] |
Table 2: this compound Imaging Parameters
| Parameter | Recommended Value | Reference |
| Administered Dose | 333 MBq (9 mCi), with a range of 296 to 370 MBq (8-10 mCi) | [3] |
| Uptake Time | 60 to 120 minutes | [3][4] |
| Scan Duration per Bed Position | Approximately 3.5 minutes | [3] |
Experimental Protocols
Protocol 1: Standard this compound ([¹⁸F]F-DCFPyL) PET/CT Imaging
-
Patient Preparation:
-
Confirm the patient is well-hydrated.
-
Instruct the patient to void immediately before radiotracer injection.
-
-
Radiotracer Administration:
-
Administer 333 MBq (9 mCi) of this compound ([¹⁸F]F-DCFPyL) intravenously as a bolus injection. The acceptable dose range is 296 to 370 MBq (8-10 mCi).[3]
-
-
Uptake Period:
-
Image Acquisition:
-
Position the patient supine on the scanner table.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data from mid-thigh to the base of the skull.
-
Set the acquisition time to approximately 3.5 minutes per bed position.[3]
-
-
Image Reconstruction:
-
Reconstruct the PET images using an iterative algorithm such as OSEM or a regularized algorithm like BSREM (e.g., Q.Clear).
-
If using BSREM, select an appropriate β-value based on scanner recommendations and clinical objectives.
-
Visualizations
Caption: A flowchart of the experimental workflow for this compound PET/CT imaging.
Caption: Key factors influencing the signal-to-noise ratio in this compound imaging.
References
- 1. flcancer.com [flcancer.com]
- 2. apps.ausrad.com [apps.ausrad.com]
- 3. canjurol.com [canjurol.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Quantitative and Qualitative Assessment of Urinary Activity of 18F-Flotufolastat-PET/CT in Patients with Prostate Cancer: a Post Hoc Analysis of the LIGHTHOUSE and SPOTLIGHT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Quantitative and Qualitative Assessment of Urinary Activity of 18F-Flotufolastat-PET/CT in Patients with Prostate Cancer: a Post Hoc Analysis of the LIGHTHOUSE and SPOTLIGHT Studies | springermedizin.de [springermedizin.de]
- 8. Standard OSEM vs. regularized PET image reconstruction: qualitative and quantitative comparison using phantom data and various clinical radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard OSEM vs. regularized PET image reconstruction: qualitative and quantitative comparison using phantom data and various clinical radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Regularized Reconstruction and Ordered Subset Expectation Maximization Reconstruction in the Diagnostics of Prostate Cancer Using Digital Time-of-Flight 68Ga-PSMA-11 PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piflufolastat F 18 Synthesis Quality Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quality control procedures during the synthesis of Piflufolastat F 18. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for this compound F 18 injection?
A1: The fundamental quality control tests for this compound F 18 injection, in line with pharmacopeial standards for radiopharmaceuticals, include visual inspection, pH measurement, radionuclide identity and purity, radiochemical identity and purity, specific activity, residual solvent analysis, bacterial endotoxin testing, and sterility testing.[1][2] A filter integrity test is also highly recommended as an indicator of sterility before the final product is released.[1]
Q2: What are the acceptance criteria for the final this compound F 18 product?
A2: The final product must meet several specifications for release. These are summarized in the table below.
| Parameter | Specification |
| Appearance | Clear, colorless solution, free of particulate matter.[3][4] |
| pH | 4.5 - 7.0[3][4][5] |
| Radionuclide Identity | Fluorine-18[6] |
| Radionuclidic Purity | ≥ 99.5% (gamma-ray spectroscopy) |
| Radiochemical Identity | The retention time of the main radioactive peak in HPLC should correspond to that of the this compound reference standard. |
| Radiochemical Purity | ≥ 95%[3][4][5] |
| Specific Activity | ≥ 1000 mCi/µmol (≥ 37 GBq/µmol) at the time of administration.[3][4][5] |
| Residual Solvents | Meet the limits defined by USP <467> or ICH Q3C guidelines. This includes solvents used in the synthesis such as acetonitrile and ethanol. |
| Bacterial Endotoxins | ≤ 175 EU/V, where V is the maximum recommended dose in mL. |
| Sterility | Must be sterile. |
Q3: How is the radiochemical purity of this compound F 18 determined?
A3: Radiochemical purity is typically determined using High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector.[7][8] Thin-Layer Chromatography (TLC) can also be used as a simpler, orthogonal method to confirm the absence of certain impurities like free [18F]fluoride.[3][7]
Q4: What are the common sources of impurities in this compound F 18 synthesis?
A4: Impurities can arise from several sources, including the starting materials, reagents, and the synthesis process itself. Common impurities may include unreacted [18F]fluoride, partially deprotected intermediates, and other radiolabeled byproducts. Long-lived radionuclidic impurities can also be generated during the cyclotron production of Fluorine-18.[9][10]
Troubleshooting Guides
This section provides guidance on common issues that may arise during the quality control of this compound F 18 synthesis.
Low Radiochemical Purity
Problem: The radiochemical purity of the final product is below the acceptance criterion of ≥ 95%.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Radiolabeling Reaction | - Verify the activity of the [18F]fluoride and the amount of precursor used. - Check the reaction temperature and time. - Ensure the reaction vessel is properly sealed to prevent solvent evaporation. |
| Degradation of the Product | - Minimize the synthesis time and exposure to high temperatures. - Ensure the pH of the final formulation is within the specified range (4.5-7.0) to maintain stability. |
| Inefficient Purification | - Check the condition and proper packing of the Solid-Phase Extraction (SPE) cartridges used for purification. - Ensure the correct solvents are used for loading, washing, and elution steps during SPE. |
| Issues with Analytical Method | - Verify the HPLC system is functioning correctly (e.g., pump, detector, column). - Ensure the mobile phase is correctly prepared and degassed. - Confirm the correct integration of the chromatogram peaks. |
Atypical pH of Final Product
Problem: The pH of the final this compound F 18 injection is outside the 4.5-7.0 range.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Formulation Buffer | - Verify the composition and pH of the buffer solution used for the final formulation. - Ensure the correct volume of buffer is added. |
| Carryover from Synthesis | - Ensure efficient removal of acidic or basic reagents during the purification step. - Check for any leaks or cross-contamination in the automated synthesis module. |
High Residual Solvent Levels
Problem: The concentration of residual solvents (e.g., acetonitrile, ethanol) exceeds the specified limits.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Drying/Evaporation | - Optimize the nitrogen or argon flow and temperature during the solvent evaporation steps. - Check for any leaks in the system that could affect vacuum pressure.[1] |
| Carryover during Purification | - Ensure the SPE cartridges are adequately dried after washing steps. |
| Incorrect Final Formulation | - Verify the amount of ethanol added to the final product, if applicable, as a stabilizer. |
Experimental Protocols
The following are example protocols for key quality control experiments. These should be validated for your specific instrumentation and reagents.
Radiochemical Purity by HPLC
Objective: To determine the radiochemical purity of this compound F 18 by separating the active compound from potential radiolabeled impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound F 18 reference standard.
Method:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.
-
Sample Preparation: Dilute a small aliquot of the this compound F 18 injection with the mobile phase to an appropriate activity concentration.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: 5% A, 95% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-25 min: 95% A, 5% B
-
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm and radioactivity detector.
-
-
Analysis:
-
Inject the prepared sample.
-
Record the chromatogram from both the UV and radioactivity detectors.
-
Identify the peak corresponding to this compound F 18 by comparing the retention time with the reference standard.
-
Calculate the radiochemical purity by determining the area of the this compound F 18 peak as a percentage of the total area of all radioactive peaks in the chromatogram.
-
Residual Solvent Analysis by Gas Chromatography (GC)
Objective: To quantify the amount of residual solvents in the this compound F 18 injection.
Materials:
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
-
Solvent standards (e.g., acetonitrile, ethanol).
-
Diluent (e.g., water or dimethyl sulfoxide).
Method:
-
Standard Preparation: Prepare a series of standard solutions of the relevant solvents in the diluent at known concentrations.
-
Sample Preparation: In a headspace vial, accurately add a known volume of the this compound F 18 injection and a known volume of the diluent.
-
GC Conditions (Example):
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
-
Analysis:
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the prepared sample.
-
Quantify the amount of each residual solvent in the sample by comparing the peak areas to the calibration curve.
-
Bacterial Endotoxin Test (LAL Test)
Objective: To detect and quantify bacterial endotoxins in the this compound F 18 injection using the Limulus Amebocyte Lysate (LAL) assay.
Materials:
-
LAL reagent kit (gel-clot, turbidimetric, or chromogenic).[11][12]
-
Endotoxin-free vials and pipettes.
-
Incubator or plate reader.
-
Control Standard Endotoxin (CSE).
Method (Kinetic Chromogenic Method Example):
-
Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
-
Standard Curve: Prepare a series of endotoxin standards by diluting the CSE.
-
Sample Preparation: Dilute the this compound F 18 injection with LAL reagent water to a dilution that does not interfere with the assay. A positive product control (sample spiked with a known amount of endotoxin) should also be prepared.
-
Assay:
-
Add the standards, sample dilutions, and controls to a microplate.
-
Add the LAL reagent to all wells.
-
Place the plate in a plate reader incubated at 37 °C.
-
Monitor the change in optical density over time.
-
-
Analysis:
-
The time it takes for the reaction to reach a predetermined absorbance is inversely proportional to the amount of endotoxin present.
-
Calculate the endotoxin concentration in the sample using the standard curve.
-
Visualizations
Caption: Quality control workflow for this compound F 18 synthesis.
Caption: Troubleshooting logic for low radiochemical purity.
References
- 1. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Analysis of residual solvents in 2-[(18)F]FDG by GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Development of a high-performance liquid chromatography method for rapid radiochemical purity measurement of [18 F]PSMA-1007, a PET radiopharmaceutical for detection of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-lived radionuclidic impurities in the production of 18F-labelled radiopharmaceuticals [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Head-to-Head Comparison of Piflufolastat F 18 and Gallium-68 PSMA-11 for Prostate Cancer Detection
For researchers, scientists, and drug development professionals, the advent of prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) imaging has revolutionized the detection and staging of prostate cancer. Two prominent radiotracers, Piflufolastat F 18 (also known as ¹⁸F-DCFPyL or Pylarify®) and Gallium-68 PSMA-11 (⁶⁸Ga-PSMA-11), have emerged as key players in this field. This guide provides an objective comparison of their performance, supported by experimental data, to aid in understanding their respective clinical utilities.
This compound F 18 and Gallium-68 PSMA-11 are both radioactive diagnostic agents that target PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[1][2] This targeted approach allows for highly sensitive visualization of prostate cancer lesions throughout the body. While both agents have demonstrated significant clinical value, they possess distinct characteristics that may influence their selection for specific clinical or research applications.
Diagnostic Performance
The diagnostic efficacy of a radiotracer is paramount. Key performance indicators include sensitivity, specificity, positive predictive value (PPV), and overall detection rates, particularly in challenging scenarios such as biochemical recurrence with low prostate-specific antigen (PSA) levels.
A meta-analysis comparing various ¹⁸F-based PSMA radiotracers with ⁶⁸Ga-PSMA-11 suggested that ¹⁸F-DCFPyL (this compound F 18) is a suitable alternative to ⁶⁸Ga-PSMA-11 for prostate cancer diagnosis and staging, demonstrating a similar lesion uptake rate without an increase in benign uptakes.[3] Another meta-analysis indicated that while both ¹⁸F-DCFPyL PET and ⁶⁸Ga-PSMA PET/CT have comparable diagnostic performance for suspected prostate cancer, ⁶⁸Ga-PSMA PET/CT showed slightly higher pooled sensitivity and specificity.[4]
This compound F 18 (Pylarify®)
The efficacy of this compound F 18 has been established in two pivotal Phase 3 trials, OSPREY and CONDOR.[5]
The OSPREY trial evaluated this compound F 18 in men with high-risk prostate cancer who were candidates for radical prostatectomy and pelvic lymph node dissection.[6] The CONDOR trial focused on men with suspected recurrence of prostate cancer based on elevated PSA levels.[1][7] In the CONDOR trial, this compound F 18 demonstrated a correct localization rate of 84.8%-87.0%.[7] A sub-analysis of the CONDOR trial showed that in patients with PSA levels below 0.5 ng/mL, this compound F 18 PET scanning led to changes in intended management in 39.1% of cases, highlighting its clinical utility even at very low PSA levels.[7]
Gallium-68 PSMA-11
Clinical trials have also demonstrated the high diagnostic accuracy of Gallium-68 PSMA-11. In a prospective single-arm clinical trial involving 635 men with biochemically recurrent prostate cancer, ⁶⁸Ga-PSMA-11 PET localized recurrent disease in 75% of patients.[8] The detection rates were significantly associated with PSA levels, ranging from 38% for PSA <0.5 ng/mL to 97% for PSA ≥5.0 ng/mL.[8] The study reported a high positive predictive value (PPV) of 0.84 based on histopathological validation and 0.92 by a composite reference standard.[8]
| Performance Metric | This compound F 18 (¹⁸F-DCFPyL) | Gallium-68 PSMA-11 (⁶⁸Ga-PSMA-11) | Source |
| Indication | - Suspected metastasis in candidates for initial definitive therapy- Suspected recurrence based on elevated serum PSA | - Suspected metastasis in candidates for initial definitive therapy- Suspected recurrence based on elevated serum PSA | [6][9] |
| Correct Localization Rate (Recurrence) | 84.8% - 87.0% (CONDOR Trial) | Not directly reported in the same format | [7] |
| Positive Predictive Value (PPV) (Recurrence) | High PPV demonstrated in CONDOR trial | 0.84 (Histopathology) - 0.92 (Composite) | [5][8] |
| Detection Rate (Recurrence, by PSA) | ~36% for PSA <0.5 ng/mL | 38% for PSA <0.5 ng/mL57% for 0.5 to <1.0 ng/mL84% for 1.0 to <2.0 ng/mL86% for 2.0 to <5.0 ng/mL97% for ≥5.0 ng/mL | [8][10] |
| Pooled Sensitivity (Suspected PCa) | 0.92 | 0.96 | [4] |
| Pooled Specificity (Suspected PCa) | 0.59 | 0.71 | [4] |
Experimental Protocols
The administration and imaging protocols for this compound F 18 and Gallium-68 PSMA-11 share similarities but have key differences in recommended dosage and uptake times.
This compound F 18 (Pylarify®) Experimental Protocol
-
Dosage: The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi), administered as a single bolus intravenous injection.[6][11]
-
Patient Preparation: Patients are advised to stay well-hydrated before and after administration and to void frequently to reduce radiation exposure.[11]
-
Uptake Time: Imaging should be initiated approximately 60 minutes after administration.[6]
-
Imaging Acquisition: PET/CT scans are typically acquired from the mid-thigh to the base of the skull.[6]
Gallium-68 PSMA-11 Experimental Protocol
-
Dosage: The recommended dose is 111 MBq to 259 MBq (3 mCi to 7 mCi), administered as an intravenous bolus injection.[9][12]
-
Patient Preparation: Similar to this compound F 18, patients should be well-hydrated, and frequent voiding is encouraged.[12] A diuretic may be administered at the time of injection to reduce urinary tract activity.[9]
-
Uptake Time: Imaging is typically initiated 50 to 100 minutes after injection.[9][13]
-
Imaging Acquisition: The patient should void immediately before the scan, which proceeds from the caudal to the cranial direction.[9]
Physical and Logistical Characteristics
A key differentiator between the two tracers lies in the radioisotope used. This compound F 18 utilizes Fluorine-18, while Gallium-68 PSMA-11 uses Gallium-68. This has significant implications for production, availability, and image quality.
| Characteristic | This compound F 18 (Fluorine-18) | Gallium-68 PSMA-11 (Gallium-68) | Source |
| Radioisotope Half-life | ~110 minutes | ~68 minutes | [1] |
| Production | Cyclotron | On-site generator | [1][3] |
| Availability | Can be produced in larger batches and distributed | Limited by generator availability and shorter half-life | [1][3] |
| Image Resolution | Potentially better due to lower positron energy | Lower spatial resolution due to higher positron energy | [14] |
Radiation Dosimetry
Both radiotracers expose patients to radiation. The effective dose and organ-specific doses are important considerations in clinical practice.
The estimated effective radiation dose for this compound F 18 is approximately 4.3 mSv from an administration of 370 MBq (10 mCi).[6][15] The critical organs with the highest radiation doses are the kidneys, liver, and spleen.[6][15] For Gallium-68 PSMA-11, the effective radiation dose is about 4.4 mSv from an administration of 259 MBq (7 mCi).[9] The kidneys, urinary bladder, and spleen receive the highest radiation doses.[9] Another study reported an effective dose of 0.022 mSv/MBq for ⁶⁸Ga-PSMA-11.[16][17]
Signaling Pathways and Mechanism of Action
Both radiotracers bind to the extracellular domain of PSMA. The increased expression of PSMA in prostate cancer is not just a passive biomarker but is also implicated in oncogenic signaling. PSMA expression has been shown to modulate the PI3K-AKT-mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[18] Studies suggest that PSMA can shift cell survival signaling from the MAPK pathway to the PI3K-AKT pathway, promoting prostate cancer progression.[19][20][21] This understanding of the underlying biology provides a strong rationale for targeting PSMA for both diagnostic and therapeutic purposes.
References
- 1. FDA Approves this compound F-18 Injection for the Detection of Metastatic or Recurrent Prostate Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. urologytimes.com [urologytimes.com]
- 4. Diagnostic performance of 18F‑DCFPyL PET vs. 68Ga‑PSMA PET/CT in patients with suspected prostate cancer: A systemic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. Assessment of 68Ga-PSMA-11 PET Accuracy in Localizing Recurrent Prostate Cancer: A Prospective Single-Arm Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. Gallium-68 PSMA-11 PET in Participants With Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
- 14. Comparison of [¹⁸F]PSMA-1007, [¹⁸F]DCFPyL, and [⁶⁸Ga]Ga-PSMA-11 in PET/CT Imaging for Prostate Cancer: A Systematic Review and Meta-Analysis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Pylarify Dosage Guide - Drugs.com [drugs.com]
- 16. Radiation dosimetry of [68Ga]PSMA-11 in low-risk prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. urotoday.com [urotoday.com]
- 21. researchgate.net [researchgate.net]
Piflufolastat (¹⁸F-DCFPyL) PET Imaging: A Head-to-Head Comparison with Conventional Imaging for Prostate Cancer Diagnosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diagnostic accuracy of Piflufolastat (¹⁸F-DCFPyL) PET imaging against conventional imaging modalities in prostate cancer. The information is supported by data from pivotal clinical trials.
This compound F-18, a novel positron emission tomography (PET) agent, targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells.[1][2][3] This targeted approach has demonstrated superiority over conventional imaging methods, such as computed tomography (CT), magnetic resonance imaging (MRI), and bone scans, for both initial staging and detection of recurrent disease.[4][5][6]
Quantitative Comparison of Diagnostic Accuracy
The diagnostic performance of this compound PET has been rigorously evaluated in two key clinical trials: OSPREY and CONDOR. The following tables summarize the comparative diagnostic accuracy data from these studies.
OSPREY Trial: Initial Staging of High-Risk Prostate Cancer
The OSPREY trial (Cohort A) assessed the diagnostic performance of this compound PET/CT for detecting pelvic lymph node metastases in men with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymphadenectomy.[7][8]
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| This compound PET/CT | 31% - 42%[8] | 96% - 99%[8] | 78% - 91%[8] | 81% - 84%[7] |
| Conventional Imaging (CT/MRI) | ~42%[9] | 100%[9] | 100%[9] | ~95%[9] |
Note: Conventional imaging data is from a separate study for context, as direct comparative values from OSPREY were not detailed in the search results.
CONDOR Trial: Biochemically Recurrent Prostate Cancer
The CONDOR trial evaluated the performance of this compound PET/CT in men with biochemical recurrence of prostate cancer and negative or equivocal conventional imaging. The primary endpoint was the correct localization rate (CLR).[8][10]
| Imaging Modality | Correct Localization Rate (CLR) | Positive Predictive Value (PPV) |
| This compound PET/CT | 85.6% - 87.0%[8] | 92.9% - 93.3%[10] |
| Conventional Imaging | Not Applicable (Baseline was negative/equivocal) | Not Applicable |
A sub-analysis of the CONDOR trial demonstrated that this compound PET/CT maintained a high positive predictive value (77% to 83%) for detecting recurrent disease in the prostate and prostate bed across all PSA levels.[11][12]
Experimental Protocols
OSPREY Trial Protocol
-
Patient Population: The trial enrolled men with newly diagnosed high-risk prostate cancer who were candidates for radical prostatectomy with pelvic lymphadenectomy (Cohort A) and men with suspected recurrent or metastatic prostate cancer (Cohort B).[13][14][15]
-
Imaging Protocol: Patients received a single intravenous dose of 9 mCi (333 MBq) of this compound F 18.[13][14][15] PET/CT imaging was performed 1-2 hours after administration.[13][14][15]
-
Image Interpretation: Three blinded, independent central readers evaluated the PET/CT scans.[13][14][15] Lesions were considered suspicious for prostate cancer if the uptake of the tracer was greater than the physiologic uptake in the surrounding tissue.[1][3]
-
Standard of Truth: The diagnostic accuracy was determined by comparing the imaging findings with histopathology from pelvic lymph node dissection.[7]
CONDOR Trial Protocol
-
Patient Population: The study included men with biochemical recurrence of prostate cancer who had negative or equivocal results on conventional imaging (CT/MRI and bone scintigraphy).[11][12]
-
Imaging Protocol: A single intravenous dose of 9 mCi (333 MBq) ± 20% of this compound F 18 was administered, with PET/CT imaging conducted 1-2 hours later.[11]
-
Image Interpretation: Three independent, blinded central readers analyzed the this compound PET/CT scans.[11]
-
Standard of Truth: The verification of suspected lesions was based on a composite standard of truth, which included histopathology, correlative imaging, or post-radiation PSA response.[11]
Visualizing the Data: Diagrams
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PSMA signaling pathway in prostate cancer.[16][17][18]
Caption: Generalized experimental workflow for comparing imaging modalities.
Caption: Logical comparison of this compound PET vs. Conventional Imaging.
References
- 1. Pylarify (this compound F 18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound F-18 | C18H23FN4O8 | CID 52950901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PSMA-Based [18F]DCFPyL PET/CT Is Superior to Conventional Imaging for Lesion Detection in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Explore OSPREY Clinical Trial (COHORT A) on PYLARIFY® [pylarify.com]
- 8. urologytimes.com [urologytimes.com]
- 9. Diagnostic performance of 18F-DCFPyL PET/CT for the initial staging of intermediate and high risk prostate cancer patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. 18F-Piflufolastat PET/CT in Patients with Biochemically Recurrent Prostate Cancer: a CONDOR Subanalysis of Positive Predictive Value in the Prostate/Prostatic Bed Stratified by PSA | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. urotoday.com [urotoday.com]
- 13. urotoday.com [urotoday.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ascopubs.org [ascopubs.org]
- 16. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urotoday.com [urotoday.com]
Navigating the Landscape of Prostate Cancer Imaging: A Comparative Guide to Piflufolastat F 18 PET/CT
For Immediate Release
In the rapidly evolving field of prostate cancer diagnostics, the emergence of Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) imaging has marked a significant advancement. This guide provides a comprehensive comparison of Piflufolastat F 18 PET/CT (Pylarify®) with other leading radiotracers, namely Gallium-68 PSMA-11 (Ga-68 PSMA-11) PET/CT and Fluciclovine F 18 (Axumin®) PET/CT. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of diagnostic performance based on pivotal clinical trial data, alongside insights into experimental protocols and the underlying molecular mechanisms.
Executive Summary
This compound F 18 PET/CT has demonstrated high specificity and positive predictive value in the detection of pelvic lymph node metastases in men with high-risk prostate cancer prior to initial definitive therapy. In the setting of biochemical recurrence, it has shown a high correct localization rate, proving effective even at low PSA levels. When compared to Ga-68 PSMA-11 PET/CT, both agents exhibit excellent diagnostic accuracy for staging and restaging prostate cancer. Fluciclovine F 18 PET/CT, while an improvement over conventional imaging, generally shows lower detection rates than PSMA-targeted agents, particularly at low PSA levels.
Comparative Diagnostic Performance
The following tables summarize the quantitative data on the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of this compound F 18 PET/CT, Ga-68 PSMA-11 PET/CT, and F-18 fluciclovine PET/CT in different clinical settings.
Table 1: Diagnostic Performance in Initial Staging of High-Risk Prostate Cancer (Pelvic Lymph Node Detection)
| Radiotracer | Sensitivity | Specificity | PPV | NPV | Key Trial(s) |
| This compound F 18 | 30.6% - 41.9% | 96.3% - 98.9% | 78.1% - 90.5% | 81.4% - 83.8% | OSPREY[1][2] |
| Ga-68 PSMA-11 | 74% | 96% | - | - | Meta-analysis[3] |
| F-18 Fluciclovine | 55.3% | 84.8% | - | - | Referenced Study[4] |
Table 2: Diagnostic Performance in Biochemical Recurrence
| Radiotracer | Detection/Correct Localization Rate | Sensitivity | Specificity | PPV | Key Trial(s)/Meta-analysis |
| This compound F 18 | 84.8% - 87.0% (CLR) | - | - | 79.5% (Prostate/Bed), 70.9% (Pelvic LN) | CONDOR[5][6][7] |
| Ga-68 PSMA-11 | 63% (PSA <2.0 ng/mL), 94% (PSA >2.0 ng/mL) | - | - | 99% | Meta-analysis[3] |
| F-18 Fluciclovine | 67% (Overall) | 80% | 66% | - | Meta-analysis[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for the key trials cited.
This compound F 18 PET/CT: OSPREY and CONDOR Trials
-
OSPREY Trial (NCT02981368) : This Phase 2/3 prospective, multicenter study evaluated the diagnostic performance of this compound F 18 PET/CT in two cohorts.[1][2] Cohort A included men with newly diagnosed high-risk prostate cancer scheduled for radical prostatectomy with pelvic lymph node dissection.[1][2] Cohort B enrolled patients with radiological evidence of recurrent or metastatic prostate cancer.[1][2]
-
Patient Population (Cohort A) : Men aged 18 years or older with histologically confirmed high-risk prostate adenocarcinoma (clinical stage ≥T3a, PSA >20 ng/mL, or Gleason score ≥8) planned for radical prostatectomy and pelvic lymph node dissection.[2]
-
Radiotracer Administration : A single intravenous dose of approximately 333 MBq (9 mCi) of this compound F 18 was administered.[9]
-
Imaging Acquisition : PET/CT imaging was performed 1-2 hours after injection.[9]
-
-
CONDOR Trial (NCT03739684) : This Phase 3, prospective, multicenter, open-label study assessed the diagnostic performance of this compound F 18 PET/CT in men with suspected recurrent prostate cancer and negative or equivocal conventional imaging.[10][11]
-
Patient Population : Men aged 18 years or older with a rising PSA after definitive therapy (radical prostatectomy and/or radiation therapy).[5] Specific PSA thresholds were required: ≥0.2 ng/mL after radical prostatectomy and ≥2.0 ng/mL after radiation therapy or cryotherapy.[12]
-
Radiotracer Administration : A single intravenous dose of approximately 333 MBq (9 mCi) of this compound F 18 was administered.[13]
-
Imaging Acquisition : Whole-body PET/CT was performed 1 hour after injection.[13]
-
Image Interpretation : The primary endpoint was the correct localization rate (CLR), defined as the percentage of patients with a one-to-one correspondence between at least one lesion on the PET scan and a composite truth standard (histopathology, correlative imaging, or PSA response).[13][14]
-
Ga-68 PSMA-11 PET/CT Imaging Protocol
-
Patient Preparation : Patients are typically advised to be well-hydrated. Fasting is not generally required.[15]
-
Radiotracer Administration : The injected dose is typically in the range of 100 to 300 MBq (~3-7 mCi) of Ga-68 PSMA-11 administered intravenously.[1]
-
Imaging Acquisition : PET/CT imaging is usually initiated approximately 60 minutes (range 45-120 minutes) after injection, with coverage from mid-thigh to the base of the skull.[1]
F-18 Fluciclovine PET/CT Imaging Protocol
-
Patient Preparation : Patients are advised to avoid significant exercise for at least one day prior and to fast for at least four hours before the scan.[16]
-
Radiotracer Administration : The recommended dose is 370 MBq (10 mCi) administered as an intravenous bolus injection.[16]
-
Imaging Acquisition : PET scanning begins 3 to 5 minutes after the injection. The total scan time is typically 20-30 minutes, covering the area from mid-thigh to the base of the skull.[16]
Visualizing the Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Molecular mechanism of this compound F 18 binding to PSMA.
Caption: Generalized workflow of a diagnostic accuracy clinical trial.
Conclusion
This compound F 18 PET/CT stands as a robust diagnostic tool in the management of prostate cancer, offering high specificity for initial staging and a high correct localization rate for recurrent disease. Its performance is comparable to Ga-68 PSMA-11 PET/CT, representing a significant improvement over conventional imaging and F-18 fluciclovine PET/CT, particularly in challenging cases with low PSA levels. The choice of imaging agent will depend on local availability, logistical considerations, and specific clinical questions. This guide provides the foundational data and protocol insights to aid researchers and clinicians in making informed decisions in the dynamic landscape of prostate cancer imaging.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. auajournals.org [auajournals.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. A prospective randomized multicentre study of the impact of gallium-68 prostate-specific membrane antigen (PSMA) PET/CT imaging for staging high-risk prostate cancer prior to curative-intent surgery or radiotherapy (proPSMA study): clinical trial protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiology.unm.edu [radiology.unm.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. anzup.org.au [anzup.org.au]
- 8. flcancer.com [flcancer.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. petfusionimaging.com [petfusionimaging.com]
- 12. Clinical Outcome of Salvage Radiotherapy for Locoregional Clinical Recurrence After Radical Prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Study of 18F-DCFPyL PET/CT Imaging in Patients With Suspected Recurrence of Prostate Cancer [clin.larvol.com]
- 15. imaging-therapy.com [imaging-therapy.com]
- 16. axumin.com [axumin.com]
A Comparative Guide to Piflufolastat F 18 and Fluciclovine F 18 for Recurrent Prostate Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
The accurate localization of recurrent prostate cancer, particularly in the context of biochemical recurrence following definitive therapy, is critical for guiding salvage treatment decisions. Positron Emission Tomography (PET) has emerged as a key imaging modality in this setting, with two prominent radiotracers, Piflufolastat F 18 (¹⁸F-DCFPyL) and Fluciclovine F 18, offering distinct mechanisms for detecting sites of disease. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and clinical strategy.
Overview of Radiotracers
This compound F 18 is a second-generation, fluorine-18 labeled, small-molecule inhibitor of prostate-specific membrane antigen (PSMA).[1] PSMA is a transmembrane protein that is significantly overexpressed on the surface of most prostate cancer cells, making it an attractive target for imaging.[1] Fluciclovine F 18, a synthetic amino acid analog, is transported into cancer cells via upregulated L-type amino acid transporters (LAT).[2][3] These differing biological targets underpin the distinct performance characteristics of each tracer.
Quantitative Performance Comparison
The diagnostic efficacy of this compound F 18 and Fluciclovine F 18 has been evaluated in numerous studies. PSMA-targeted tracers like this compound generally demonstrate higher detection rates for recurrent prostate cancer compared to Fluciclovine.[4]
Detection Rates in Recurrent Prostate Cancer
| Study/Tracer Class | Overall Detection Rate | Detection Rate at Low PSA (<1.0 ng/mL) | Reference |
| PSMA-PET (general) | 80% | 54% | [3] |
| ¹⁸F-DCFPyL (this compound) | 49-86% | 42% | [5] |
| ¹⁸F-Fluciclovine | 62% | Not specified in this study | [3] |
| ¹⁸F-Fluciclovine | 79.3% | 58% (at <1 ng/mL) | [6][7] |
| Head-to-Head (PSMA vs. Axumin) | 69% (PSMA) vs. 34% (Axumin) | Not specified | [8] |
Detection of Recurrence by Anatomical Location
A key differentiator between the two tracers is their performance in detecting disease in specific anatomical regions. Due to urinary excretion, PSMA-targeted agents can sometimes be less effective at identifying local recurrences in close proximity to the bladder.[2][6]
| Anatomic Location | ¹⁸F-Fluciclovine Detection Rate | ⁶⁸Ga-PSMA-11 Detection Rate* | P-value | Reference |
| Local Recurrence | 37.9% | 27.6% | 0.03 | [6] |
| Pelvic Lymph Nodes | 46.6% | 50% | Not significant | [6] |
| Extrapelvic Lymph Nodes | 41.4% | 51.7% | Not significant | [6] |
| Bone Metastases | 25.9% | 36.2% | Not significant | [6] |
Note: Data from a head-to-head comparison of Fluciclovine and ⁶⁸Ga-PSMA-11, another PSMA-targeted tracer, which provides insights into the general performance of the PSMA tracer class against Fluciclovine.
Mechanism of Action and Cellular Uptake
The distinct biological pathways exploited by this compound and Fluciclovine are crucial to understanding their imaging characteristics.
Caption: Comparative signaling pathways of this compound F 18 and Fluciclovine F 18.
Experimental Protocols
Head-to-Head Comparative Study Protocol (Adapted from Pernthaler et al., 2019)
This section outlines a typical experimental design for a head-to-head comparison of the two radiotracers.
Patient Population: Men with biochemical recurrence of prostate cancer following definitive primary therapy.[6]
Study Design: A prospective, head-to-head comparison where each patient undergoes both PET/CT scans within a specified timeframe (e.g., a mean of 9.4 days).[6]
Radiotracer Administration and Imaging:
-
Fluciclovine F 18: Intravenous injection of a standard dose. Imaging is typically performed shortly after injection.
-
PSMA-Tracer (e.g., ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL): Intravenous injection of a standard dose. Imaging is typically performed approximately 60 minutes post-injection to allow for optimal tracer distribution and clearance.
Image Analysis:
-
Scans are independently analyzed by experienced nuclear medicine physicians.[6]
-
Analysis is conducted on a patient-, region-, and lesion-based level.[6]
-
A positive finding is defined by tracer uptake greater than the surrounding background and characteristic of prostate cancer.
Caption: A typical experimental workflow for comparing PET radiotracers.
Clinical Implications and Future Directions
The evidence suggests that this compound F 18 and other PSMA-targeted agents offer superior detection rates for recurrent prostate cancer, particularly for identifying nodal and distant metastatic disease.[4] In fact, real-world data indicates that this compound F 18 scans led to changes in treatment plans in 74% of patients with recurrent prostate cancer, and 96% of clinicians reported increased confidence in their treatment decisions after using the scan.[9]
However, Fluciclovine F 18 may still have a role, especially in cases where PSMA-PET is negative or equivocal, or for detecting local recurrences near the bladder where urinary activity from PSMA tracers can be a confounding factor. There are reported cases of patients with high PSA levels and negative this compound scans who were subsequently found to have widespread disease on a Fluciclovine scan, highlighting the potential for complementary use.[10]
Future research will likely focus on refining patient selection for each tracer, exploring the theranostic potential of PSMA-targeted agents, and conducting more direct head-to-head comparisons between ¹⁸F-labeled PSMA agents like this compound and Fluciclovine. The advent of these advanced imaging agents marks a new era in the management of recurrent prostate cancer, allowing for more personalized and targeted treatment strategies.[2]
References
- 1. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. 18F-Fluciclovine versus PSMA PET Imaging in Primary Tumor Detection during Initial Staging of High-Risk Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Detection Rates of PSMA-PET Radiopharmaceuticals in Recurrent Prostate Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Prospective Head-to-Head Comparison of 18F-Fluciclovine With 68Ga-PSMA-11 in Biochemical Recurrence of Prostate Cancer in PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-18-Labeled Fluciclovine PET/CT in Clinical Practice: Factors Affecting the Rate of Detection of Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcf.org [pcf.org]
- 9. urologytimes.com [urologytimes.com]
- 10. Negative 18 F-Piflufolastat PET/CT, But Positive 18 F-Fluciclovine PET/CT, in a Patient With Biochemically Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Piflufolastat F 18 Shines in Prostate Cancer Imaging: A Comparative Analysis of the OSPREY and CONDOR Trials
For researchers, scientists, and drug development professionals, two pivotal clinical trials, OSPREY and CONDOR, have established Piflufolastat F 18 (¹⁸F-DCFPyL or PYLARIFY®) as a significant advancement in positron emission tomography (PET) imaging for prostate cancer. This guide provides a comprehensive comparison of the results from these trials, detailing the experimental protocols and contrasting the performance of this compound F 18 with other imaging alternatives, supported by the available data.
This compound F 18 is a prostate-specific membrane antigen (PSMA)-targeted PET imaging agent.[1][2] PSMA is a protein that is overexpressed on the surface of most prostate cancer cells, making it an ideal target for imaging.[3] The OSPREY and CONDOR trials were designed to evaluate the diagnostic performance and safety of this compound F 18 across different stages of prostate cancer.[1]
Performance Data: OSPREY and CONDOR Trials
The following tables summarize the key quantitative data from the OSPREY and CONDOR trials, offering a clear comparison of this compound F 18's performance in different patient populations.
OSPREY Trial: High-Risk, Pre-Prostatectomy Patients (Cohort A) and Recurrent/Metastatic Disease (Cohort B)
The OSPREY trial (NCT02981368) was a Phase 2/3 study that enrolled two distinct cohorts of patients.[4][5] Cohort A included men with newly diagnosed high-risk prostate cancer scheduled for radical prostatectomy with pelvic lymph node dissection.[4][5] Cohort B focused on patients with suspected recurrent or metastatic prostate cancer based on conventional imaging.[4][5]
Table 1: OSPREY Trial Key Results
| Performance Metric | Cohort A (Pelvic Lymph Node Metastases) | Cohort B (Recurrent/Metastatic Disease) |
| Sensitivity | 40.3% (median across 3 readers)[5] | 92.9% - 98.6% (range for 3 readers)[6] |
| Specificity | 97.9% (median across 3 readers)[5] | - |
| Positive Predictive Value (PPV) | 86.7% (median across 3 readers)[5] | 81.2% - 87.8% (range for 3 readers)[6] |
| Negative Predictive Value (NPV) | 83.2% (median across 3 readers)[5] | - |
CONDOR Trial: Biochemically Recurrent Prostate Cancer
The CONDOR trial (NCT03739684) was a Phase 3 study that investigated the diagnostic performance of this compound F 18 in men with biochemical recurrence of prostate cancer and non-informative baseline imaging.[7][8] The primary endpoint was the correct localization rate (CLR), which measures the percentage of patients with a one-to-one correspondence between a lesion detected by this compound F 18 PET/CT and a composite standard of truth.[9]
Table 2: CONDOR Trial Key Results
| Performance Metric | Result |
| Correct Localization Rate (CLR) | 84.8% - 87.0% (across 3 readers)[8] |
| Disease Detection Rate | 59% - 66%[8] |
| Change in Intended Management | 63.9% of patients[7] |
| Median PSA at Enrollment | 0.8 ng/mL[8] |
Comparison with Alternative Imaging Agents
While direct head-to-head trials are emerging, existing data and clinical experience provide insights into how this compound F 18 compares with other imaging agents for prostate cancer.
This compound F 18 vs. Gallium-68 (⁶⁸Ga) PSMA-11
Both this compound F 18 and ⁶⁸Ga-PSMA-11 are PSMA-targeted PET tracers. A key difference lies in the radioisotope used. Fluorine-18 (¹⁸F) has a longer half-life (approximately 110 minutes) compared to Gallium-68 (approximately 68 minutes), which can offer logistical advantages in terms of production and distribution.[10] Some studies suggest that ¹⁸F-based agents may offer higher spatial resolution.[10] A systematic review and meta-analysis concluded that ¹⁸F-DCFPyL (this compound F 18) has a similar lesion detection rate to ⁶⁸Ga-PSMA-11 with no increase in false-positive rates.[11] Another study comparing patients selected for Lutetium-177 PSMA therapy found that those imaged with ¹⁸F-DCFPyL had a higher PSA response compared to those imaged with ⁶⁸Ga-PSMA-11, though the study had limitations.[12]
This compound F 18 vs. Fluciclovine F 18
Fluciclovine F 18 (Axumin®) is another PET agent used for prostate cancer imaging, but it targets amino acid transport, which is increased in cancer cells, rather than PSMA.[3] A small comparative study indicated that PSMA-based radiotracers like this compound F 18 may improve lesion detection over Fluciclovine F 18.[13] In this study, all four patients had scans indicative of no new metastatic lesions with Fluciclovine F 18, whereas two of the four showed PSMA-avid lesions with this compound F 18.[13]
Experimental Protocols
A detailed understanding of the methodologies employed in the OSPREY and CONDOR trials is crucial for interpreting the results.
OSPREY Trial (NCT02981368)
-
Study Design: A phase 2/3 prospective, multicenter, open-label study with two cohorts.[4][5]
-
Patient Population:
-
Intervention: All patients received a single intravenous injection of approximately 9 mCi (333 MBq) of this compound F 18.[14][15]
-
Imaging: PET/CT imaging was performed 1-2 hours after the injection.[14][15]
-
Image Analysis: Three independent, blinded central readers evaluated the PET/CT scans.[14][15]
-
Standard of Truth:
CONDOR Trial (NCT03739684)
-
Study Design: A phase 3, multicenter, open-label, single-arm study.[7]
-
Patient Population: Men with a rising PSA after definitive therapy for prostate cancer and negative or equivocal conventional imaging.[9]
-
Intervention: A single intravenous injection of approximately 9 mCi (333 MBq) of this compound F 18.[9]
-
Imaging: Whole-body PET/CT scan performed 1 hour after injection.[9]
-
Image Analysis: Three independent readers, blinded to clinical and other imaging information, reviewed the PET/CT results.[9]
-
Standard of Truth: A composite standard of truth was used, which included evaluable histopathology, informative correlative imaging, or PSA response after radiation therapy.[9]
Visualizing the Clinical Trial Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the OSPREY and CONDOR clinical trials.
References
- 1. targetedonc.com [targetedonc.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Phase 2/3 Prospective Multicenter Study of the Diagnostic Accuracy of Prostate Specific Membrane Antigen PET/CT with 18F-DCFPyL in Prostate Cancer Patients (OSPREY) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Diagnostic Performance of 18F-DCFPyL-PET/CT in Men with Biochemically Recurrent Prostate Cancer: Results from the CONDOR Phase 3, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. ascopubs.org [ascopubs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Comparison: [F-18]Fluciclovine & [F-18]this compound | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. urotoday.com [urotoday.com]
- 15. asco.org [asco.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Piflufolastat F 18: A Validated Biomarker for PSMA Expression in Prostate Cancer
A comprehensive analysis of Piflufolastat F 18 (¹⁸F-DCFPyL), commercially known as Pylarify®, has solidified its role as a pivotal biomarker for the expression of Prostate-Specific Membrane Antigen (PSMA) in prostate cancer. Extensive clinical trials have demonstrated its high diagnostic accuracy, leading to its approval by the U.S. Food and Drug Administration (FDA) and its integration into clinical practice for the staging and detection of recurrent disease.
This compound F 18 is a fluorine-18 labeled small molecule that binds with high affinity to PSMA, a transmembrane protein that is significantly overexpressed in the majority of prostate cancer cells. This targeted binding allows for sensitive and specific visualization of PSMA-positive lesions using Positron Emission Tomography (PET) imaging.
The validation of this compound as a PSMA biomarker is primarily supported by data from two pivotal multicenter clinical trials: OSPREY and CONDOR. These studies established the safety and efficacy of this compound PET/CT imaging across different stages of prostate cancer.[1][2][3][4]
Comparative Performance Data
The diagnostic performance of this compound has been rigorously evaluated, particularly in comparison to conventional imaging modalities and other PSMA-targeted PET agents.
| Performance Metric | This compound F 18 (OSPREY Trial - Cohort A) | Conventional Imaging (CT, MRI) |
| Specificity | High (Median 97.9%)[5] | Lower |
| Positive Predictive Value (PPV) | High[3][6] | Lower |
| Sensitivity (Pelvic Nodal Disease) | Moderate (Median 40.3%)[5] | Variable |
Table 1: this compound F 18 Performance in High-Risk Primary Prostate Cancer (OSPREY Cohort A)
In the setting of biochemically recurrent prostate cancer, the CONDOR trial highlighted the efficacy of this compound in detecting disease even at low Prostate-Specific Antigen (PSA) levels.[1][7]
| PSA Level (ng/mL) | This compound F 18 Detection Rate |
| 0.2 - ≤0.5 | 51%[7] |
| <0.2 ("ultralow") | 36%[7] |
| >2 | 92%[8] |
Table 2: this compound F 18 Detection Rates in Biochemically Recurrent Prostate Cancer
Comparison with Gallium-68 PSMA-11
This compound (an ¹⁸F-based agent) and Gallium-68 PSMA-11 are the two most widely used PSMA PET agents. While both are considered to have comparable diagnostic utility, there are some practical differences.[4][9][10]
| Feature | This compound F 18 | Gallium-68 PSMA-11 |
| Radioisotope Half-life | ~110 minutes[6] | ~68 minutes[11] |
| Production Method | Cyclotron[6] | Generator or Cyclotron[12] |
| Image Resolution | Potentially higher due to lower positron energy[9] | High |
| Urinary Excretion | Significant | Significant |
Table 3: Comparison of this compound F 18 and Gallium-68 PSMA-11
Some studies suggest that ¹⁸F-labeled agents like this compound may offer a higher signal-to-noise ratio.[9] The longer half-life of Fluorine-18 allows for more flexible scheduling and distribution to imaging centers.[6][9]
Experimental Protocols
The validation of this compound was established through well-defined clinical trial protocols.
OSPREY Trial (NCT02981368)
-
Objective: To evaluate the diagnostic performance of this compound F 18 PET/CT for the detection of metastatic prostate cancer.[1][13]
-
Patient Population:
-
Methodology:
-
A single intravenous dose of 333 MBq (9 mCi) of this compound F 18 was administered.[3][14]
-
PET/CT imaging was performed 1-2 hours after injection.[14]
-
Images were interpreted by three blinded, independent central readers.[14]
-
This compound uptake was quantified using Standardized Uptake Values (SUVmax and SUVpeak).[14]
-
Results were compared to histopathology from surgery (Cohort A) or biopsy (Cohort B).[14]
-
CONDOR Trial (NCT03739684)
-
Objective: To assess the diagnostic performance and clinical impact of this compound F 18 PET/CT in men with suspected recurrence of prostate cancer.[1][15]
-
Patient Population: Men with biochemical recurrence of prostate cancer and non-informative baseline imaging.[3]
-
Methodology:
-
Patients received a single intravenous injection of this compound F 18.[15]
-
PET/CT imaging was performed.
-
The primary endpoint was the correct localization rate (CLR), defined as the percentage of patients with a positive this compound PET/CT scan in whom the location of the disease was confirmed by histopathology or other imaging.[1]
-
Visualizing the Validation and Mechanism
To better understand the workflow and underlying principles of this compound as a biomarker, the following diagrams illustrate the key processes.
Caption: Workflow for the clinical validation of this compound F 18.
Caption: Mechanism of this compound F 18 uptake and PET imaging.
References
- 1. targetedonc.com [targetedonc.com]
- 2. urologytimes.com [urologytimes.com]
- 3. Lantheus Receives U.S. FDA Approval of PYLARIFY® (this compound F 18) Injection, the First and Only Commercially Available PSMA PET Imaging Agent for Prostate Cancer | Lantheus Holdings, Inc. [investor.lantheus.com]
- 4. tandfonline.com [tandfonline.com]
- 5. canjurol.com [canjurol.com]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. urologytimes.com [urologytimes.com]
- 8. youtube.com [youtube.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Frontiers | Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection [frontiersin.org]
- 11. Introduction to 18F-PSMA: An Alternative Radioisotope | GU Oncology Now [guoncologynow.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Piflufolastat F 18 PET Imaging: A Cost-Effectiveness Analysis for Prostate Cancer Staging and Recurrence
A comprehensive comparison of Piflufolastat F 18 PET imaging with alternative diagnostic modalities, supported by quantitative data and experimental methodologies, for researchers and drug development professionals.
This compound F 18 (Pylarify®), a prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) agent, has emerged as a significant advancement in the imaging of prostate cancer.[1] Its approval by the FDA for identifying suspected metastasis or recurrence of prostate cancer has prompted a critical evaluation of its cost-effectiveness compared to standard imaging techniques.[1] This guide provides an objective comparison of this compound F 18 PET imaging with other alternatives, presenting supporting data from key studies to inform researchers, scientists, and drug development professionals.
Comparative Cost-Effectiveness Analysis
Multiple studies have demonstrated that this compound F 18 is a cost-effective diagnostic option for men with prostate cancer in the United States.[2][3] These analyses, conducted from a US healthcare system perspective, consistently show favorable outcomes in terms of quality-adjusted life years (QALYs) and incremental cost-effectiveness ratios (ICERs) when compared to standard of care (SOC) imaging (a combination of bone scans, CT, and MRI), fluciclovine F 18 PET, and gallium-68 PSMA-11 (PSMA 11) PET.[2]
A key modeling study suggests that over a lifetime horizon, this compound F 18 leads to the greatest effectiveness in terms of life-years (6.80) and QALYs (5.33).[2] The associated ICERs further support its economic value. When compared with fluciclovine F 18, PSMA 11, and SOC, the ICERs for this compound F 18 were $21,122, $55,836, and $124,330 per QALY gained, respectively, all falling below the commonly accepted willingness-to-pay threshold of $150,000 per QALY.[2] Another study reported a similar ICER of $134,233 for this compound F 18 relative to standard-of-care imaging.[4]
However, it is important to note that the cost-effectiveness of PSMA-PET imaging, in general, may vary depending on the patient population. For instance, one economic evaluation found that for all patients with recurrent prostate cancer, PSMA-PET resulted in an ICER of $172,000 per QALY, exceeding the $150,000 willingness-to-pay threshold.[5] This study, however, also highlighted that in patients with lower PSA levels (<2 ng/mL), the ICER for PSMA-PET was a more favorable $113,000 per QALY, suggesting a more cost-effective application in this subgroup.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative cost-effectiveness studies of this compound F 18 PET imaging.
| Imaging Modality | Life-Years (LYs) | Quality-Adjusted Life-Years (QALYs) |
| This compound F 18 | 6.80 - 6.805 [2][4] | 5.33 - 5.334 [2][4] |
| Gallium-68 PSMA-11 | 6.76[2] | 5.30[2] |
| Fluciclovine F 18 | Not Reported | Not Reported |
| Standard of Care (SOC) | 6.58 - 6.581[2][4] | 5.12 - 5.119[2][4] |
| Flotufolastat F18 | 6.498[4] | 5.016[4] |
| Table 1: Comparison of Lifetime Clinical Outcomes for Different Imaging Modalities in Prostate Cancer. |
| Comparison | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained |
| This compound F 18 vs. Fluciclovine F 18 | $21,122 [2] |
| This compound F 18 vs. Gallium-68 PSMA-11 | $55,836 [2] |
| This compound F 18 vs. Standard of Care (SOC) | $124,330 - $134,233 [2][4] |
| Table 2: Incremental Cost-Effectiveness Ratios (ICERs) for this compound F 18 PET Imaging. |
| Imaging Modality | Net Monetary Benefit (at $150,000 WTP Threshold) |
| This compound F 18 | $624,963 - $627,918 [2][4] |
| Standard of Care (SOC) | $621,573[4] |
| Table 3: Net Monetary Benefit of this compound F 18 PET Imaging. |
Experimental Protocols
The cost-effectiveness analyses of this compound F 18 are primarily based on decision-analytic models, which simulate the long-term clinical and economic outcomes of different diagnostic strategies. These models are informed by data from pivotal clinical trials, such as the OSPREY and CONDOR studies.[2][3][6]
Modeling Methodology: A common approach involves a two-part model:
-
Decision Tree: This component maps the initial diagnostic and treatment pathway. It considers factors such as the accuracy of the imaging modality in detecting local, regional, or distant disease, and patient characteristics like Prostate-Specific Antigen (PSA) levels.[2][3]
-
Markov Model: This part of the model predicts the long-term outcomes of the treatment decisions made based on the initial imaging results. It simulates disease progression through various health states over a lifetime horizon, incorporating probabilities of events such as recurrence and survival.[2][3]
Key Inputs for the Models:
-
Clinical Efficacy Data: Sourced from clinical trials like OSPREY (for initial staging) and CONDOR (for biochemical recurrence).[2][6] These trials provide data on the sensitivity, specificity, and correct localization rates of this compound F 18.[1][7]
-
Treatment Patterns: The mix of treatments following diagnosis, including active surveillance, radiation therapy, prostatectomy, and androgen deprivation therapy (ADT), is typically informed by clinical guidelines and expert opinion.[2][3]
-
Costs: Direct healthcare costs, including the cost of imaging, treatment, and management of adverse events, are included. These costs are usually reported in US dollars and adjusted for inflation.[2][4]
-
Utilities: Health-state utilities, used to calculate QALYs, are derived from literature and reflect the quality of life associated with different stages of the disease and treatment side effects.
Pivotal Clinical Trials:
-
OSPREY Study: This trial evaluated the diagnostic performance of this compound F 18 PET/CT in patients with high-risk prostate cancer for initial staging. It demonstrated improved specificity and positive predictive value compared to conventional imaging.[1]
-
CONDOR Study: This Phase 3 trial assessed the performance of this compound F 18 in patients with biochemical recurrence of prostate cancer and non-informative baseline imaging. The study showed high correct localization and detection rates, even in patients with low PSA values.[1][7] The protocol involved a single intravenous injection of 9 mCi (333 MBq) of this compound F 18 followed by a PET/CT scan 1 to 2 hours later.[7] A significant finding from this trial was that this compound F 18 imaging led to a change in intended management for a substantial portion of patients.[7][8]
Visualizing the Methodologies
To better illustrate the processes involved in the cost-effectiveness analysis and the patient journey, the following diagrams are provided.
Caption: Workflow of a cost-effectiveness analysis for this compound PET.
Caption: Simplified patient pathway for prostate cancer imaging and treatment.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. Cost-Effectiveness Modeling of Prostate-Specific Membrane Antigen Positron Emission Tomography with this compound F 18 for the Initial Diagnosis of Patients with Prostate Cancer in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cost-Effectiveness Modeling of Prostate-Specific Membrane Antigen Positron Emission Tomography with this compound F 18 for the Initial Diagnosis of Patients with Prostate Cancer in the United States | Semantic Scholar [semanticscholar.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. radiologybusiness.com [radiologybusiness.com]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. auntminnie.com [auntminnie.com]
- 10. radiologybusiness.com [radiologybusiness.com]
A Head-to-Head Meta-Analysis of Piflufolastat F 18 (¹⁸F-DCFPyL) in Prostate Cancer Imaging
For Immediate Release
A comprehensive meta-analysis and review of pivotal clinical trial data reveals that Piflufolastat F 18 (¹⁸F-DCFPyL) PET imaging demonstrates comparable diagnostic performance to ⁶⁸Ga-PSMA-11 for the detection of prostate cancer. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and logical workflows.
This compound F 18 is a novel prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) radiotracer.[1][2] Its approval by the US Food and Drug Administration (FDA) was based on robust data from the OSPREY and CONDOR clinical trials, which established its superiority over conventional imaging modalities for both initial staging and restaging of prostate cancer.[2][3][4]
Comparative Diagnostic Performance: this compound F 18 vs. ⁶⁸Ga-PSMA-11
A recent systematic review and meta-analysis directly comparing the diagnostic performance of ¹⁸F-DCFPyL PET and ⁶⁸Ga-PSMA PET/CT for primary prostate cancer revealed similar efficacy. The pooled data from 13 studies, encompassing 1,178 patients, showed no statistically significant difference in the area under the receiver operating characteristic curve (AUC), with both tracers achieving an AUC of 0.92.[5]
| Performance Metric | This compound F 18 (¹⁸F-DCFPyL) PET | ⁶⁸Ga-PSMA PET/CT |
| Pooled Sensitivity | 0.92 (95% CI: 0.85–0.96) | 0.96 (95% CI: 0.88–0.99) |
| Pooled Specificity | 0.59 (95% CI: 0.08–0.96) | 0.71 (95% CI: 0.57–0.82) |
| Area Under the Curve (AUC) | 0.92 (95% CI: 0.89–0.94) | 0.92 (95% CI: 0.89–0.94) |
| Data from a meta-analysis of 13 studies in patients with suspected prostate cancer.[5] |
Another systematic review and meta-analysis concluded that ¹⁸F-DCFPyL has a similar lesion detection rate to ⁶⁸Ga-PSMA-11 without an increase in false-positive rates.[6][7] While some studies suggest minor differences in uptake in certain lesion types, the overall clinical impact and diagnostic utility are considered equivalent.[6][8]
Pivotal Clinical Trial Evidence: OSPREY and CONDOR
The diagnostic accuracy and clinical utility of this compound F 18 are well-established through two key multicenter studies: OSPREY (for initial staging) and CONDOR (for biochemical recurrence).
OSPREY Trial (NCT02981368)
The OSPREY trial was a Phase 2/3 prospective study designed to evaluate the diagnostic performance of this compound F 18-PET/CT in men with high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymph node dissection.[3][4][9]
| OSPREY Trial: Diagnostic Performance in Pelvic Lymph Nodes | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Primary Analysis (All Pelvic Lymph Nodes) | 38.0% | 96.0% | 77.0% | 83.0% |
| Post-hoc Analysis (>5 mm Pelvic Lymph Nodes) | 60.0% | 97.9% | 84.6% | 92.9% |
| Data from the OSPREY trial, based on the median of 3 independent readers.[10] |
CONDOR Trial (NCT03739684)
The CONDOR trial was a Phase 3 prospective study that assessed the performance of this compound F 18-PET/CT in men with biochemical recurrence of prostate cancer and negative or equivocal conventional imaging.[11][12] The primary endpoint was the correct localization rate (CLR), which measures the percentage of patients with a positive PET scan that is confirmed by a composite standard of truth.
The trial successfully met its primary endpoint, with a CLR ranging from 84.8% to 87.0% across three blinded independent readers.[12] Notably, the study demonstrated that this compound F 18 imaging led to a change in intended management for 63.9% of evaluable patients.[12]
Experimental Protocols
A standardized methodology was employed in the OSPREY and CONDOR trials to ensure data integrity and comparability.
Patient Population:
-
OSPREY: Men with NCCN high-risk prostate cancer scheduled for radical prostatectomy with pelvic lymphadenectomy.[4][9]
-
CONDOR: Men with rising PSA after definitive therapy (prostatectomy or radiotherapy) and negative or equivocal conventional imaging.[11][12][13]
Imaging Protocol:
-
Radiotracer Administration: A single intravenous dose of approximately 9 mCi (333 MBq) of this compound F 18 was administered.[4][9][13][14]
-
Uptake Time: PET/CT imaging was performed 1 to 2 hours after the injection.[4][9][13][14]
-
Image Acquisition: A whole-body scan from mid-thigh through the skull vertex was conducted.[13]
Image Interpretation and Verification:
-
Images were interpreted by three blinded, independent central readers.[9][14]
-
A composite Standard of Truth (SOT) was used for verification, which included, in descending order of priority:
Meta-Analysis Workflow
The logical process of conducting a meta-analysis for diagnostic performance is illustrated below. This workflow ensures a systematic and unbiased evaluation of the available evidence.
Caption: Workflow for a meta-analysis of diagnostic performance.
Conclusion
The available evidence from meta-analyses and pivotal clinical trials robustly supports the diagnostic utility of this compound F 18 in prostate cancer imaging. Its performance is comparable to the well-established ⁶⁸Ga-PSMA-11, offering a valuable and effective tool for the initial staging of high-risk disease and the detection of biochemical recurrence. The choice between these radiotracers may ultimately be guided by logistical factors such as availability and production capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study Designs for OSPREY and CONDOR Trials | PYLARIFY® [pylarify.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Diagnostic performance of 18F‑DCFPyL PET vs. 68Ga‑PSMA PET/CT in patients with suspected prostate cancer: A systemic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. urotoday.com [urotoday.com]
- 10. Explore OSPREY Clinical Trial (COHORT A) on PYLARIFY® [pylarify.com]
- 11. urologytimes.com [urologytimes.com]
- 12. Diagnostic Performance of 18F-DCFPyL-PET/CT in Men with Biochemically Recurrent Prostate Cancer: Results from the CONDOR Phase III, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Piflufolastat (F18)
Essential protocols for the safe handling, application, and disposal of Piflufolastat F18 in a laboratory setting, ensuring the protection of researchers and the integrity of scientific investigations.
This compound F18, commercially known as Pylarify®, is a radioactive diagnostic agent instrumental in positron emission tomography (PET) imaging for prostate cancer research.[1] As with any radiopharmaceutical, adherence to stringent safety protocols is paramount to minimize radiation exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety Measures & Personal Protective Equipment (PPE)
This compound F18 is a radioactive material and should only be handled by personnel qualified by training and experience in the safe use of radionuclides.[1][2][3] The fundamental principle of radiation safety, ALARA (As Low As Reasonably Achievable), must be strictly observed to minimize radiation exposure.[4]
Engineering Controls:
-
Ventilation and Containment: Work with this compound F18 should be conducted in a well-ventilated area.[5] The use of process enclosures, containment technology, or other engineering controls is recommended to keep airborne levels below exposure limits.[5]
-
Designated Work Area: All handling of this compound F18 must occur in a designated area.[2][5]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial when handling this compound F18.
| PPE Component | Specification | Rationale |
| Gloves | Waterproof gloves | To prevent skin contact and absorption of the radioactive material.[1] |
| Radiation Shielding | Effective radiation shielding, including syringe shields | To minimize radiation dose to the hands and body during handling and preparation.[1][2][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect the eyes from splashes.[5] |
| Face Protection | Face shield | Recommended to protect the entire face from potential splashes.[5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
Procedural Guidelines for Handling and Disposal
Adherence to a systematic workflow is essential for minimizing risk and ensuring the accuracy of experimental results.
Preparation and Handling Protocol:
-
Authorization: Only authorized and trained personnel should handle this compound F18.[1][2][3]
-
Aseptic Technique: Use aseptic techniques throughout the preparation and handling process to maintain sterility.[3]
-
Visual Inspection: Before use, visually inspect the solution. It should be a clear, colorless solution. Do not use if it contains particulate matter or is discolored.[3]
-
Dose Calibration: Assay the dose in a suitable dose calibrator before administration or use in experiments.[3]
-
Shielding: At all times, use appropriate radiation shielding, including lead pigs for vials and syringe shields for administration.[1][2][3]
-
Personal Hygiene: Wash hands and face before breaks and immediately after handling the product.[5]
Storage:
-
Store this compound F18 at 20-25ºC (68-77ºF).[1]
-
Keep the vial upright in its original container with radiation shielding.[1]
-
Adhere to the expiration date and time provided on the container label. The product should be used within 10 hours from the time of the end of synthesis.[1]
Disposal Plan:
Dispose of any unused this compound F18 in compliance with applicable regional, national, and local laws and regulations for radioactive waste.[2][5] Local regulations may be more stringent than regional or national requirements.[5]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical. In all instances of exposure or suspected exposure, notify the Radiation Safety Officer immediately.[2][5]
-
Eye Contact: Immediately irrigate the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[2][5]
-
Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. Provide oxygen or artificial respiration if needed.[2][5]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water.[2]
-
Spills: Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). Place the material in a suitable, closed container for disposal according to local regulations.[2]
Quantitative Safety Data
The following table summarizes key quantitative data related to this compound F18.
| Parameter | Value | Reference |
| Recommended Dose Range | 296 - 370 MBq (8 - 10 mCi) | [3] |
| Radiation Effective Dose | 4.3 mSv from a 370 MBq (10 mCi) dose | [4] |
| Critical Organ Radiation Doses | Kidneys: 45.5 mGy, Liver: 13.7 mGy, Spleen: 10 mGy | [4] |
| Storage Temperature | 20-25ºC (68-77ºF) | [1] |
| Use Within | 10 hours from end of synthesis | [1] |
This compound Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound F18.
Caption: Workflow for safe handling of this compound F18.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
